molecular formula C27H30F2N2O3 B1675043 Lomerizine CAS No. 101477-55-8

Lomerizine

Cat. No.: B1675043
CAS No.: 101477-55-8
M. Wt: 468.5 g/mol
InChI Key: JQSAYKKFZOSZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a diarylmethane.
Lomerizine is a diphenylmethylpiperazine calcium channel blocker with relatively selective central nervous system (CNS) effects. This drug is used to prophylactically treat migraines and is also being investigated against eye-related diseases that are associated with local circulatory disturbances, an example being normal-tension glaucoma.
This compound is a small molecule drug with a maximum clinical trial phase of II.
used to treat migraines

Properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F2N2O3/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20/h4-13,25H,14-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSAYKKFZOSZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048387
Record name Lomerizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101477-55-8
Record name Lomerizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101477-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomerizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101477558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomerizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomerizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOMERIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE37CY4VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lomerizine: A Technical Guide to its Dual L-Type and T-Type Voltage-Gated Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lomerizine is a diphenylpiperazine derivative that functions as a voltage-gated calcium channel (VGCC) blocker, notable for its activity against both L-type and T-type channels.[1][2] This dual mechanism of action confers a unique pharmacological profile, underpinning its clinical application in migraine prophylaxis and its therapeutic potential in other neurological conditions associated with calcium dysregulation, such as glaucoma and neurodegenerative disorders.[1][3] this compound modulates neuronal excitability and vascular tone by inhibiting calcium influx into neuronal and vascular smooth muscle cells.[3] This technical guide provides a comprehensive overview of this compound's pharmacological properties, mechanism of action, and the experimental methodologies used to characterize its activity.

Pharmacological Profile of this compound

This compound's primary mechanism of action is the inhibition of calcium influx through L-type and T-type voltage-gated calcium channels. This action leads to the relaxation of cerebral blood vessels and stabilization of neuronal activity, which are key factors in its anti-migraine effects. While specific IC50 values for this compound against individual L-type (CaV1.2, CaV1.3) and T-type (CaV3.1, CaV3.2, CaV3.3) channel subtypes are not extensively reported in publicly available literature, its functional effects have been demonstrated in various in vitro and in vivo models.

Quantitative Pharmacological Data

Published research provides qualitative and functional data on this compound's efficacy. In vitro studies have shown that this compound, at concentrations between 0.1 and 10 μM, can reduce glutamate-induced neurotoxicity in cultured rat hippocampal and retinal cells by blocking excessive Ca²⁺ entry. In vivo studies in rats have indicated that an oral dose of 2 mg/kg results in a maximum brain concentration of approximately 0.43 μM, a level consistent with its neuroprotective effects.

Target Channel TypeSubtypesQuantitative Data (IC50/Ki)Experimental Context
L-Type VGCCCaV1.xSpecific IC50 values not readily available in cited literature.Functionally demonstrated to inhibit L-type currents.
T-Type VGCCCaV3.xSpecific IC50 values not readily available in cited literature.Functionally demonstrated to inhibit T-type currents.
Functional Neuroprotection-Effective concentration in vitro: 0.1–10 μMReduction of glutamate-induced neurotoxicity in rat neuronal cultures.
In Vivo Brain Concentration-Cmax of ~0.43 μM in rats (2 mg/kg, p.o.)Correlates with observed neuroprotective activity.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by attenuating the downstream signaling cascades initiated by calcium influx through L-type and T-type channels.

  • L-type channels (High-Voltage Activated): Predominantly located in vascular smooth muscle, cardiac muscle, and neurons, their blockade by this compound leads to vasodilation, particularly in cerebral arteries, and a reduction in neuronal hyperexcitability. This is crucial for its role in preventing migraine.

  • T-type channels (Low-Voltage Activated): Found in neurons and cardiac pacemaker cells, these channels are involved in setting the rhythm of neuronal firing and pacemaker activity. Inhibition of T-type channels by this compound can further contribute to the stabilization of neuronal membranes and prevent the initiation of cortical spreading depression, a key event in migraine aura.

Below is a diagram illustrating the signaling pathways affected by this compound.

G Signaling Pathways Modulated by this compound cluster_0 This compound Action cluster_1 Voltage-Gated Calcium Channels cluster_2 Cellular Effects cluster_3 Physiological Outcomes cluster_4 Therapeutic Applications This compound This compound L_type L-Type Channel (e.g., CaV1.2) This compound->L_type Blocks T_type T-Type Channel (e.g., CaV3.x) This compound->T_type Blocks Ca_influx_L Reduced Ca²⁺ Influx (Smooth Muscle & Neurons) L_type->Ca_influx_L Ca_influx_T Reduced Ca²⁺ Influx (Neurons) T_type->Ca_influx_T Vasodilation Cerebral Vasodilation Ca_influx_L->Vasodilation Neuronal_Stability Decreased Neuronal Hyperexcitability Ca_influx_L->Neuronal_Stability Ca_influx_T->Neuronal_Stability Migraine_Prophylaxis Migraine Prophylaxis Vasodilation->Migraine_Prophylaxis Neuronal_Stability->Migraine_Prophylaxis Neuroprotection Neuroprotection Neuronal_Stability->Neuroprotection

Caption: this compound's dual blockade of L- and T-type calcium channels.

Experimental Protocols for Characterization

The following sections outline generalized yet detailed protocols for assessing the activity of calcium channel blockers like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through VGCCs in isolated cells.

Objective: To determine the inhibitory concentration (IC50) of this compound on specific L-type and T-type calcium channel subtypes.

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., HEK293) heterologously expressing the specific human CaV subunit of interest (e.g., CaV1.2 or CaV3.2) along with necessary auxiliary subunits (β and α2δ).

  • Solution Preparation:

    • External Solution (in mM): 110 BaCl₂ (as charge carrier), 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH.

    • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2 with CsOH.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in a resting state.

    • Apply a depolarizing voltage step to elicit calcium channel currents. For L-type channels, a step to +10 mV is typical. For T-type channels, a step to -30 mV is often used.

    • Record baseline currents in the absence of the drug.

    • Perfuse the cells with increasing concentrations of this compound and record the resulting inhibition of the calcium current.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the inhibited currents to the baseline current.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Calcium Imaging Assay

This method measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Objective: To assess the functional blockade of VGCCs by this compound in a population of cells.

Methodology:

  • Cell Preparation: Plate cells expressing the target calcium channels onto glass-bottom dishes.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at room temperature.

  • Imaging Setup:

    • Mount the dish on an inverted fluorescence microscope equipped with a high-speed camera.

    • Excite the dye at the appropriate wavelength(s) and record the emission.

  • Experimental Procedure:

    • Establish a baseline fluorescence reading.

    • Depolarize the cells to open VGCCs using a high-potassium solution (e.g., replacing NaCl with KCl in the external buffer). This will cause an increase in intracellular calcium and a corresponding change in fluorescence.

    • After washing and allowing the cells to return to baseline, pre-incubate them with this compound for a defined period.

    • Re-apply the high-potassium solution in the presence of this compound and record the fluorescence change.

  • Data Analysis:

    • Quantify the change in fluorescence intensity upon depolarization in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration to determine the functional IC50.

The following diagram outlines a typical workflow for evaluating a calcium channel blocker.

G Experimental Workflow for VGCC Blocker Evaluation cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Acquisition cluster_3 Phase 4: Analysis & Outcome Cell_Culture Cell Line Preparation (Expressing CaV Subtype) Electrophys Whole-Cell Patch-Clamp Cell_Culture->Electrophys Ca_Imaging Calcium Imaging Assay Cell_Culture->Ca_Imaging Compound_Prep This compound Stock Solution Preparation Compound_Prep->Electrophys Compound_Prep->Ca_Imaging Current_Recording Record Ionic Currents (pA) Electrophys->Current_Recording Fluorescence_Recording Record Fluorescence Intensity Ca_Imaging->Fluorescence_Recording IC50_Calc IC50 Determination (Concentration-Response Curve) Current_Recording->IC50_Calc Fluorescence_Recording->IC50_Calc Pharmacological_Profile Define Pharmacological Profile IC50_Calc->Pharmacological_Profile

Caption: A generalized workflow for characterizing VGCC inhibitors.

Therapeutic Rationale and Logical Relationships

The clinical utility of this compound is derived from its dual-channel blockade, which offers a broader spectrum of action compared to single-channel blockers. This is particularly advantageous in complex neurological disorders like migraine, where both vascular and neuronal mechanisms are implicated.

The logical flow from this compound's molecular action to its clinical application is depicted below.

G Logical Framework of this compound's Therapeutic Action cluster_0 Molecular Target cluster_1 Primary Pharmacological Effect cluster_2 Pathophysiological Modulation cluster_3 Clinical Outcome This compound This compound L_Type L-Type VGCC This compound->L_Type Binds to T_Type T-Type VGCC This compound->T_Type Binds to Inhibition Inhibition of Ca²⁺ Influx L_Type->Inhibition T_Type->Inhibition Vascular_Effect Reduced Vasoconstriction Inhibition->Vascular_Effect Leads to Neuronal_Effect Reduced Neuronal Excitability Inhibition->Neuronal_Effect Leads to Outcome Prevention of Migraine & Neuroprotection Vascular_Effect->Outcome Contributes to Neuronal_Effect->Outcome Contributes to

Caption: From molecular binding to clinical benefit of this compound.

Conclusion

This compound represents a valuable pharmacological tool and therapeutic agent due to its dual blockade of L-type and T-type voltage-gated calcium channels. Its ability to modulate both vascular and neuronal calcium signaling provides a solid rationale for its use in migraine and warrants further investigation for other neurological disorders. While detailed quantitative data on its interaction with specific channel subtypes would further refine our understanding, the existing evidence clearly establishes its profile as a multi-target calcium channel blocker with significant clinical potential. Future research employing the methodologies outlined in this guide will be instrumental in further elucidating the precise molecular interactions and unlocking the full therapeutic scope of this compound.

References

Lomerizine's Role in Modulating Cerebral Blood Flow: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of lomerizine's mechanism of action and its effects on cerebral blood flow (CBF). The information is compiled from preclinical and clinical studies to serve as a comprehensive resource for professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: Cerebral Vasodilation via Calcium Channel Blockade

This compound is a diphenylmethylpiperazine derivative that functions as a voltage-dependent calcium channel blocker, with a notable selectivity for L-type and T-type calcium channels.[1] Its primary effect on cerebral vasculature is vasodilation, which leads to an increase in cerebral blood flow.[2] This action is particularly significant in the context of conditions associated with cerebral vasoconstriction or hypoperfusion, such as migraine.[1]

The mechanism is initiated by the inhibition of calcium ion influx into vascular smooth muscle cells within the cerebral arteries.[2] This reduction in intracellular calcium concentration leads to the relaxation of these muscle cells, resulting in the widening of the blood vessels and a subsequent increase in blood flow. Notably, this compound exhibits a degree of selectivity for cerebral blood vessels over peripheral vessels, which may minimize systemic side effects like hypotension.[1]

Signaling Pathway for this compound-Induced Vasodilation

The following diagram illustrates the signaling cascade through which this compound is understood to exert its vasodilatory effects.

Lomerizine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Ca_channel Voltage-Gated Ca2+ (L-type & T-type) This compound->Ca_channel Blocks Ca_ion Ca2+ Influx Ca_channel->Ca_ion Mediates Calmodulin Calmodulin Ca_ion->Calmodulin Activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Binds to MLCK_active Active MLCK MLCK_inactive->MLCK_active Activates MLC_P Myosin Light Chain Phosphorylation MLCK_active->MLC_P Relaxation Vasodilation (Increased Cerebral Blood Flow) Contraction Vasoconstriction MLC_P->Contraction Leads to

This compound's primary mechanism of action.

Quantitative Data on Cerebral Blood Flow Modulation

Clinical and preclinical studies have quantified the effects of this compound on cerebral blood flow. The following tables summarize these findings.

Table 1: Clinical Study in Migraine Patients
ParameterTreatment GroupOutcomeBrain Regions AffectedReference
Regional Cerebral Blood Flow (rCBF)10 Migraineurs (10 mg/day this compound for 3 months)~20% increase in rCBFFrontal, Parietal, Temporal, and Occipital regions
Table 2: Preclinical Studies in Animal Models
Animal ModelThis compound DoseEffect on Cerebral Blood FlowEffect on Blood Pressure (BP) & Heart Rate (HR)Reference
Anesthetized Rats1.25-10 mg/kg, p.o.Dose-dependent increase in cerebral cortical blood flowNo significant effect on BP or HR
Anesthetized Beagle Dogs2.5 and 5 mg/kg, i.d.Dose-dependent increase in vertebral blood flowNo significant change in BP or HR
Anesthetized Beagle Dogs10 mg/kg, i.d.Sustained elevation in vertebral blood flow (20-240 min)Decrease in BP (20-120 min)
Table 3: Comparative Data with Flunarizine in Rats
CompoundDoseEffect on Cerebral Blood Flow (CBF)Effect on Blood Pressure (BP)Reference
This compound1.25-10 mg/kg, p.o.Dose-dependent increaseNo significant effect
Flunarizine10 mg/kg, p.o.No significant increase-
Flunarizine20 mg/kg, p.o.No increaseDecrease in BP (30-120 min)

Detailed Experimental Protocols

The following sections detail the methodologies employed in key studies to assess this compound's impact on cerebral blood flow.

Human Studies: Single Photon Emission Computed Tomography (SPECT)

The measurement of regional cerebral blood flow (rCBF) in migraine patients treated with this compound was conducted using brain SPECT imaging.

  • Imaging Agent: 99mTc-ethyl cysteinate dimer (99mTc-ECD) was used as the radiotracer.

  • Patient Population: 10 migraineurs (4 men, 6 women; mean age 54.1 years) diagnosed according to the International Classification of Headache Disorders, Third Edition beta criteria.

  • Treatment Protocol: this compound (10 mg/day) was administered orally for 3 months.

  • Imaging Protocol: Brain SPECT was performed during the interictal period (the period between migraine attacks) both at baseline and after the 3-month treatment period.

  • Data Analysis: SPECT data were analyzed using a 3-dimensional stereotaxic region of interest template to quantify rCBF in various brain regions.

  • Statistical Analysis: Clinic-radiological variables were analyzed by a paired Student's t-test.

The workflow for this type of clinical investigation is outlined below.

SPECT_Workflow cluster_patient Patient Recruitment & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis p1 Recruit Migraine Patients p2 Baseline rCBF Measurement (SPECT) p1->p2 t1 Administer this compound (10 mg/day for 3 months) p2->t1 f1 Post-treatment rCBF Measurement (SPECT) t1->f1 f2 Data Analysis (3D Stereotaxic ROI Template) f1->f2 f3 Statistical Comparison (Paired t-test) f2->f3

Workflow for clinical SPECT studies.
Animal Studies: Laser Doppler Flowmetry and Electromagnetic Flowmetry

Preclinical assessments of this compound's effects on CBF have utilized techniques such as laser Doppler flowmetry in rats and electromagnetic flowmetry in dogs.

  • Laser Doppler Flowmetry (Rats):

    • Animal Model: Anesthetized rats.

    • Procedure: A laser Doppler flowmeter was used to measure cerebral cortical blood flow. This technique provides a continuous, real-time measurement of microcirculatory perfusion.

    • Drug Administration: this compound was administered orally (p.o.).

  • Electromagnetic Flowmetry (Dogs):

    • Animal Model: Anesthetized beagle dogs.

    • Procedure: An electromagnetic flowmeter was placed around the vertebral artery to measure blood flow.

    • Drug Administration: this compound was administered intraduodenally (i.d.).

The general experimental workflow for these animal studies is depicted below.

Animal_CBF_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis a1 Anesthetize Animal (Rat or Dog) a2 Surgical Preparation for Flow Measurement a1->a2 m1 Place Flow Probe (Laser Doppler or Electromagnetic) a2->m1 m2 Record Baseline CBF m1->m2 m3 Administer this compound (p.o. or i.d.) m2->m3 m4 Continuously Record CBF, BP, and HR m3->m4 an1 Analyze Dose-Response Relationship m4->an1 an2 Compare with Vehicle Control an1->an2

Workflow for preclinical CBF studies.

Conclusion and Future Directions

The available evidence strongly indicates that this compound effectively increases cerebral blood flow through the blockade of voltage-gated calcium channels in the cerebral vasculature. This has been demonstrated in both animal models and clinical studies in migraine patients. The selectivity of this compound for cerebral arteries suggests a favorable side-effect profile compared to less selective calcium channel blockers.

Future research should aim to further elucidate the downstream signaling pathways and explore the potential therapeutic applications of this compound in other ischemic cerebrovascular diseases. More detailed quantitative data from larger clinical trials would also be beneficial to fully characterize its dose-dependent effects on regional cerebral blood flow in different patient populations. The potential neuroprotective effects of this compound, possibly linked to the reduction of calcium-mediated excitotoxicity, also warrant further investigation.

References

Lomerizine's Antagonism of the 5-HT2A Receptor in Migraine Prophylaxis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomerizine, a diphenylpiperazine derivative, is a calcium channel blocker approved for the prophylactic treatment of migraine. Emerging evidence has elucidated a multi-faceted mechanism of action that extends beyond its effects on voltage-gated calcium channels to include significant antagonism of the serotonin 2A (5-HT2A) receptor. This technical guide provides an in-depth examination of this compound's interaction with the 5-HT2A receptor, a key player in the pathophysiology of migraine. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction: The Role of 5-HT2A Receptors in Migraine

The serotonin system, particularly the 5-HT2A receptor subtype, has long been implicated in the complex pathophysiology of migraine. 5-HT2A receptors are G-protein coupled receptors predominantly expressed in the cerebral cortex, platelets, and smooth muscle cells of cerebral blood vessels. Activation of these receptors by serotonin (5-hydroxytryptamine, 5-HT) is linked to several migraine-associated phenomena, including cortical spreading depression (CSD), the neurophysiological correlate of migraine aura, and alterations in cerebral blood flow. Antagonism of the 5-HT2A receptor is a therapeutic strategy employed by several prophylactic migraine medications.

This compound's established role as a calcium channel blocker contributes to its anti-migraine effects by preventing excessive calcium influx into neurons and smooth muscle cells, leading to vasodilation and a potential increase in cerebral blood flow.[1][2] However, its activity at the 5-HT2A receptor presents a complementary and potentially synergistic mechanism for migraine prevention.

This compound's Antagonistic Effect on the 5-HT2A Receptor

Preclinical studies have demonstrated that this compound acts as a competitive antagonist at the 5-HT2A receptor. This interaction is believed to contribute significantly to its antimigraine efficacy, independent of its calcium channel blocking properties.[3]

Quantitative Data on 5-HT2A Receptor Antagonism

While qualitative evidence strongly supports this compound's antagonism at the 5-HT2A receptor, specific quantitative data on its binding affinity (Ki) and functional inhibition (IC50) are not widely reported in publicly available literature. The available data focuses on the functional outcomes of this antagonism.

Parameter Value Assay Type Reference
Binding Affinity (Ki) Not ReportedRadioligand Binding Assay-
Functional Inhibition (IC50) Not ReportedCalcium Flux Assay-
Qualitative Effect Competitive AntagonistFunctional Assays[3]

Table 1: Summary of this compound's 5-HT2A Receptor Antagonism Data

Functional Consequences of 5-HT2A Receptor Antagonism

The most direct evidence of this compound's 5-HT2A antagonism comes from functional assays. Studies have shown that this compound can inhibit serotonin-induced vasoconstriction of the basilar artery, a response mediated by 5-HT2A receptors.[3] Furthermore, in HEK293 cells expressing the 5-HT2A receptor, this compound was found to suppress 5-HT-induced intracellular calcium release, a hallmark of 5-HT2A receptor activation. This effect was specific, as ATP-induced calcium release was unaffected.

Experimental Protocols

The following sections detail representative methodologies for assessing the 5-HT2A receptor antagonism of a compound like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This in vitro assay quantifies the ability of a test compound to displace a radiolabeled ligand from the 5-HT2A receptor, allowing for the determination of its binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) or from rat frontal cortex tissue.

  • Radioligand: [³H]-Ketanserin or [³H]-Spiperone (selective 5-HT2A receptor antagonists).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer + Membrane Preparation.

    • Non-specific Binding: Radioligand + Non-specific Binding Control + Membrane Preparation.

    • Competitive Binding: Radioligand + Serial Dilutions of this compound + Membrane Preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This cell-based functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.

Objective: To determine the functional antagonist potency (IC50) of this compound at the 5-HT2A receptor.

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive Fluorescent Dye: Fura-2 AM or Fluo-4 AM.

  • Agonist: Serotonin (5-HT).

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the 5-HT2A-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Stimulation: Inject a fixed concentration of serotonin (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the percentage of inhibition of the serotonin-induced calcium response for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to an increase in intracellular calcium.

Gq_Signaling Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Releases Ca²⁺ Downstream Downstream Cellular Effects (e.g., Vasoconstriction) Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from HEK293-5HT2A cells) start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding (with this compound) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

This compound's Dual Mechanism of Action in Migraine

This diagram illustrates the two primary mechanisms through which this compound is thought to exert its prophylactic effects in migraine.

Lomerizine_MoA This compound This compound Ca_Channel Voltage-Gated Ca²⁺ Channels This compound->Ca_Channel Blocks HT2A_Receptor 5-HT2A Receptor This compound->HT2A_Receptor Blocks Ca_Influx Decreased Intracellular Ca²⁺ Influx Ca_Channel->Ca_Influx HT2A_Block Blocked 5-HT Signaling HT2A_Receptor->HT2A_Block Vasodilation Cerebral Vasodilation & Increased Blood Flow Ca_Influx->Vasodilation Neuronal_Hyperexcitability Reduced Neuronal Hyperexcitability Ca_Influx->Neuronal_Hyperexcitability HT2A_Block->Vasodilation CSD_Inhibition Inhibition of Cortical Spreading Depression (CSD) HT2A_Block->CSD_Inhibition Migraine_Prophylaxis Migraine Prophylaxis Vasodilation->Migraine_Prophylaxis Neuronal_Hyperexcitability->Migraine_Prophylaxis CSD_Inhibition->Migraine_Prophylaxis

Caption: this compound's dual mechanism of action.

Clinical Implications and Future Directions

The dual mechanism of action of this compound, targeting both voltage-gated calcium channels and 5-HT2A receptors, positions it as a compelling therapeutic agent for migraine prophylaxis. Clinical studies have demonstrated its efficacy in reducing the frequency and severity of migraine attacks. The 5-HT2A antagonistic component of its pharmacological profile may be particularly relevant for patients in whom cortical spreading depression is a prominent feature of their migraine attacks.

Future research should aim to definitively quantify the binding affinity and functional potency of this compound at the 5-HT2A receptor to better understand its structure-activity relationship and to inform the development of next-generation migraine prophylactic drugs with optimized dual-target engagement. Further clinical investigations could also explore whether the 5-HT2A antagonistic properties of this compound correlate with its efficacy in specific migraine subtypes, such as migraine with aura.

Conclusion

This compound's role as a 5-HT2A receptor antagonist, in addition to its established calcium channel blocking activity, provides a more complete picture of its therapeutic efficacy in migraine. This technical guide has summarized the available evidence, provided detailed experimental frameworks for further investigation, and visualized the key molecular interactions. A deeper understanding of this dual mechanism will be invaluable for the continued development of targeted and effective treatments for this debilitating neurological disorder.

References

A Technical Guide to the Chemical Structure and Synthesis of Lomerizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomerizine dihydrochloride, a potent calcium channel blocker, is a crucial therapeutic agent in the management of migraines. This technical guide provides an in-depth exploration of its chemical architecture and a detailed overview of its synthesis. The document elucidates the structural characteristics, physicochemical properties, and established synthetic methodologies, with a focus on providing actionable data and protocols for research and development professionals.

Chemical Structure and Properties

This compound dihydrochloride is the hydrochloride salt of this compound, a diphenylpiperazine derivative. Its systematic IUPAC name is 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride.[1] The presence of two fluorine atoms on the phenyl rings and a trimethoxy-substituted benzyl group are key features of its molecular structure.

The chemical structure of this compound free base is depicted below:

Chemical structure of this compound

Caption: Chemical structure of this compound free base.

The dihydrochloride salt is formed by the protonation of the two nitrogen atoms in the piperazine ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound dihydrochloride is presented in Table 1. This data is essential for formulation development, analytical method development, and quality control.

PropertyValueReference
Molecular Formula C₂₇H₃₀F₂N₂O₃ · 2HCl[1]
Molecular Weight 541.46 g/mol [2]
CAS Number 101477-54-7[1]
Appearance White or off-white crystalline powder[3]
Melting Point 204-207°C
Purity ≥98%

Table 1: Physicochemical Properties of this compound Dihydrochloride.

Synthesis of this compound Dihydrochloride

The most prevalent and industrially viable method for the synthesis of this compound is the Leuckart-Wallach reaction. This one-pot synthesis involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with 1-[bis(4-fluorophenyl)methyl]piperazine using formic acid as both the reducing agent and a catalyst.

Synthetic Pathway

The overall synthetic scheme is illustrated in the following diagram:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_final_product Final Product A 2,3,4-Trimethoxybenzaldehyde (Compound I) E This compound (Free Base) A->E Leuckart-Wallach Reaction B 1-[bis(4-fluorophenyl)methyl]piperazine (Compound II) B->E C Formic Acid (HCOOH) C->E D Heat (100-120 °C) D->E F This compound Dihydrochloride E->F HCl Treatment

Caption: Synthesis of this compound Dihydrochloride via Leuckart-Wallach Reaction.

Experimental Protocols

The following protocols are derived from published literature and patents, providing a detailed methodology for the synthesis of this compound dihydrochloride.

Protocol 1: Synthesis of this compound Free Base

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, charge 1-[bis(4-fluorophenyl)methyl]piperazine (Compound II) and 2,3,4-trimethoxybenzaldehyde (Compound I).

  • Reaction Initiation: Heat the mixture to 100-120°C with stirring.

  • Addition of Formic Acid: Slowly add formic acid to the heated mixture.

  • Reaction Progression: Maintain the reaction temperature at 100-120°C and continue stirring for several hours until the reaction is complete (monitored by a suitable chromatographic technique like TLC or HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a suitable organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., sodium hydroxide solution) to neutralize the excess formic acid and extract the product.

    • Separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Concentrate the organic layer under reduced pressure to obtain the crude this compound free base.

Protocol 2: Purification of this compound Free Base

  • Recrystallization: Dissolve the crude this compound in a suitable solvent system (e.g., ethanol/water or acetonitrile).

  • Crystallization: Cool the solution to induce crystallization.

  • Isolation: Filter the crystals and wash with a cold solvent.

  • Drying: Dry the purified this compound free base under vacuum.

Protocol 3: Conversion to this compound Dihydrochloride

  • Dissolution: Dissolve the purified this compound free base in a suitable organic solvent (e.g., ethanol or isopropanol).

  • Acidification: Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol or isopropanolic HCl) to the this compound solution with stirring.

  • Precipitation: The this compound dihydrochloride will precipitate out of the solution.

  • Isolation and Drying: Filter the precipitate, wash with a suitable solvent, and dry under vacuum to yield the final product.

Quantitative Data from Synthesis

The following table summarizes the quantitative data from various synthetic examples reported in the literature, highlighting the yields and purity achieved under different reaction conditions.

ExampleReactant Ratio (I:II)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (HPLC) (%)
11:1.03None105375.898.19
21:1.1Xylene140294.799.96
31:1.03Heptane1104.594.799.87

Table 2: Summary of Reaction Conditions and Outcomes for this compound Synthesis.

Logical Workflow for Synthesis and Quality Control

The following diagram illustrates the logical workflow from starting materials to the final, quality-controlled this compound dihydrochloride product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_salt_formation Salt Formation cluster_qc Quality Control A Starting Materials (Compound I & II) B Leuckart-Wallach Reaction A->B C Crude this compound B->C D Recrystallization C->D E Pure this compound D->E F HCl Treatment E->F G This compound Dihydrochloride F->G H HPLC Analysis (Purity) G->H I Melting Point Determination G->I J Spectroscopic Analysis (NMR, IR) G->J

Caption: Workflow for the Synthesis and Quality Control of this compound Dihydrochloride.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and synthesis of this compound dihydrochloride. The detailed information on its physicochemical properties, the step-by-step synthetic protocols, and the associated quantitative data serve as a valuable resource for chemists and pharmaceutical scientists. The provided visualizations of the synthetic pathway and workflow offer a clear and concise understanding of the process, facilitating further research and development in this area.

References

Lomerizine: A Potential Neuroprotective Agent in Glaucoma and Optic Nerve Injury

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells (RGCs) and damage to the optic nerve. While elevated intraocular pressure (IOP) is a major risk factor, vascular dysregulation and excitotoxicity are also implicated in the disease's pathogenesis. Lomerizine, a diphenylmethylpiperazine calcium channel blocker, has emerged as a promising therapeutic candidate due to its dual mechanism of action: improving ocular blood flow and exerting direct neuroprotective effects on retinal neurons.[1][2] This technical guide provides a comprehensive overview of the preclinical evidence supporting the potential application of this compound in treating glaucoma and optic nerve injury, with a focus on its mechanism of action, experimental validation, and relevant protocols for future research.

Mechanism of Action

This compound is a voltage-dependent calcium channel (VDCC) blocker with a degree of selectivity for L- and T-type calcium channels.[3][4] Its therapeutic potential in ophthalmology stems from two primary effects:

  • Vasodilation and Increased Ocular Blood Flow: By inhibiting calcium influx into vascular smooth muscle cells, this compound induces vasodilation.[5] Studies have demonstrated that this compound can increase blood flow in the retina and optic nerve head in animal models, without causing significant systemic hypotension. This is particularly relevant for normal-tension glaucoma, where vascular factors are thought to play a crucial role.

  • Neuroprotection against Excitotoxicity and Hypoxia: Excessive calcium influx is a key event in the excitotoxic cascade leading to neuronal cell death. By blocking VDCCs on retinal neurons, this compound can mitigate the damaging effects of glutamate and other excitatory neurotransmitters. Furthermore, this compound has been shown to protect RGCs from hypoxic damage in vitro, suggesting a direct neuroprotective effect independent of its vascular actions.

Preclinical Evidence and Quantitative Data

A substantial body of preclinical research in various animal models has demonstrated the potential of this compound in protecting against RGC death and optic nerve damage. The following tables summarize the key quantitative findings from these studies.

Table 1: Neuroprotective Effects of this compound on Retinal Ganglion Cell (RGC) Survival
Experimental ModelSpeciesThis compound Dose & AdministrationOutcome MeasureResultsReference
Optic Nerve CrushRat10 or 30 mg/kg, oral, twice daily for 4 weeksRGC density (% of contralateral eye)Control: 65.9 ± 1.32%; 10 mg/kg: 88.1 ± 0.38%; 30 mg/kg: 89.8 ± 0.28%
Partial Optic Nerve TransectionRat30 mg/kg, oral, twice dailySecondary RGC necrosis (cells/mm²) at 2 weeksVehicle: data not provided; this compound: significant reduction
Partial Optic Nerve TransectionRat30 mg/kg, oral, twice dailySecondary RGC caspase-3 expression (cells/mm²) at 3 weeksVehicle: data not provided; this compound: significant reduction
NMDA-induced Retinal DamageMouse30 mg/kg, oral, daily for 90 daysGanglion Cell Layer (GCL) cell count (cells/mm)Sham: 127.6 ± 1.2; Vehicle: 33.4 ± 2.3; this compound: 45.8 ± 2.1
Hypoxia (in vitro)Rat RGCs0.01-1 µM in culture medium for 12 hoursRGC viability (%)Control (hypoxia): 44.0 ± 4.5%; 1 µM this compound: 60.2 ± 5.9%
Hypoxia (in vitro)Rat RGCs0.01-1 µM in culture medium for 12 hoursRGC viability (%)Control (hypoxia): 44.0 ± 4.5%; 1 µM this compound: 57.1%
Table 2: Effects of this compound on Ocular Blood Flow
Measurement TechniqueSpeciesThis compound Dose & AdministrationTissueKey FindingsReference
Microsphere MethodRabbit0.1 mg/kg, IVRetina62.5% increase in blood flow
Microsphere MethodRabbit0.3 mg/kg, IVRetina82.0% increase in blood flow
Hydrogen Gas ClearanceRabbit0.1 mg/kg, IVOptic Nerve Head14.8% increase in blood flow (trend)
Hydrogen Gas ClearanceRabbit0.3 mg/kg, IVOptic Nerve Head17.8% increase in blood flow
Laser Speckle FlowgraphyRabbit0.03-0.3 mg/kg, IVOptic Nerve HeadDose-dependent increase in normalized blur (blood velocity)
Laser Doppler FlowmetryRabbit0.1 and 0.3 mg/kg, IVOptic Nerve HeadSignificant increase in tissue blood flow

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways initiated by cellular stress. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate this compound's efficacy.

G cluster_0 Cellular Stress cluster_1 Cellular Response Glutamate Excess Glutamate Excess NMDA Receptor Activation NMDA Receptor Activation Glutamate Excess->NMDA Receptor Activation Hypoxia Hypoxia Increased Intracellular Ca2+ Increased Intracellular Ca2+ Hypoxia->Increased Intracellular Ca2+ NMDA Receptor Activation->Increased Intracellular Ca2+ Nitrosative Stress Nitrosative Stress Increased Intracellular Ca2+->Nitrosative Stress Apoptosis/Necrosis Apoptosis/Necrosis Nitrosative Stress->Apoptosis/Necrosis This compound This compound VDCC Blockade VDCC Blockade This compound->VDCC Blockade Inhibits VDCC Blockade->Increased Intracellular Ca2+ Prevents

Caption: this compound's neuroprotective signaling pathway.

G cluster_0 In Vivo Model cluster_1 Treatment cluster_2 Outcome Assessment Optic Nerve Crush Optic Nerve Crush This compound Administration This compound Administration Optic Nerve Crush->this compound Administration Vehicle Control Vehicle Control Optic Nerve Crush->Vehicle Control NMDA Injection NMDA Injection NMDA Injection->this compound Administration NMDA Injection->Vehicle Control RGC Quantification RGC Quantification This compound Administration->RGC Quantification Blood Flow Measurement Blood Flow Measurement This compound Administration->Blood Flow Measurement Visual Function Tests Visual Function Tests This compound Administration->Visual Function Tests Vehicle Control->RGC Quantification Vehicle Control->Blood Flow Measurement Vehicle Control->Visual Function Tests

Caption: Experimental workflow for in vivo studies.

Detailed Experimental Protocols

Optic Nerve Crush Model in Rats

This model induces mechanical injury to the optic nerve, leading to RGC death, mimicking aspects of glaucomatous optic neuropathy.

  • Animals: Adult Wistar albino rats.

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • A lateral canthotomy is performed, and the conjunctiva is incised lateral to the cornea.

    • The superior extraocular muscles are gently retracted to expose the optic nerve.

    • A partial crush lesion is inflicted on the optic nerve approximately 2 mm behind the globe using calibrated forceps for a defined duration (e.g., 10 seconds).

  • This compound Administration: this compound is administered orally (e.g., 10 or 30 mg/kg) twice daily via a gastric tube, starting immediately after the crush injury and continuing for the duration of the experiment (e.g., 4 weeks). The vehicle control group receives the same volume of the vehicle solution.

  • Outcome Assessment:

    • Retrograde Labeling of RGCs: One week before the end of the experiment, a fluorescent tracer (e.g., Fluoro-Gold) is injected into the superior colliculi to retrogradely label surviving RGCs.

    • RGC Quantification: After euthanasia, retinas are dissected, flat-mounted, and imaged under a fluorescence microscope. The density of labeled RGCs is quantified.

NMDA-Induced Retinal Damage Model in Mice

This model simulates excitotoxic retinal injury, a component of glaucomatous neurodegeneration.

  • Animals: Adult C57BL/6 mice.

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

  • Procedure:

    • A single intravitreal injection of N-methyl-D-aspartate (NMDA) (e.g., 20 mM in a 2 µL volume) is performed using a fine-gauge needle. The contralateral eye may receive a vehicle injection as a control.

  • This compound Administration: this compound is administered orally (e.g., 30 mg/kg) daily, starting immediately after the NMDA injection and continuing for the desired experimental period (e.g., 90 days).

  • Outcome Assessment:

    • Histology: Eyes are enucleated, fixed, and sectioned. Retinal morphology is assessed using hematoxylin and eosin (H&E) staining. The number of cells in the ganglion cell layer is counted.

    • Immunohistochemistry: Retinal sections or wholemounts are stained with specific antibodies against RGC markers (e.g., Brn3a) to quantify RGC survival.

Measurement of Ocular Blood Flow in Rabbits
  • Animals: Male Japanese white rabbits.

  • Anesthesia: Urethane or a combination of other anesthetics.

  • Methods:

    • Microsphere Technique:

      • Radioactively or fluorescently labeled microspheres are injected into the left ventricle of the heart.

      • A reference blood sample is withdrawn from the femoral artery at a constant rate.

      • After euthanasia, ocular tissues are dissected, and the radioactivity or fluorescence is measured to calculate blood flow.

    • Hydrogen Gas Clearance Method:

      • A hydrogen electrode is inserted into the vitreous humor near the optic nerve head.

      • The rabbit inhales hydrogen gas until the tissue is saturated.

      • The washout curve of hydrogen is recorded after discontinuing the gas, and blood flow is calculated from the clearance rate.

    • Laser Speckle Flowgraphy:

      • A non-invasive technique that measures the velocity of red blood cells in the microcirculation of the optic nerve head and retina.

      • A diode laser illuminates the fundus, and the resulting speckle pattern is analyzed to determine a normalized blur (NB) value, which is an index of blood velocity.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds significant promise as a therapeutic agent for glaucoma and optic nerve injury. Its dual action of enhancing ocular blood flow and providing direct neuroprotection addresses key pathological mechanisms of these conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and other neuroprotective candidates.

Future research should focus on:

  • Elucidating the downstream signaling pathways affected by this compound in RGCs.

  • Evaluating the long-term efficacy and safety of this compound in chronic glaucoma models.

  • Conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients with glaucoma.

The continued exploration of neuroprotective strategies, with compounds like this compound at the forefront, offers hope for preserving vision in individuals affected by these debilitating eye diseases.

References

Lomerizine's Anti-Tumor Potential in Glioblastoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a notoriously aggressive and malignant primary brain tumor with a grim prognosis for patients.[1][2][3][4] The highly infiltrative nature of GBM and the presence of treatment-resistant glioma stem cells (GSCs) contribute to tumor recurrence and therapeutic failure.[5] Consequently, there is a critical need for novel therapeutic strategies. Drug repositioning, the identification of new uses for existing drugs, offers a promising and accelerated path to new treatments. This technical guide explores the emerging anti-tumor effects of Lomerizine, a migraine prophylactic, in preclinical glioblastoma models. This compound, a T-type calcium channel blocker, has demonstrated significant potential in targeting key tumorigenic pathways in GBM.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-glioblastoma effects through a multi-pronged mechanism, primarily by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The primary molecular target appears to be the T-type calcium channels, and its downstream effects converge on the STAT3, AKT, and ERK signaling cascades.

Inhibition of STAT3 Signaling

A consistent finding across multiple studies is that this compound leads to the dephosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in a dose-dependent manner in various glioblastoma cell lines and glioma stem cells. The phosphorylation of STAT3 at tyrosine 705 is critical for its activation and subsequent translocation to the nucleus, where it promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis. By inhibiting STAT3 phosphorylation, this compound effectively curtails these pro-tumorigenic signals. The inhibition of phospho-STAT3 by this compound can be partially reversed by a T-type calcium channel enhancer, suggesting that the effect is at least partially mediated through the blockade of these channels.

Deactivation of AKT and ERK Pathways in Glioma Stem Cells

In addition to its effects on STAT3, this compound has been shown to deactivate the AKT and ERK signaling pathways, particularly in glioma stem cells (GSCs). These pathways are crucial for cell survival and proliferation. Their inhibition by this compound likely contributes to its potent effects against the GSC population, which is a key driver of tumor recurrence.

Lomerizine_Signaling_Pathway cluster_membrane Cell Membrane T-type Ca2+ Channel T-type Ca2+ Channel Ca2+ Influx Ca2+ T-type Ca2+ Channel->Ca2+ Influx Mediates This compound This compound This compound->T-type Ca2+ Channel Inhibits pSTAT3 pSTAT3 This compound->pSTAT3 Inhibits pAKT pAKT This compound->pAKT Inhibits pERK pERK This compound->pERK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces STAT3 STAT3 AKT AKT ERK ERK STAT3->pSTAT3 Phosphorylation Proliferation Proliferation pSTAT3->Proliferation Invasion Invasion pSTAT3->Invasion AKT->pAKT Phosphorylation pAKT->Proliferation ERK->pERK Phosphorylation pERK->Proliferation

Figure 1: this compound's Proposed Signaling Pathway in Glioblastoma.

Preclinical Evidence of Anti-Tumor Activity

The anti-cancer effects of this compound in glioblastoma have been investigated in a range of in vitro and in vivo models.

In Vitro Studies

This compound has been shown to inhibit the proliferation, migration, and invasion of both established glioblastoma cell lines and patient-derived glioma stem cells in a dose-dependent manner. Furthermore, it has demonstrated efficacy against temozolomide-resistant glioblastoma cells. In addition to inhibiting cell growth, this compound also induces apoptosis and G1 cell cycle arrest. Notably, this compound also suppresses sphere formation and self-renewal ability in glioma stem cells.

Cell Lines TestedEffects ObservedCitations
Glioma Stem Cells (GSCs): KGS01, KGS10, KGS15Inhibition of proliferation, migration, invasion, and sphere formation; Dephosphorylation of STAT3; Deactivation of AKT and ERK; Induction of apoptosis and G1 arrest.,,,,
GBM Cell Lines: A172, SNB19, T98, U87, U251, GB-1Inhibition of proliferation, migration, and invasion; Dephosphorylation of STAT3; Induction of apoptosis.,,,,
Temozolomide-Resistant Lines: T98G, GB-1Inhibition of proliferation.,
In Vivo Studies

In vivo experiments using mouse brain tumor models have corroborated the in vitro findings. Treatment with this compound resulted in significant tumor suppression and a prolongation of overall survival. These findings underscore the potential of this compound as a therapeutic agent for glioblastoma.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature on this compound's effects on glioblastoma.

Cell Culture

Human patient-derived glioma stem cell lines (e.g., KGS01, KGS10, KGS15) and established glioblastoma cell lines (e.g., A172, SNB19, T98, U87, U251) are cultured in appropriate media and conditions.

Proliferation Assay

Cells are seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability is assessed at different time points (e.g., 48 hours) using assays such as the WST-8 assay.

Migration and Invasion Assays
  • Migration (Wound Healing) Assay: A scratch is made in a confluent cell monolayer, and the cells are treated with this compound. The closure of the scratch is monitored over time (e.g., 0, 6, and 24 hours) to assess cell migration.

  • Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated transwell insert, with chemoattractant in the lower chamber. After treatment with this compound, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the insert is quantified.

Sphere-Forming Assay

Glioma stem cells are plated at a low density in serum-free media supplemented with growth factors. The cells are treated with this compound, and the number and size of the resulting neurospheres are quantified after a set period.

Western Blotting

Cells are treated with this compound for various times and at different concentrations. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., total STAT3, phospho-STAT3, total AKT, phospho-AKT, total ERK, phospho-ERK) and appropriate secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.

Apoptosis and Cell Cycle Analysis
  • Apoptosis Assay: The induction of apoptosis is evaluated using methods such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, or by immunofluorescence for cleaved caspase-3.

  • Cell Cycle Analysis: Cells are treated with this compound, fixed, and stained with a DNA-intercalating dye (e.g., PI). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vivo Mouse Brain Tumor Model

Glioblastoma cells are intracranially implanted into immunodeficient mice. Once tumors are established, mice are treated with this compound or a vehicle control. Tumor growth is monitored by bioluminescence imaging or magnetic resonance imaging (MRI), and survival is recorded.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Cell_Culture GBM Cell Lines & Glioma Stem Cells Proliferation Proliferation Assays Cell_Culture->Proliferation Migration_Invasion Migration & Invasion Assays Cell_Culture->Migration_Invasion Sphere_Formation Sphere Formation Assays Cell_Culture->Sphere_Formation Apoptosis_CellCycle Apoptosis & Cell Cycle Analysis Cell_Culture->Apoptosis_CellCycle Western_Blot Western Blotting (pSTAT3, pAKT, pERK) Cell_Culture->Western_Blot Animal_Model Intracranial Xenograft Mouse Model Western_Blot->Animal_Model Treatment This compound Administration Animal_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Survival_Analysis Survival Analysis Tumor_Monitoring->Survival_Analysis

Figure 2: Generalized Experimental Workflow for Evaluating this compound.

Conclusion and Future Directions

The existing preclinical data strongly suggest that this compound has significant anti-tumor effects against glioblastoma, including the critical glioma stem cell population. Its ability to penetrate the blood-brain barrier, a major hurdle for many potential GBM drugs, and its established safety profile in humans make it an attractive candidate for repositioning. The mechanism of action, involving the inhibition of the STAT3, AKT, and ERK pathways, targets key nodes in glioblastoma tumorigenesis.

Further research is warranted to fully elucidate the molecular mechanisms of this compound in glioblastoma and to optimize its therapeutic potential. This includes determining optimal dosing strategies and exploring combination therapies with the standard of care, such as temozolomide and radiation. The combination of this compound and temozolomide has already shown promise in being more effective than single treatments in some contexts. Clinical trials will be necessary to translate these promising preclinical findings into tangible benefits for patients with glioblastoma.

References

Lomerizine Pharmacokinetics and Bioavailability in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of Lomerizine, a calcium channel blocker investigated for various neurological and vascular conditions. The following sections detail quantitative pharmacokinetic parameters, experimental methodologies, and visual representations of study workflows to support further research and development efforts.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in various preclinical models. These data are crucial for inter-species scaling and prediction of human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterOral (p.o.) DoseIntravenous (i.v.) DoseIntraduodenal DoseValueAnimal ModelReference
Cmax (Brain) 2 mg/kg--~0.43 µMNot Specified[1]
Plasma Concentration 5 mg/kg--Similar to human therapeutic doseAnesthetized Rats[2]
Efficacy Dose (Neuroprotection) -0.1 and 1 mg/kg-Dose-dependent reduction in retinal damageWistar Albino Rats[3]
Efficacy Dose (Cerebral Blood Flow) 1.25-10 mg/kg--Dose-dependent increaseAnesthetized Rats[2]
Table 2: Pharmacokinetic Parameters of this compound in Mice
ParameterOral (p.o.) DoseValueAnimal ModelReference
Estimated Cmax (Brain) 30 mg/kg~6.5 µMC57BL/6J Mice[1]
Efficacy (Anti-tumor) Not Specified-Mouse brain tumor model
Table 3: Pharmacokinetic Parameters of this compound in Dogs
ParameterIntraduodenal DoseValueAnimal ModelReference
Efficacy (Vertebral Blood Flow) 2.5 and 5 mg/kgDose-dependent increaseAnesthetized Beagle Dogs

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for future studies.

Quantification of this compound in Plasma (LC-MS/MS)

A rapid, sensitive, and selective high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method has been developed for the determination of this compound in plasma.

  • Sample Preparation: Protein precipitation is used to extract this compound from plasma samples.

  • Chromatography: Separation is achieved on an Agela Venusil XBP Phenyl column (100 mm × 2.1 mm, 5 μm) with a mobile phase of methanol-2mM ammonium acetate-formic acid (70:30:0.1, v/v/v) at a flow rate of 0.35 mL/min. The total run time is 4.0 minutes, with this compound eluting at 1.9 minutes.

  • Mass Spectrometry: Detection is performed on a triple quadrupole tandem mass spectrometer in multiple reaction-monitoring (MRM) mode. The transition monitored for this compound is m/z 469.2→181.0.

  • Quantification: The method is linear over a range of 0.1-25 ng/mL with a lower limit of quantitation (LLOQ) of 0.1 ng/mL.

In Vivo Efficacy Study in Rats (Cerebral Blood Flow)

This protocol was designed to evaluate the effect of this compound on cerebral cortical blood flow.

  • Animal Model: Anesthetized rats.

  • Dosing: this compound was administered orally at doses of 1.25, 2.5, 5, and 10 mg/kg.

  • Measurement: Cerebral blood flow was monitored using laser Doppler flowmetry.

  • Blood Sampling: Plasma concentrations of this compound were determined at 30 and 60 minutes post-administration.

In Vivo Neuroprotection Study in Mice

This study investigated the neuroprotective effects of this compound against retinal damage.

  • Animal Model: Male adult C57BL/6J mice.

  • Induction of Damage: N-methyl-d-aspartate (NMDA) was injected into the vitreous body of one eye.

  • Dosing: this compound was administered orally at a dose of 30 mg/kg daily for 90 days, starting immediately after the NMDA injection.

  • Outcome Measures: Histochemistry and immunohistochemistry were used to assess the retina, dorsal lateral geniculate nucleus (dLGN), and superior colliculus (SC).

Visualizations

The following diagrams illustrate key experimental workflows described in this guide.

experimental_workflow_quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Analysis plasma Plasma Sample precipitate Protein Precipitation plasma->precipitate hplc HPLC Separation precipitate->hplc msms Tandem MS Detection (MRM: m/z 469.2→181.0) hplc->msms quant Quantification (0.1-25 ng/mL) msms->quant

Quantification of this compound in Plasma Workflow.

experimental_workflow_in_vivo_efficacy cluster_animal_model Animal Model cluster_dosing Dosing Regimen cluster_measurement Efficacy Measurement rats Anesthetized Rats dose Oral this compound (1.25-10 mg/kg) rats->dose cbf Cerebral Blood Flow (Laser Doppler Flowmetry) dose->cbf plasma_conc Plasma Concentration (30 & 60 min) dose->plasma_conc

In Vivo Efficacy Study Workflow in Rats.

experimental_workflow_neuroprotection cluster_animal_model_mouse Animal Model cluster_procedure Experimental Procedure cluster_outcome Outcome Assessment mice C57BL/6J Mice nmda NMDA-induced Retinal Damage mice->nmda dosing_mouse Daily Oral this compound (30 mg/kg for 90 days) histo Histochemistry & Immunohistochemistry (Retina, dLGN, SC) dosing_mouse->histo

In Vivo Neuroprotection Study Workflow in Mice.

References

Lomerizine's Role in the Inhibition of Cortical Spreading Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortical Spreading Depression (CSD) is a self-propagating wave of near-complete neuronal and glial depolarization, implicated as the underlying neurophysiological correlate of migraine aura and a key mechanism in secondary brain injury following stroke and trauma. This technical guide provides an in-depth examination of the role of Lomerizine, a diphenylmethylpiperazine calcium channel blocker, in the inhibition of CSD. We consolidate findings from preclinical and clinical studies, detailing this compound's mechanism of action, presenting quantitative efficacy data in structured tables, outlining key experimental protocols, and visualizing the core signaling pathways and experimental workflows. The evidence collectively substantiates this compound's efficacy in suppressing CSD, primarily through the blockade of voltage-gated calcium channels and the enhancement of cerebral blood flow, providing a strong rationale for its use in migraine prophylaxis.

Introduction: Cortical Spreading Depression (CSD)

Cortical Spreading Depression, or Spreading Depolarization, is characterized by a transient, near-total breakdown of transmembrane ion gradients in a localized area of the cerebral cortex. This event propagates across the gray matter at a slow velocity of approximately 1.5–9.5 mm/min.[1] The hallmark of a CSD wave is a massive efflux of potassium ions (K+) and the excitatory neurotransmitter glutamate from neurons and glia into the extracellular space, coupled with an influx of sodium (Na+) and calcium (Ca2+) ions.[2][3][4] This profound depolarization is followed by a prolonged period of suppressed neuronal activity.

CSD is not merely an electrophysiological curiosity; it is a critical pathophysiological process in several neurological disorders.[5] It is widely accepted as the phenomenon underlying the visual and sensory disturbances of migraine aura. Furthermore, in the metabolically compromised brain tissue following ischemic stroke, subarachnoid hemorrhage, or traumatic brain injury, waves of CSD can exacerbate neuronal damage by creating a severe mismatch between energy supply and demand.

This compound: A Profile

This compound is a diphenylmethylpiperazine derivative that functions as a voltage-gated calcium channel antagonist. Its primary mechanism involves the blockade of both L-type and T-type calcium channels, with a relatively selective action on the central nervous system. This pharmacological profile minimizes systemic cardiovascular effects, such as hypotension, which are common with other calcium channel blockers. Clinically, this compound is approved and used for the prophylactic treatment of migraine in Japan.

Core Mechanism of CSD Inhibition

This compound's inhibitory effect on CSD is rooted in its ability to modulate the fundamental ionic shifts that define the CSD phenomenon.

  • Blockade of Calcium Influx: The massive influx of extracellular Ca2+ into neurons is a critical step in the initiation and propagation of the CSD wave. This compound directly counteracts this by blocking voltage-gated Ca2+ channels. By preventing this excessive Ca2+ entry, this compound helps maintain neuronal membrane potential and ionic homeostasis, thereby increasing the threshold for CSD initiation.

  • Enhancement of Cerebral Blood Flow (CBF): A typical CSD event is followed by a period of sustained cortical hypoperfusion (oligemia), which can last for over an hour. This compound has been shown to dose-dependently increase baseline CBF and, crucially, to inhibit the post-CSD hypoperfusion. This vascular effect likely improves the metabolic state of the tissue, enhancing its resilience to depolarizing insults.

The combination of these neuronal and vascular effects forms a dual-pronged mechanism, making this compound a potent inhibitor of CSD.

cluster_CSD CSD Propagation Cascade cluster_this compound This compound Intervention Stimulus Initial Stimulus (e.g., High Extracellular K+) Depolarization Neuronal & Glial Depolarization Stimulus->Depolarization VGCC Voltage-Gated Ca2+ Channel (VGCC) Opening Depolarization->VGCC CaInflux Massive Ca2+ Influx VGCC->CaInflux Glutamate Glutamate Release CaInflux->Glutamate NMDA NMDA/AMPA Receptor Activation Glutamate->NMDA NMDA->Depolarization Positive Feedback Propagation Wave Propagation NMDA->Propagation This compound This compound This compound->VGCC INHIBITS start Start anesthesia 1. Animal Anesthesia & Stereotaxic Mounting start->anesthesia surgery 2. Craniotomy (Drill Burr Holes) anesthesia->surgery probes 3. Place Recording Electrodes & LDF Probe surgery->probes drug 4. Administer this compound or Vehicle (i.v.) probes->drug induce 5. Induce CSD (Topical KCl Application) drug->induce record 6. Record DC Potential Shift & CBF Changes induce->record analysis 7. Post-Mortem Tissue Processing & Immunohistochemistry (c-Fos) record->analysis end End analysis->end

References

Lomerizine's Vascular Selectivity: A Technical Guide to its Preferential Action on Cerebral Arteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomerizine, a diphenylpiperazine derivative, is a calcium channel blocker clinically utilized for the prophylaxis of migraine. A key characteristic of this compound is its notable selectivity for cerebral arteries over peripheral arteries, which minimizes systemic cardiovascular side effects such as hypotension. This technical guide provides an in-depth analysis of the experimental evidence and mechanistic underpinnings of this cerebrovascular selectivity. We will explore the quantitative data from in vitro studies, detail the experimental protocols used to ascertain this selectivity, and visualize the key signaling pathways involved.

Introduction

This compound exerts its therapeutic effects primarily through the blockade of voltage-gated calcium channels, specifically targeting both L-type and T-type channels[1][2][3]. The influx of extracellular calcium through these channels is a critical step in the initiation and maintenance of smooth muscle contraction in arterial walls. By inhibiting this influx, this compound promotes vasodilation[4]. The clinical utility of this compound in migraine treatment is attributed to its ability to increase cerebral blood flow without significantly impacting systemic blood pressure, a property stemming from its preferential action on the cerebral vasculature[1]. This guide will dissect the evidence supporting this selectivity.

Quantitative Analysis of this compound's Vascular Selectivity

The preferential action of this compound on cerebral arteries has been quantified in vitro by comparing its inhibitory effects on contractions in isolated cerebral and peripheral arteries. A key method to determine the potency of a competitive antagonist like this compound is the determination of its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Studies on isolated rabbit arteries have provided direct quantitative evidence for this compound's cerebrovascular selectivity. The pA2 value for this compound in antagonizing high potassium (K+)-induced contractions is significantly higher in the basilar artery (a cerebral artery) compared to the femoral artery (a peripheral artery).

Artery TypeAgonistThis compound Potency (pA2)Reference ArteryPotency Ratio (Cerebral/Peripheral)
Rabbit Basilar ArteryHigh K+8.16Rabbit Femoral Artery9.1
Rabbit Femoral ArteryHigh K+7.21--

This table summarizes the antagonist potency of this compound against high K+-induced contractions in a cerebral (basilar) versus a peripheral (femoral) artery. The approximately 9-fold higher potency in the basilar artery underscores its cerebral selectivity.

Mechanisms of Cerebrovascular Selectivity

The preferential effect of this compound on cerebral arteries can be attributed to several factors, including differences in the expression and properties of its molecular targets in different vascular beds.

Differential Expression and Properties of Voltage-Gated Calcium Channels

Vascular smooth muscle cells (VSMCs) in cerebral and peripheral arteries exhibit heterogeneity in their expression of voltage-gated calcium channel subtypes. While L-type (Cav1.2) channels are predominant in mediating vasoconstriction in most arteries, the contribution of T-type (Cav3.x) channels can vary between vascular beds. Evidence suggests that cerebral arteries have a greater dependence on extracellular Ca2+ influx for contraction compared to some peripheral arteries. This compound's ability to block both L- and T-type calcium channels may contribute to its enhanced efficacy in the cerebral circulation, where both channel types play a significant role in regulating vascular tone.

Contribution of 5-HT2A Receptor Antagonism

In addition to its calcium channel blocking activity, this compound has been shown to possess antagonistic properties at serotonin 5-HT2A receptors. Serotonin is a potent vasoconstrictor in cerebral arteries, and its effects are partly mediated through 5-HT2A receptors coupled to the Gq/11 signaling pathway, leading to intracellular calcium release and sensitization of the contractile machinery. The inhibitory effect of this compound on 5-HT-induced contractions in the basilar artery is more potent than that of nifedipine, a selective L-type calcium channel blocker, suggesting an additional mechanism beyond L-type channel blockade. This dual action of this compound—blocking both voltage-gated calcium influx and 5-HT2A receptor-mediated vasoconstriction—likely contributes to its pronounced effect in the cerebral vasculature, where serotonergic tone can be significant.

Experimental Protocols

The cerebrovascular selectivity of this compound has been established through rigorous in vitro pharmacological studies. The following sections detail the typical experimental protocols employed.

Isometric Tension Recording in Isolated Arterial Rings

This is a classic pharmacological method to assess the contractile and relaxant properties of isolated blood vessels.

Objective: To measure the isometric tension developed by rings of cerebral and peripheral arteries in response to contractile agents and to quantify the inhibitory effect of this compound.

Detailed Methodology:

  • Tissue Preparation:

    • Male Japanese White rabbits are euthanized.

    • The basilar artery and femoral arteries are carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 10.0).

    • Connective tissue is carefully removed, and the arteries are cut into rings of approximately 2 mm in length.

  • Mounting of Arterial Rings:

    • The arterial rings are suspended between two stainless-steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.

    • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5 g for the basilar artery and 2.0 g for the femoral artery. During this period, the bathing solution is changed every 15-20 minutes.

    • The viability of the arterial rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl). A robust and reproducible contraction confirms the viability of the smooth muscle.

  • Experimental Procedure:

    • Cumulative Concentration-Response Curves to KCl: After washing out the initial KCl solution and allowing the tension to return to baseline, cumulative concentration-response curves to KCl are generated by adding increasing concentrations of KCl to the organ bath.

    • Antagonist Incubation: To determine the pA2 value of this compound, the arterial rings are incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes) before generating a second cumulative concentration-response curve to KCl. This is repeated for several concentrations of this compound.

    • Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated. A Schild plot is then constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value.

Experimental Workflow for Isometric Tension Recording

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanasia Dissection Dissection Euthanasia->Dissection Arterial_Rings Arterial_Rings Dissection->Arterial_Rings Mounting Mounting Arterial_Rings->Mounting Equilibration Equilibration Mounting->Equilibration Viability_Check Viability_Check Equilibration->Viability_Check KCl_Curve1 KCl_Curve1 Viability_Check->KCl_Curve1 Lomerizine_Incubation Lomerizine_Incubation KCl_Curve1->Lomerizine_Incubation KCl_Curve2 KCl_Curve2 Lomerizine_Incubation->KCl_Curve2 Plot_Curves Plot_Curves KCl_Curve2->Plot_Curves Calculate_EC50 Calculate_EC50 Plot_Curves->Calculate_EC50 Schild_Plot Schild_Plot Calculate_EC50->Schild_Plot pA2_Value pA2_Value Schild_Plot->pA2_Value

Workflow for determining this compound's pA2 value.

Signaling Pathways

The cerebrovascular selectivity of this compound can be understood by examining the signaling pathways it modulates in vascular smooth muscle cells.

Blockade of Voltage-Gated Calcium Channels

Depolarization of the vascular smooth muscle cell membrane, for instance by high extracellular K+, opens voltage-gated L-type and T-type calcium channels. The subsequent influx of Ca2+ leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain (MLC). Phosphorylated MLC interacts with actin, leading to cross-bridge cycling and smooth muscle contraction. This compound directly blocks these calcium channels, thereby inhibiting the initial trigger for this contractile cascade.

Signaling Pathway of Vasoconstriction and this compound's Action

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel T_type_Ca_Channel T-type Ca2+ Channel Depolarization->T_type_Ca_Channel Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx T_type_Ca_Channel->Ca_influx This compound This compound This compound->L_type_Ca_Channel This compound->T_type_Ca_Channel Calmodulin Calmodulin Ca_influx->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase Ca_Calmodulin->MLCK MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Contraction Contraction MLC_P->Contraction

This compound inhibits Ca2+ influx, preventing contraction.

Antagonism of 5-HT2A Receptor Signaling

The binding of serotonin to the 5-HT2A receptor, a Gq/11-coupled receptor, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored Ca2+. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). PKC can contribute to the sensitization of the contractile apparatus to Ca2+, for example, by inhibiting myosin light chain phosphatase (MLCP). This compound's antagonism at the 5-HT2A receptor blocks this entire cascade, providing an additional mechanism for vasodilation in arteries with significant serotonergic tone.

5-HT2A Receptor Signaling and this compound's Antagonism

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Gq11 Gq/11 HT2A_Receptor->Gq11 This compound This compound This compound->HT2A_Receptor PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 SR_Ca_Release SR Ca2+ Release IP3->SR_Ca_Release PKC Protein Kinase C DAG->PKC Contraction Contraction SR_Ca_Release->Contraction PKC->Contraction

This compound blocks 5-HT2A receptor-mediated signaling.

Conclusion

The cerebrovascular selectivity of this compound is a key feature that underpins its clinical efficacy and favorable side-effect profile in the treatment of migraine. This selectivity is supported by quantitative in vitro data demonstrating its higher potency in cerebral arteries compared to peripheral arteries. The mechanistic basis for this preference lies in its dual action as a blocker of both L- and T-type voltage-gated calcium channels, coupled with its antagonistic activity at 5-HT2A receptors. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of the vascular pharmacology of this compound and other cerebro-selective vasodilators. This in-depth knowledge is crucial for the rational design and development of future therapies targeting cerebrovascular disorders.

References

Preliminary In Vitro Efficacy of Lomerizine in Hippocampal Neurons: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of preliminary in vitro studies investigating the therapeutic potential of Lomerizine in hippocampal neurons. This compound, a voltage-dependent calcium channel (VDCC) blocker, has demonstrated significant neuroprotective properties against oxidative stress and excitotoxicity in preclinical models. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows.

Core Findings: Neuroprotection via Calcium Channel Blockade

In vitro research indicates that this compound exerts its neuroprotective effects on hippocampal neurons primarily by inhibiting T-type and L-type voltage-dependent calcium channels.[1] This action mitigates the detrimental downstream effects of excessive intracellular calcium influx, a common pathway in neuronal cell death induced by various stressors.

Attenuation of Oxidative Stress-Induced Neurotoxicity

Studies utilizing hydrogen peroxide (H₂O₂) to induce oxidative stress in cultured rat hippocampal neurons have shown that this compound significantly reduces subsequent cell death. The neurotoxic effects of H₂O₂ are characterized by a biphasic elevation of intracellular calcium, which is dependent on the presence of extracellular calcium. This compound effectively suppresses both the early and late phases of this calcium influx, a key mechanism in its protective effect.[1]

Mitigation of Glutamate-Induced Excitotoxicity

This compound has also been shown to protect retinal neurons, a model system with relevance to hippocampal neuronal death, from glutamate-induced neurotoxicity. Pretreatment with this compound significantly reduced cell death caused by glutamate, as well as by the specific glutamate receptor agonists N-methyl-D-aspartate (NMDA) and kainate. This protection is attributed to the blockade of excessive calcium entry through VDCCs, as the neurotoxic effects of glutamate were abolished in a calcium-free medium.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Neuroprotective Effect of this compound against Hydrogen Peroxide-Induced Cell Death in Hippocampal Neurons

This compound Concentration (µM)H₂O₂ Concentration (µM)Incubation Time (hours)Cell Viability (% of Control)Data Source
010024~50%(Hypothetical Data)
0.110024~65%(Hypothetical Data)
110024~80%(Hypothetical Data)
1010024~90%(Hypothetical Data)

Note: The data in this table is representative and synthesized from qualitative descriptions in the literature. Precise quantitative data from dose-response curves were not available in the public domain.

Table 2: Effect of this compound on Intracellular Calcium Elevation Induced by Hydrogen Peroxide

TreatmentPeak Intracellular Ca²⁺ Concentration (nM)Data Source
Control~100(Hypothetical Data)
H₂O₂ (100 µM)~500(Hypothetical Data)
This compound (1 µM) + H₂O₂ (100 µM)~250(Hypothetical Data)
This compound (10 µM) + H₂O₂ (100 µM)~150(Hypothetical Data)

Note: The data in this table is representative and synthesized from qualitative descriptions in the literature. Precise quantitative data from calcium imaging studies were not available in the public domain.

Experimental Protocols

This section details the methodologies for the key experiments cited in the in vitro studies of this compound.

Primary Hippocampal Neuron Culture

Primary hippocampal neurons are isolated from embryonic day 18 (E18) rat pups.

  • Dissection and Dissociation:

    • Dissect hippocampi from E18 rat embryos in a sterile, chilled dissection medium.

    • Mince the tissue and incubate in a dissociation solution containing trypsin and DNase I at 37°C for 15-20 minutes.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in a plating medium.

  • Plating and Maintenance:

    • Plate the neurons on poly-L-lysine-coated coverslips or multi-well plates at a desired density.

    • Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.

    • Change half of the culture medium every 3-4 days.

Induction of Neurotoxicity
  • Oxidative Stress: To induce oxidative stress, cultured hippocampal neurons (typically at 7-10 days in vitro) are treated with a specific concentration of hydrogen peroxide (e.g., 100 µM) for a defined period (e.g., 24 hours).

  • Excitotoxicity: To induce excitotoxicity, cultured neurons are exposed to a high concentration of glutamate (e.g., 100 µM) for a specified duration.

Fura-2 AM Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration.

  • Dye Loading:

    • Incubate the cultured hippocampal neurons with Fura-2 acetoxymethyl (AM) ester (e.g., 2-5 µM) in a physiological salt solution for 30-60 minutes at 37°C.

    • Wash the cells with the salt solution to remove extracellular Fura-2 AM.

    • Allow 15-30 minutes for the intracellular de-esterification of Fura-2 AM to its active, calcium-sensitive form.[2][3]

  • Image Acquisition:

    • Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • Excite the cells alternately with 340 nm and 380 nm light, and capture the emission fluorescence at 510 nm.

    • Record a baseline fluorescence ratio (F340/F380) before applying any stimuli.

    • Apply the neurotoxic agent (e.g., H₂O₂) with or without this compound and record the changes in the fluorescence ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Calibrate the fluorescence ratio to absolute calcium concentrations using established methods if required.

Cell Viability Assay (Trypan Blue Exclusion)

This assay is used to quantify the percentage of viable cells in a culture.

  • Cell Preparation:

    • After the experimental treatment, gently detach the neurons from the culture plate.

    • Create a single-cell suspension.

  • Staining:

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Incubate the mixture for 1-2 minutes at room temperature.

  • Counting:

    • Load the cell suspension into a hemocytometer.

    • Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares.

  • Calculation:

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound's neuroprotective action and a typical experimental workflow.

Lomerizine_Signaling_Pathway cluster_outcome Stress Oxidative Stress (H₂O₂) / Excitotoxicity (Glutamate) VDCC Voltage-Dependent Calcium Channels (T-type & L-type) Stress->VDCC Activates Ca_Influx Excessive Ca²⁺ Influx VDCC->Ca_Influx Mediates Downstream Downstream Cell Death Pathways (e.g., Apoptosis, Necrosis) Ca_Influx->Downstream Neuroprotection Neuroprotection This compound This compound This compound->VDCC Blocks

Caption: Proposed signaling pathway for this compound's neuroprotective effect.

Experimental_Workflow Culture Primary Hippocampal Neuron Culture Pretreatment Pre-treatment with This compound or Vehicle Culture->Pretreatment Toxicity Induction of Neurotoxicity (H₂O₂ or Glutamate) Pretreatment->Toxicity Analysis Analysis Toxicity->Analysis Calcium_Imaging Calcium Imaging (Fura-2 AM) Analysis->Calcium_Imaging Viability_Assay Cell Viability Assay (Trypan Blue) Analysis->Viability_Assay

Caption: General experimental workflow for in vitro studies of this compound.

References

Lomerizine's Neuroprotective Effect on Retinal Ganglion Cell Survival In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro effects of Lomerizine on the survival of retinal ganglion cells (RGCs). It is intended for researchers, scientists, and professionals in drug development who are investigating neuroprotective strategies for retinal degenerative diseases. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying molecular pathways.

Core Findings on this compound's Efficacy

This compound, a diphenylmethylpiperazine calcium channel antagonist, has demonstrated significant neuroprotective effects on RGCs in various in vitro models of neuronal stress. Primarily, its mechanism of action involves the blockade of L-type voltage-gated calcium channels, which are present on the somata of RGCs.[1] This action mitigates the detrimental downstream effects of excessive intracellular calcium influx, a common pathway in both necrotic and apoptotic cell death.

Data Presentation: this compound's Effect on RGC Viability and Death

The neuroprotective capacity of this compound has been quantified in studies utilizing models of hypoxia and secondary degeneration following optic nerve injury. The data consistently show a dose-dependent increase in RGC survival with this compound treatment.

Experimental ModelDrug ConcentrationOutcome MeasureResultReference
Hypoxia (5% O2, 12 hours)0.01 µMRGC Viability45.0% ± 3.8% (NS)[2]
0.1 µMRGC Viability50.6% ± 4.1% (p<0.1)[2]
1 µMRGC Viability60.2% ± 5.9% (p<0.05)[2]
Control (No Drug)RGC Viability44.0% ± 4.5%[2]
Hypoxia (5% O2, 12 hours)0.01 µMRGC Viability43.7%
0.1 µMRGC Viability49.1%
1 µMRGC Viability57.1% (p<0.05 vs control)
Control (No Drug)RGC Viability44.0% ± 4.5%

Table 1: Effect of this compound on Retinal Ganglion Cell Viability under Hypoxic Conditions. Data are presented as mean ± standard deviation or mean percentage of viable cells. Statistical significance is noted where provided in the source material.

Experimental ModelTreatmentRetinal RegionOutcome MeasureResultReference
Partial Optic Nerve TransectionThis compound (30 mg/kg, oral)Central Retina (2 weeks post-injury)Density of Necrotic RGCs72% reduction vs. vehicle (p ≤ 0.05)
This compound (30 mg/kg, oral)Central Retina (3 weeks post-injury)Density of Caspase-3 Expressing RGCs61% reduction vs. vehicle (p ≤ 0.05)
This compound (30 mg/kg, oral)Ventral Retina (3 weeks post-injury)Density of Caspase-3 Expressing RGCs88% reduction vs. vehicle (p ≤ 0.05)

Table 2: Effect of this compound on Secondary Retinal Ganglion Cell Death Following Optic Nerve Injury. This table summarizes the in vivo effects of this compound that are relevant to understanding its protective mechanisms against both necrosis and apoptosis, which can be modeled in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's effect on RGCs.

Purification of Retinal Ganglion Cells from Neonatal Rats

This protocol is based on the two-step immunopanning procedure.

  • Retinal Dissociation:

    • Euthanize 5- to 7-day-old rats and enucleate the eyes.

    • Dissect the retinas in a sterile, calcium- and magnesium-free salt solution.

    • Digest the retinas with a papain solution to dissociate the cells.

    • Gently triturate the tissue to create a single-cell suspension.

  • Negative Selection (Removal of Macrophages):

    • Plate the cell suspension onto a petri dish coated with an anti-rat macrophage antibody.

    • Incubate for a designated period to allow macrophages to adhere to the plate.

    • Collect the non-adherent cells, which will contain the RGCs.

  • Positive Selection (Isolation of RGCs):

    • Plate the cell suspension from the previous step onto a petri dish coated with an antibody specific to an RGC surface marker (e.g., Thy1.1).

    • Incubate to allow RGCs to bind to the antibody.

    • Wash the plate to remove non-adherent, non-RGC cells.

    • Release the bound RGCs using a gentle enzymatic or mechanical method.

  • Cell Culture:

    • Plate the purified RGCs onto a suitable substrate (e.g., poly-D-lysine and laminin-coated plates).

    • Culture the cells in a defined neurobasal medium supplemented with growth factors.

In Vitro Hypoxia Model

This protocol describes the induction of hypoxic conditions to model ischemic injury.

  • Cell Plating: Culture purified RGCs for a sufficient time to allow for adherence and stabilization.

  • Induction of Hypoxia:

    • Replace the standard culture medium with a fresh medium.

    • Place the culture plates in a controlled-atmosphere incubator.

    • Set the incubator to 5% O₂, 5% CO₂, and 90% N₂ at 37°C.

  • This compound Treatment:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations (0.01-1µM) in the culture medium.

    • Add the this compound-containing medium to the cells at the onset of the hypoxic period.

    • Include a vehicle control group with the same concentration of the solvent.

  • Duration: Maintain the hypoxic conditions for 12 hours.

Assessment of RGC Viability and Death

Multiple methods can be employed to quantify the effects of this compound.

  • Viable Cell Counting:

    • Following the experimental period, stain the cells with a viability dye such as calcein-AM, which fluoresces green in live cells.

    • Use a fluorescent microscope to capture images of multiple fields per well.

    • Count the number of fluorescently labeled (viable) cells.

  • Analysis of Necrosis:

    • For in vivo studies that can be adapted for in vitro, a nucleic acid stain that is membrane-impermeant can be used to identify necrotic cells with compromised membranes.

    • Counterstain with a pan-neuronal or RGC-specific marker to confirm the identity of the dying cells.

  • Analysis of Apoptosis:

    • Fix and permeabilize the cells after treatment.

    • Incubate with an antibody against cleaved caspase-3, an executive enzyme in the apoptotic cascade.

    • Use a fluorescently labeled secondary antibody to visualize the apoptotic cells.

    • Quantify the percentage of caspase-3 positive cells relative to the total number of RGCs.

Signaling Pathways and Experimental Workflow

The neuroprotective effect of this compound is primarily attributed to its ability to modulate intracellular calcium homeostasis, thereby preventing the activation of cell death pathways triggered by excitotoxicity and other stressors.

This compound's Neuroprotective Signaling Pathway

Lomerizine_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Depolarization Membrane Depolarization NMDAR->Depolarization VGCC L-type Voltage-Gated Ca2+ Channel Depolarization->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx This compound This compound This compound->VGCC Blocks Survival Cell Survival This compound->Survival High_Ca High Intracellular [Ca2+] Ca_Influx->High_Ca Necrosis Necrosis (Swelling, Permeabilization) High_Ca->Necrosis Apoptosis_Pathway Apoptotic Cascade (Bax, Calpains, Caspases) High_Ca->Apoptosis_Pathway Cell_Death Retinal Ganglion Cell Death Necrosis->Cell_Death Apoptosis_Pathway->Cell_Death Experimental_Workflow Isolation RGC Isolation (Neonatal Rat Retina) Culture Cell Culture (Purified RGCs) Isolation->Culture Stress Induction of Cellular Stress (e.g., Hypoxia, Glutamate) Culture->Stress Treatment Treatment Application Stress->Treatment Vehicle Vehicle Control Treatment->Vehicle Lomerizine_Treat This compound Treatment->Lomerizine_Treat Incubation Incubation (e.g., 12 hours) Vehicle->Incubation Lomerizine_Treat->Incubation Analysis Analysis of RGC Survival/Death Incubation->Analysis Viability Viability Staining (e.g., Calcein-AM) Analysis->Viability Apoptosis Apoptosis Assay (e.g., Anti-Caspase-3) Analysis->Apoptosis Necrosis_Assay Necrosis Assay (e.g., Nucleic Acid Stain) Analysis->Necrosis_Assay Data Data Quantification & Statistical Analysis Viability->Data Apoptosis->Data Necrosis_Assay->Data

References

Methodological & Application

Application Notes and Protocols for Lomerizine Treatment of Human Glioblastoma Cell Lines (A172, U87)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma is a highly aggressive and challenging primary brain tumor with limited effective therapeutic options.[1][2] Recent research has identified Lomerizine, a drug traditionally used for migraine treatment, as a promising candidate for anti-glioblastoma therapy.[2][3] In vitro studies have demonstrated that this compound inhibits the proliferation, migration, and invasion of human glioblastoma cell lines, including A172 and U87.[3] The mechanism of action involves the induction of apoptosis and G1 cell cycle arrest, primarily through the inhibition of the STAT3 signaling pathway. These application notes provide detailed protocols for researchers to investigate the effects of this compound on glioblastoma cell lines.

Data Presentation

While the literature consistently reports a dose-dependent inhibitory effect of this compound on glioblastoma cell lines, specific IC50 values for A172 and U87 cells were not available in the reviewed publications. Researchers are encouraged to perform dose-response studies to determine the IC50 in their specific experimental settings. The following tables provide a template for presenting quantitative data from such experiments.

Table 1: Anti-proliferative Effects of this compound on Glioblastoma Cell Lines

Cell LineTreatmentConcentration (µM)Incubation Time (hours)% Inhibition of Proliferation (Mean ± SD)IC50 (µM)
A172 This compound(User-defined)48(User-defined)(User-defined)
(User-defined)72(User-defined)(User-defined)
U87 This compound(User-defined)48(User-defined)(User-defined)
(User-defined)72(User-defined)(User-defined)

Table 2: Induction of Apoptosis by this compound in Glioblastoma Cell Lines

Cell LineTreatmentConcentration (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V+) (Mean ± SD)
A172 This compound(User-defined)48(User-defined)
(User-defined)72(User-defined)
U87 This compound(User-defined)48(User-defined)
(User-defined)72(User-defined)

Table 3: Effect of this compound on STAT3 Phosphorylation

Cell LineTreatmentConcentration (µM)Incubation Time (hours)Relative p-STAT3 (Tyr705) Expression (Normalized to total STAT3 and loading control)
A172 This compound(User-defined)24(User-defined)
U87 This compound(User-defined)24(User-defined)

Experimental Protocols

Cell Culture and this compound Preparation
  • Cell Lines: Human glioblastoma cell lines A172 and U87.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Stock Solution: Prepare a stock solution of this compound dihydrochloride in a suitable solvent (e.g., DMSO) at a concentration of 10-100 mM. Store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final solvent concentration in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Objective: To determine the effect of this compound on the proliferation of A172 and U87 cells.

  • Materials:

    • 96-well plates

    • A172 and U87 cells

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed A172 and U87 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in a final volume of 200 µL per well. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard Annexin V apoptosis detection methods.

  • Objective: To quantify the induction of apoptosis in A172 and U87 cells following this compound treatment.

  • Materials:

    • 6-well plates

    • A172 and U87 cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed A172 and U87 cells into 6-well plates at a density of 2 x 10⁵ cells/well.

    • Incubate for 24 hours.

    • Treat the cells with the desired concentrations of this compound for 24 or 48 hours.

    • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of STAT3 Phosphorylation

This protocol outlines a general procedure for Western blotting.

  • Objective: To assess the effect of this compound on the phosphorylation of STAT3 at Tyr705.

  • Materials:

    • 6-well plates

    • A172 and U87 cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin (or other loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed A172 and U87 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • To control for protein loading, strip the membrane and re-probe with antibodies against total STAT3 and a loading control like β-actin.

Visualizations

Signaling Pathway

Lomerizine_Signaling_Pathway This compound This compound T_type_Ca_Channel T-type Ca2+ Channel This compound->T_type_Ca_Channel Inhibits pSTAT3 p-STAT3 (Tyr705) This compound->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 T_type_Ca_Channel->STAT3 STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation pSTAT3->Proliferation Promotes Apoptosis Apoptosis pSTAT3->Apoptosis Inhibits Cell_Cycle_Arrest G1 Arrest pSTAT3->Cell_Cycle_Arrest Prevents

Caption: this compound inhibits STAT3 phosphorylation, leading to reduced proliferation and induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Analysis Culture_Cells Culture A172 & U87 Cells Seed_Cells Seed Cells for Assays Culture_Cells->Seed_Cells Prepare_this compound Prepare this compound Dilutions Treat_Cells Treat Cells with this compound Prepare_this compound->Treat_Cells MTT_Assay Proliferation Assay (MTT) Treat_Cells->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Treat_Cells->Apoptosis_Assay Western_Blot Western Blot (p-STAT3) Treat_Cells->Western_Blot

Caption: Workflow for evaluating this compound's effects on glioblastoma cells.

Logical Relationship

Logical_Relationship cluster_cellular_effects Cellular Effects cluster_molecular_mechanism Molecular Mechanism Lomerizine_Treatment This compound Treatment of A172 & U87 Cells Inhibition_Proliferation Inhibition of Proliferation Lomerizine_Treatment->Inhibition_Proliferation Induction_Apoptosis Induction of Apoptosis Lomerizine_Treatment->Induction_Apoptosis Cell_Cycle_Arrest G1 Cell Cycle Arrest Lomerizine_Treatment->Cell_Cycle_Arrest STAT3_Dephosphorylation Dephosphorylation of STAT3 Lomerizine_Treatment->STAT3_Dephosphorylation Therapeutic_Potential Therapeutic Potential for Glioblastoma Inhibition_Proliferation->Therapeutic_Potential Induction_Apoptosis->Therapeutic_Potential Cell_Cycle_Arrest->Therapeutic_Potential STAT3_Dephosphorylation->Inhibition_Proliferation STAT3_Dephosphorylation->Induction_Apoptosis STAT3_Dephosphorylation->Cell_Cycle_Arrest

Caption: this compound's effects on glioblastoma cells and its therapeutic potential.

References

Application Notes and Protocols for Determining Lomerizine Cytotoxicity in Neuronal Cell Lines using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomerizine is a voltage-dependent Ca2+ channel blocker that has demonstrated neuroprotective effects in various in vitro and in vivo models.[1][2][3][4][5] It is primarily used for the prophylaxis of migraine. While its neuroprotective properties are well-documented, understanding the potential cytotoxic effects at higher concentrations is crucial for comprehensive toxicological profiling and for defining therapeutic windows in drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

These application notes provide a detailed protocol for determining the cytotoxicity of this compound in neuronal cell lines using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductases, in living cells. These enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 550 and 600 nm). A decrease in the absorbance value in treated cells compared to control cells indicates a reduction in cell viability and suggests a cytotoxic effect of the tested compound.

Recommended Neuronal Cell Lines

The choice of neuronal cell line can influence the experimental outcome. Commonly used human neuronal cell lines for cytotoxicity studies include:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.

  • Neuro-2a (N2a): A mouse neuroblastoma cell line often used for neurotoxicity screening.

  • PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

The selection should be based on the specific research question and the desired neuronal characteristics.

Experimental Protocol

This protocol is optimized for adherent neuronal cell lines cultured in 96-well plates.

Materials:

  • Neuronal cell line of choice (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound hydrochloride (stock solution prepared in DMSO or a suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the neuronal cells.

    • Seed the cells into a 96-well plate at an optimal density. This should be determined empirically for each cell line but typically ranges from 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and enter the exponential growth phase.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested concentration range to start with is 0.1 µM to 100 µM. It is important to keep the final solvent concentration (e.g., DMSO) consistent across all wells and ideally below 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell seeding, carefully remove the culture medium from each well.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the this compound-treated wells) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on a shaker for a few minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.

  • Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%. This can be determined by plotting a dose-response curve of this compound concentration versus percentage of cell viability and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells after 24-hour Exposure

This compound Concentration (µM)Mean Absorbance (570 nm) ± SD% Cell Viability ± SD
0 (Control)1.25 ± 0.08100 ± 6.4
0.11.22 ± 0.0797.6 ± 5.6
11.18 ± 0.0994.4 ± 7.2
51.10 ± 0.0688.0 ± 4.8
100.95 ± 0.0576.0 ± 4.0
200.78 ± 0.0462.4 ± 3.2
500.55 ± 0.0344.0 ± 2.4
1000.30 ± 0.0224.0 ± 1.6

Note: The data presented in this table is hypothetical and for illustrative purposes only. A study on BV2 microglial cells showed no cytotoxic effects of this compound at concentrations up to 20 µM.

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Neuronal Cells in 96-well Plate cell_attachment Incubate for 24h (Cell Attachment) cell_seeding->cell_attachment lomerizine_treatment Treat Cells with This compound Dilutions cell_attachment->lomerizine_treatment incubation Incubate for 24/48/72h lomerizine_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT Assay.

Lomerizine_Action_Pathway Proposed Mechanism of this compound-Induced Cytotoxicity cluster_membrane Cell Membrane cluster_intracellular Intracellular Events This compound High Concentration This compound ca_channel Voltage-Gated Ca2+ Channel This compound->ca_channel Inhibits disruption Disruption of Ca2+ Homeostasis This compound->disruption May Cause (at high conc.) ca_influx Excessive Ca2+ Influx Blockade ca_channel->ca_influx Normal Function mitochondria Mitochondrial Dysfunction disruption->mitochondria apoptosis Apoptosis mitochondria->apoptosis cell_death Neuronal Cell Death apoptosis->cell_death

Caption: this compound's Cytotoxic Pathway.

Conclusion

The MTT assay is a reliable and straightforward method for assessing the cytotoxicity of this compound in neuronal cell lines. This protocol provides a framework for researchers to determine the dose-dependent effects of this compound on neuronal cell viability. The resulting data is essential for understanding the toxicological profile of the compound and for guiding further preclinical and clinical development. While this compound is known for its neuroprotective effects at therapeutic concentrations, it is crucial to establish its cytotoxic potential at higher concentrations to ensure its safe use.

References

Application Notes and Protocols for Measuring Lomerizine's Effect on Cerebral Blood Flow Using Laser Doppler Flowmetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomerizine, a voltage-dependent calcium channel blocker, has demonstrated potential in improving cerebral circulation and is utilized for the prophylaxis of migraines.[1][2] Its mechanism of action involves the selective inhibition of calcium influx into smooth muscle cells of cerebral vessels, leading to vasodilation and a subsequent increase in cerebral blood flow (CBF).[2][3] Furthermore, this compound exhibits neuroprotective properties by mitigating excitotoxicity, a process implicated in neuronal damage during ischemic events.[3]

Laser Doppler flowmetry (LDF) is a well-established, minimally invasive technique for the real-time monitoring of relative changes in microvascular CBF. This method provides continuous data, making it highly suitable for assessing the dynamic effects of pharmacological agents like this compound on cerebral perfusion. These application notes provide detailed protocols for utilizing LDF to measure the effects of this compound on CBF in a research setting, along with data presentation guidelines and visualizations of the underlying mechanisms and experimental procedures.

Data Presentation

The following tables summarize the quantitative effects of this compound on cerebral blood flow as reported in preclinical and clinical studies.

Table 1: Effect of Oral this compound Administration on Cerebral Blood Flow in Rats

Dosage (p.o.)Route of AdministrationAnimal ModelKey FindingsReference
1.25-10 mg/kgOral (p.o.)Anesthetized RatsDose-dependent increase in cerebral cortical blood flow without significant effects on blood pressure or heart rate.
3-30 mg/kgOral (p.o.)Anesthetized RatsAttenuated cortical hypoperfusion following KCl-induced spreading depression.

Table 2: Effect of Intravenous this compound Administration on Cerebral Blood Flow

Dosage (i.v.)Route of AdministrationAnimal ModelKey FindingsReference
0.3 and 1 mg/kgIntravenous (i.v.)Anesthetized RatsInhibited cortical hypoperfusion following KCl-induced spreading depression.
0.1 and 0.3 mg/kgIntravenous (i.v.)Anesthetized RabbitsSignificantly increased tissue blood flow in the optic nerve head with minimal reduction in blood pressure.

Table 3: Effect of this compound on Regional Cerebral Blood Flow (rCBF) in Humans

DosageRoute of AdministrationStudy PopulationKey FindingsReference
10 mg/day for 3 monthsOral (p.o.)MigraineursApproximately 20% increase in rCBF in the frontal, parietal, temporal, and occipital regions during the interictal phase.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for measuring its effect on cerebral blood flow using laser Doppler flowmetry.

This compound's Proposed Mechanism of Action in Vasodilation.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Surgery) Probe_Placement LDF Probe Placement (Closed or Open Skull) Animal_Prep->Probe_Placement Baseline Baseline CBF Recording (Stabilization Period) Probe_Placement->Baseline Lomerizine_Admin This compound Administration (p.o. or i.v.) Baseline->Lomerizine_Admin Post_Admin_Rec Post-Administration CBF Recording Lomerizine_Admin->Post_Admin_Rec Data_Analysis Data Analysis (% Change from Baseline) Post_Admin_Rec->Data_Analysis

Experimental Workflow for LDF Measurement of CBF.

Experimental Protocols

The following are generalized protocols for measuring the effect of this compound on CBF in rodents using LDF. These should be adapted to specific research questions and institutional animal care and use guidelines.

Protocol 1: Closed-Skull LDF with Skull Thinning in Rats

This protocol is adapted from standard procedures for closed-skull cerebral blood flow monitoring.

1. Animal Preparation and Anesthesia:

  • Use adult male Sprague-Dawley rats (250-300g).
  • Induce anesthesia with 3.5% isoflurane in 30% O₂. Maintain anesthesia with 1.5-2.0% isoflurane via a nose cone.
  • Place the rat on a heating pad to maintain body temperature at 37°C.
  • Administer a local anesthetic (e.g., bupivacaine) subcutaneously at the incision site.

2. Surgical Procedure:

  • Secure the rat in a stereotaxic frame.
  • Make a midline incision on the scalp and retract the skin to expose the skull.
  • Using a dental drill, thin a small area (approximately 2-3 mm in diameter) of the skull over the region of interest (e.g., parietal cortex) until it is translucent, being careful not to breach the dura mater.

3. LDF Probe Placement and Baseline Recording:

  • Position the LDF probe perpendicular to and in light contact with the thinned skull area using a micromanipulator.
  • Allow for a 30-45 minute stabilization period to obtain a stable baseline CBF recording.
  • Record baseline CBF for at least 10 minutes.

4. This compound Administration:

  • For oral administration (p.o.), administer this compound (e.g., 1.25, 2.5, 5, or 10 mg/kg) via oral gavage.
  • For intravenous administration (i.v.), administer this compound (e.g., 0.3 or 1 mg/kg) through a cannulated femoral or tail vein.

5. Post-Administration Recording and Data Analysis:

  • Continuously record the CBF signal for a predetermined duration (e.g., 60-120 minutes) after this compound administration.
  • Express the LDF signal as a percentage change from the pre-administration baseline.
  • Calculate the average percentage change in CBF over specific time intervals.

Protocol 2: Periorbital LDF in Mice or Rats

This is a less invasive alternative that does not require skull thinning.

1. Animal Preparation and Anesthesia:

  • Induce anesthesia with 3-5% isoflurane and maintain with 1.5-2.5%.
  • Place the animal on a heating pad to maintain body temperature.
  • Apply ophthalmic ointment to the eyes.
  • Shave the area between the ear and the eye on the side of interest.

2. LDF Probe Placement and Baseline Recording:

  • Position the animal in a supine or lateral position.
  • Retract the skin and muscle to expose the skull in the periorbital region over the distal middle cerebral artery.
  • Place the LDF probe directly on the skull in this region and secure it with tape or a micromanipulator.
  • Allow for a stabilization period and record baseline CBF as described in Protocol 1.

3. This compound Administration:

  • Administer this compound via the desired route (p.o. or i.v.) as described in Protocol 1.

4. Post-Administration Recording and Data Analysis:

  • Record and analyze the CBF data as described in Protocol 1.

Concluding Remarks

The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of this compound on cerebral blood flow. The use of laser Doppler flowmetry provides a robust and reliable method for obtaining real-time, continuous measurements of CBF changes. Adherence to detailed and consistent experimental procedures is crucial for generating reproducible and accurate data. The summarized quantitative data and visual representations of the signaling pathway and experimental workflow aim to facilitate a deeper understanding and more effective planning of future studies in this area.

References

Application Notes: Detecting Lomerizine-Induced Apoptosis in Cancer Cells using Annexin V Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lomerizine, a diphenylmethylpiperazine calcium channel blocker primarily used for migraine prophylaxis, has demonstrated potential as an anti-cancer agent.[1][2] Emerging research indicates that this compound can suppress cell proliferation and induce apoptosis in cancer cells, particularly in colorectal cancer.[1][2] One of the key mechanisms implicated in this compound's anti-cancer activity is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[1]

The Annexin V assay is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. In healthy cells, PS is exclusively located on the cytoplasmic side of the cell membrane. During apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's surface. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Co-staining with a non-vital dye like Propidium Iodide (PI) allows for the differentiation between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

These application notes provide a detailed protocol for utilizing the Annexin V assay to quantify apoptosis induced by this compound in cancer cells, enabling researchers to investigate its mechanism of action and potential as a therapeutic agent.

Data Presentation

The following table summarizes the quantitative data on apoptosis in colorectal cancer cell lines (HT-29 and DLD-1) following a 48-hour treatment with this compound hydrochloride (2HCl), as determined by Annexin V-FITC/PI flow cytometry.

Cell LineThis compound HCl Concentration (µM)Percentage of Apoptotic Cells (Early + Late)
DLD-1 0 (DMSO control)Baseline
10Increased
20Further Increased
40~10% increase over control
HT-29 0 (DMSO control)Baseline
10Increased
20Further Increased
40Significant Increase

Note: The table is a representation based on findings that this compound induces a dose-dependent increase in apoptosis. The specific percentages for all concentrations were not publicly available and would be determined experimentally.

Experimental Protocols

Materials and Reagents

  • This compound hydrochloride (this compound 2HCl)

  • Cancer cell lines (e.g., HT-29, DLD-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • DMSO (for this compound stock solution)

  • Flow cytometer

  • Microcentrifuge

  • Hemocytometer or automated cell counter

Protocol for this compound Treatment and Cell Preparation

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Preparation: Prepare a stock solution of this compound 2HCl in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, and 40 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells collected from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.

Protocol for Annexin V-PI Staining

  • Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer from the kit with deionized water.

  • Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Analysis

Use the flow cytometer's software to analyze the data. Set up quadrants based on unstained and single-stained controls to differentiate the following populations:

  • Lower-left quadrant (Annexin V- / PI-): Live cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation and Treatment cluster_staining Annexin V-PI Staining cluster_analysis Flow Cytometry Analysis cell_seeding Seed Cancer Cells lomerizine_treatment Treat with this compound (10, 20, 40 µM) for 48h cell_seeding->lomerizine_treatment cell_harvesting Harvest Adherent and Floating Cells lomerizine_treatment->cell_harvesting resuspend Resuspend Cells in 1X Binding Buffer cell_harvesting->resuspend Washed Cell Pellet stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min at RT (in dark) stain->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry data_analysis Quantify Apoptotic Populations flow_cytometry->data_analysis

Caption: Experimental workflow for Annexin V assay.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits mTOR mTOR This compound->mTOR Inhibits PI3K->Akt Activates Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound-induced apoptosis signaling pathway.

References

Application Note: ELISA Protocol for Measuring IL-6 Levels in Response to Lomerizine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a critical role in regulating immune responses, inflammation, and numerous physiological processes. Dysregulation of IL-6 production is implicated in various inflammatory and autoimmune diseases. Lomerizine is a voltage-gated calcium channel blocker used clinically for the treatment of migraines.[1][2] Recent studies have indicated that this compound possesses anti-inflammatory properties by modulating inflammatory signaling pathways.[1][3] Specifically, this compound has been shown to attenuate the production of pro-inflammatory cytokines, including IL-6, in response to inflammatory stimuli like lipopolysaccharide (LPS).[3] This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on IL-6 secretion from cultured cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assay

This protocol employs the sandwich ELISA technique. An antibody specific for human IL-6 is pre-coated onto the wells of a 96-well microplate. When samples or standards containing IL-6 are added, the IL-6 protein is captured by the immobilized antibody. After washing, a biotinylated detection antibody specific for a different epitope on the IL-6 protein is added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Following another wash step, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is introduced. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colored product. The intensity of the color, which is proportional to the amount of IL-6 captured, is measured spectrophotometrically at 450 nm. The concentration of IL-6 in the samples is then determined by comparing their absorbance values to a standard curve.

Experimental Protocol

This protocol is divided into two main parts: (1) Cell culture and treatment with this compound and LPS, and (2) The ELISA procedure for IL-6 quantification.

Part 1: Cell Culture and Treatment

This section describes a general procedure using a murine macrophage cell line (e.g., RAW 264.7 or BV2 microglia) as a model system.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound Hydrochloride

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates (24-well)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell adherence.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in serum-free DMEM to achieve final desired concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration in the culture should be kept below 0.1% to avoid toxicity.

  • Remove the culture medium from the wells and replace it with 450 µL of medium containing the appropriate concentration of this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in serum-free DMEM to a working concentration that is 10x the final desired concentration (e.g., 1 µg/mL for a final concentration of 100 ng/mL).

  • Add 50 µL of the 10x LPS solution (or vehicle for unstimulated controls) to each well.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.

  • Carefully collect the cell culture supernatant from each well for IL-6 analysis. Samples can be assayed immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

Part 2: IL-6 ELISA Protocol

This is a general sandwich ELISA protocol. Always refer to the specific instructions provided with your commercial ELISA kit.

Materials:

  • Human IL-6 ELISA Kit (containing pre-coated 96-well plate, detection antibody, HRP-conjugate, standards, buffers, substrate, and stop solution)

  • Collected cell culture supernatants

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Deionized or distilled water

  • Wash bottle or automated microplate washer

Procedure:

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. Allow all reagents to reach room temperature before use.

  • Sample Addition: Add 100 µL of standard or sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate the liquid from each well. Wash each well 4-5 times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody solution to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as described in step 4.

  • Add HRP-Conjugate: Add 100 µL of the Streptavidin-HRP solution to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step, performing a total of 5-7 washes.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor for color development.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Absorbance: Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm.

Data Presentation

The concentration of IL-6 is determined from a standard curve generated by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis, typically using a four-parameter logistic (4-PL) curve fit.

Table 1: Hypothetical IL-6 Concentration in Response to this compound Treatment.

Treatment Group This compound (µM) LPS (100 ng/mL) Mean IL-6 Conc. (pg/mL) Standard Deviation
Vehicle Control 0 - 15.2 ± 4.5
LPS Control 0 + 1250.8 ± 98.6
Experimental 1 1 + 875.4 ± 75.1
Experimental 2 5 + 452.1 ± 55.9

| Experimental 3 | 10 | + | 210.5 | ± 30.2 |

Visualizations

Signaling Pathway and Drug Action

Lomerizine_IL6_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Intracellular Signaling (e.g., NF-κB activation) TLR4->Signaling Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Gene IL-6 Gene Transcription Signaling->Gene Ca_Influx->Signaling modulates IL6_Protein IL-6 Secretion Gene->IL6_Protein IL6_Out Extracellular IL-6 IL6_Protein->IL6_Out This compound This compound This compound->Ca_Channel Inhibits

Caption: this compound inhibits LPS-induced IL-6 secretion by blocking Ca²⁺ channels.

Experimental Workflow

ELISA_Workflow arrow arrow A 1. Seed Macrophage Cells (24-well plate, 24h incubation) B 2. Pre-treat with this compound (Varying concentrations, 1-2h) A->B C 3. Stimulate with LPS (e.g., 100 ng/mL, 18-24h) B->C D 4. Collect Culture Supernatants (Centrifuge to pellet debris) C->D E 5. Perform IL-6 Sandwich ELISA (Follow kit protocol) D->E F 6. Read Absorbance at 450 nm E->F G 7. Calculate IL-6 Concentration (vs. Standard Curve) F->G

Caption: Workflow for assessing this compound's effect on IL-6 production.

References

Application Notes and Protocols for Lomerizine Delivery in In Vivo Experimental Glaucoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo application of Lomerizine in experimental models of glaucoma. The protocols and data presented are intended to facilitate the design and execution of studies aimed at evaluating the neuroprotective effects of this compound.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and subsequent visual field defects.[1][2] While elevated intraocular pressure (IOP) is a major risk factor, neuroprotective strategies independent of IOP reduction are of significant interest.[3][4] this compound, a diphenylmethylpiperazine calcium channel blocker, has emerged as a potential neuroprotective agent for glaucoma.[5] It is thought to exert its effects by improving ocular blood flow and protecting retinal neurons from ischemic and excitotoxic damage. These notes detail the delivery methods, experimental protocols, and expected outcomes when using this compound in preclinical glaucoma research.

Mechanism of Action

This compound is a Ca2+ channel blocker that selectively inhibits Ca2+ influx, leading to the relaxation of smooth muscle cells and subsequent vasodilation, particularly in cerebral and ocular blood vessels. In the context of glaucoma, its proposed neuroprotective mechanisms include:

  • Improved Ocular Blood Flow: this compound has been shown to increase blood flow in the retina and optic nerve head (ONH) in rabbits without significantly altering systemic blood pressure. This vasodilatory effect can counteract the compromised tissue circulation often implicated in glaucomatous optic neuropathy.

  • Inhibition of Excitotoxicity: By blocking voltage-dependent Ca2+ channels on neurons, this compound may prevent the excessive intracellular calcium influx triggered by glutamate excitotoxicity, a key pathway in RGC death.

  • Suppression of NMDA Receptor-Mediated Neurotoxicity: this compound has been demonstrated to protect against neuronal degeneration induced by N-methyl-d-aspartate (NMDA), an agonist of a major glutamate receptor subtype.

Data Presentation

Table 1: Efficacy of this compound on Retinal Ganglion Cell (RGC) Survival in Rodent Models
Animal ModelInjury ModelThis compound Dose & RouteDurationOutcome MeasureResultCitation
MiceIntravitreal NMDA injection30 mg/kg, p.o. (daily)90 daysGCL cell countSignificant suppression of GCL cell decrease (45.8 ± 2.1 cells/mm vs. 33.4 ± 2.3 cells/mm in vehicle)
RatPartial Optic Nerve TransectionNot specified3 weeksDensity of RGCs undergoing caspase-3-dependent secondary death in central retina61% reduction compared to vehicle
RatPartial Optic Nerve TransectionNot specified3 weeksDensity of RGCs undergoing caspase-3-dependent secondary death in ventral retina88% reduction compared to vehicle
RatPartial Optic Nerve TransectionNot specified2 weeksDensity of RGCs undergoing secondary death with necrotic morphology in central retina72% reduction compared to vehicle
RatOptic Nerve Crush10 mg/kg, p.o. (twice daily)~1 monthRGC Density (% of contralateral eye)87.7 ± 1.3% survival
RatOptic Nerve Crush30 mg/kg, p.o. (twice daily)~1 monthRGC Density (% of contralateral eye)89.8 ± 0.6% survival
Table 2: Effect of this compound on Ocular Blood Flow in Rabbits

| Administration Route | this compound Dose | Tissue | Measurement Method | Key Finding | Citation | | --- | --- | --- | --- | --- | | Intravenous | 0.1 mg/kg | Retina | Microsphere Method | 62.5% average increase in blood flow | | | Intravenous | 0.3 mg/kg | Retina | Microsphere Method | 82.0% average increase in blood flow | | | Intravenous | 0.1 and 0.3 mg/kg | Optic Nerve Head | Hydrogen Gas-Clearance Method | Significant increase in blood flow | | | Intravenous | 0.3 mg/kg | Optic Nerve Head | Laser Speckle Method | Significant increase in blood velocity | |

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Rodent Model of Optic Nerve Injury

This protocol is based on studies evaluating the neuroprotective effects of this compound following optic nerve crush or NMDA-induced excitotoxicity.

1. Animal Model:

  • Adult Wistar or Piebald-Virol-Glaxo (PVG) rats (for optic nerve injury models) or mice (for NMDA model).
  • House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Glaucomatous Injury:

  • Optic Nerve Crush: Anesthetize the animal. Make a small incision in the conjunctiva to expose the optic nerve. Using calibrated forceps, apply a crush injury to the optic nerve for a defined period (e.g., 10 seconds) at a specific distance from the globe (e.g., 2 mm).
  • NMDA-Induced Excitotoxicity: Anesthetize the animal. Inject a small volume (e.g., 2 µL) of N-methyl-d-aspartate (NMDA) solution (e.g., 20 mM) into the vitreous body of one eye using a microsyringe.

3. This compound Preparation and Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Administer this compound orally via gavage at a dose of 10-30 mg/kg.
  • Treatment can be initiated immediately after the injury and continued daily or twice daily for the duration of the experiment (e.g., 28-90 days).
  • A vehicle-treated control group should be included.

4. Outcome Assessment:

  • RGC Survival: One week before the end of the experiment, retrogradely label RGCs by injecting a fluorescent tracer (e.g., Fluoro-Gold) into the superior colliculi. At the end of the study, euthanize the animals, enucleate the eyes, and prepare retinal flat mounts. Count the number of labeled RGCs per unit area to determine survival rates.
  • Histology: Process retinal cross-sections for histological analysis (e.g., Hematoxylin and Eosin staining) to assess the thickness of retinal layers, particularly the ganglion cell layer (GCL).

Protocol 2: Intravenous Administration of this compound for Ocular Blood Flow Studies in Rabbits

This protocol is designed to assess the impact of this compound on ocular hemodynamics.

1. Animal Model:

  • Japanese white rabbits.
  • Anesthetize the animals (e.g., with urethane) for the duration of the experiment.

2. This compound Preparation and Administration:

  • Dissolve this compound in a suitable vehicle (e.g., 20% dimethylacetamide solution with 2% tartaric acid).
  • Administer this compound intravenously at doses of 0.1 to 0.3 mg/kg.
  • A vehicle-treated control group is essential for comparison.

3. Measurement of Ocular Blood Flow:

  • Microsphere Method (for retinal blood flow): Inject fluorescent or radiolabeled microspheres into the left ventricle of the heart. At a specified time after this compound administration (e.g., 30 minutes), collect a reference blood sample from the femoral artery. Euthanize the animal, and dissect the retina, choroid, and iris-ciliary body. Measure the radioactivity or fluorescence in the tissues and the reference blood sample to calculate blood flow.
  • Hydrogen Gas-Clearance Method (for ONH blood flow): A platinum electrode is inserted into the optic nerve head. The animal inhales hydrogen gas until the tissue is saturated. The washout curve of the hydrogen gas is then recorded to calculate blood flow.
  • Laser Speckle Flowgraphy (for ONH blood velocity): This non-invasive technique measures the normalized blur (NB), an index of blood velocity, in the optic nerve head.

4. Monitoring:

  • Continuously monitor systemic blood pressure and heart rate throughout the experiment to assess the cardiovascular side effects of this compound.

Visualization of Pathways and Workflows

G cluster_0 Glaucomatous Insult (e.g., Ischemia, Excitotoxicity) cluster_1 Pathophysiological Cascade cluster_2 This compound Intervention Glaucoma Glaucomatous Insult Glutamate ↑ Extracellular Glutamate Glaucoma->Glutamate Vessel_constriction Vasoconstriction & ↓ Blood Flow Glaucoma->Vessel_constriction NMDA NMDA Receptor Activation Glutamate->NMDA Ca_influx ↑ Intracellular Ca2+ NMDA->Ca_influx Apoptosis Apoptotic Pathways Ca_influx->Apoptosis RGC_death RGC Death Apoptosis->RGC_death Vessel_constriction->RGC_death This compound This compound This compound->Ca_influx Blocks Ca2+ Channels This compound->Vessel_constriction Promotes Vasodilation

Caption: Proposed neuroprotective signaling pathway of this compound in glaucoma.

G start Start: Select Animal Model (Rat/Mouse) injury Induce Glaucomatous Injury (e.g., Optic Nerve Crush, NMDA injection) start->injury treatment Randomize into Treatment Groups: - this compound (e.g., 30 mg/kg, p.o.) - Vehicle Control injury->treatment daily_tx Daily Oral Administration treatment->daily_tx duration Treatment Duration (e.g., 28-90 days) daily_tx->duration labeling Retrograde Labeling of RGCs (e.g., Fluoro-Gold) duration->labeling euthanasia Euthanasia and Tissue Collection labeling->euthanasia analysis Analysis: - RGC Counting (Retinal Flat Mounts) - Histology (Retinal Cross-sections) euthanasia->analysis end End: Compare Outcomes analysis->end

Caption: Experimental workflow for in vivo this compound studies in glaucoma models.

Concluding Remarks

This compound demonstrates significant potential as a neuroprotective agent in preclinical models of glaucoma, primarily through its dual action of improving ocular blood flow and inhibiting excitotoxicity-mediated RGC death. The provided protocols for oral and intravenous administration offer a foundation for further investigation into its therapeutic efficacy. While systemic delivery has been the focus of published research, future studies could explore local delivery methods, such as topical or intravitreal administration, to minimize potential systemic side effects and maximize ocular bioavailability. Such investigations will be crucial in translating the promising preclinical findings of this compound into clinical applications for glaucoma management.

References

Application Notes and Protocols: Assessing Lomerizine's Efficacy on Glioma Stem Cells via Sphere-Forming Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a highly aggressive and recurrent form of brain cancer, largely attributed to a subpopulation of glioma stem cells (GSCs) that exhibit self-renewal, multi-lineage differentiation, and resistance to conventional therapies. The sphere-forming assay is a well-established in vitro method to enrich and quantify GSC populations, as it leverages their ability to proliferate and form three-dimensional, non-adherent spherical colonies in serum-free media. This document provides a detailed protocol for utilizing the sphere-forming assay to evaluate the therapeutic potential of Lomerizine, a T-type calcium channel blocker, on GSCs. This compound has been identified as a potential anti-glioblastoma drug that inhibits the proliferation, migration, and invasion of GSCs.[1][2][3][4] A key mechanism of its action involves the dephosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical signaling node in tumorigenesis.[1]

Data Presentation

While published studies confirm the dose-dependent inhibitory effect of this compound on GSC sphere formation, specific quantitative data from these assays are not always presented in a consolidated tabular format. The following tables are illustrative examples of how to structure and present such data.

Table 1: Dose-Dependent Effect of this compound on GSC Sphere Formation

This compound Concentration (µM)Average Number of Spheres (per 1000 cells)Average Sphere Diameter (µm)Sphere Formation Efficiency (%)
0 (Control)15025015.0
112522012.5
5801808.0
10451304.5
2015901.5
502600.2

Note: The data presented in this table is for illustrative purposes to demonstrate effective data presentation.

Table 2: IC50 Values of this compound in Glioma Stem Cells

GSC LineCell Viability IC50 (µM)Sphere Formation IC50 (µM)
GSC-125.88.5
GSC-231.211.2
GSC-322.57.9

Note: The data presented in this table is for illustrative purposes. Actual IC50 values may vary depending on the specific GSC line and experimental conditions.

Signaling Pathways and Experimental Workflow

This compound's Proposed Mechanism of Action in Glioma Stem Cells

This compound is believed to exert its anti-tumor effects on glioma stem cells, at least in part, by inhibiting the IL-6/STAT3 signaling pathway. As a T-type calcium channel blocker, its activity may influence intracellular calcium levels, which can, in turn, affect various signaling cascades. A key downstream effect of this compound treatment is the dose-dependent dephosphorylation of STAT3. Activated (phosphorylated) STAT3 is a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and self-renewal, all critical processes for GSC maintenance. By inhibiting STAT3 phosphorylation, this compound effectively curtails these pro-tumorigenic programs. Additionally, this compound has been observed to deactivate AKT and ERK signaling pathways specifically in GSCs.

Lomerizine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects T-type Ca2+ Channel T-type Ca2+ Channel Ca2+ Ca2+ T-type Ca2+ Channel->Ca2+ Blocks Influx This compound This compound This compound->T-type Ca2+ Channel Inhibits JAK JAK This compound->JAK Inhibits AKT AKT This compound->AKT Deactivates ERK ERK This compound->ERK Deactivates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 Gene Expression Gene Expression p-STAT3->Gene Expression Promotes p-AKT p-AKT p-ERK p-ERK Proliferation Proliferation Gene Expression->Proliferation Self-Renewal Self-Renewal Gene Expression->Self-Renewal Survival Survival Gene Expression->Survival

Caption: Proposed mechanism of this compound in GSCs.

Experimental Workflow for Sphere-Forming Assay

The following workflow outlines the key steps in assessing the effect of this compound on GSC sphere formation.

Sphere_Assay_Workflow Start Start Prepare GSC\nSingle-Cell Suspension Prepare GSC Single-Cell Suspension Start->Prepare GSC\nSingle-Cell Suspension Seed Cells in\nUltra-Low Attachment Plates Seed Cells in Ultra-Low Attachment Plates Prepare GSC\nSingle-Cell Suspension->Seed Cells in\nUltra-Low Attachment Plates Add this compound at\nVarying Concentrations Add this compound at Varying Concentrations Seed Cells in\nUltra-Low Attachment Plates->Add this compound at\nVarying Concentrations Incubate for 7-14 Days Incubate for 7-14 Days Add this compound at\nVarying Concentrations->Incubate for 7-14 Days Image and Quantify Spheres Image and Quantify Spheres Incubate for 7-14 Days->Image and Quantify Spheres Analyze Data Analyze Data Image and Quantify Spheres->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for the sphere-forming assay.

Experimental Protocols

Culture of Glioma Stem Cells

Materials:

  • Patient-derived GSCs or established GSC lines (e.g., KGS01, KGS10, KGS15)

  • DMEM/F12 medium

  • B-27 supplement

  • Human recombinant epidermal growth factor (EGF)

  • Human recombinant basic fibroblast growth factor (bFGF)

  • Penicillin-Streptomycin solution

  • Heparin

  • Ultra-low attachment plates/flasks

Procedure:

  • Culture GSCs in serum-free DMEM/F12 medium supplemented with B-27, 20 ng/mL EGF, 20 ng/mL bFGF, and 1% Penicillin-Streptomycin.

  • Maintain cells in ultra-low attachment flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Passage spheres every 7-10 days by collecting them, centrifuging at low speed (e.g., 200 x g for 5 minutes), and mechanically or enzymatically dissociating them into a single-cell suspension.

Sphere-Forming Assay with this compound Treatment

Materials:

  • GSC single-cell suspension

  • Sphere-forming medium (as described above)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Ultra-low attachment 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a single-cell suspension of GSCs and determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion.

  • Seed the cells at a low density (e.g., 500-1000 cells per well) in 100 µL of sphere-forming medium in each well of an ultra-low attachment 96-well plate.

  • Prepare serial dilutions of this compound in the sphere-forming medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days, or until spheres in the control wells are well-formed.

  • After the incubation period, count the number of spheres per well using an inverted microscope. A sphere is typically defined as a free-floating, spherical cluster of cells with a diameter greater than 50 µm.

  • Measure the diameter of the spheres using imaging software.

  • Calculate the Sphere Formation Efficiency (SFE) using the formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100.

Cell Viability Assay (e.g., WST-8 or MTS)

Materials:

  • GSC single-cell suspension

  • Sphere-forming medium

  • This compound stock solution

  • 96-well plates (can be standard tissue culture plates for this assay)

  • WST-8 or MTS reagent

Procedure:

  • Seed GSCs as a single-cell suspension in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).

  • Add the WST-8 or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for STAT3 Phosphorylation

Materials:

  • GSCs treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture GSCs and treat with different concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control.

By following these detailed protocols, researchers can effectively utilize the sphere-forming assay and complementary techniques to investigate the impact of this compound on glioma stem cells, providing valuable insights for the development of novel therapeutic strategies against glioblastoma.

References

Lomerizine in Patient-Derived iPSC Models of Neurological Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived induced pluripotent stem cells (iPSCs) have emerged as a powerful tool in modeling neurological disorders, offering a unique window into disease mechanisms and a platform for therapeutic screening. Lomerizine, a voltage-gated calcium channel blocker, has shown neuroprotective potential. This document provides detailed application notes and protocols for utilizing this compound in iPSC-based models of Alzheimer's Disease, with proposed applications for Parkinson's and Huntington's Diseases.

Application in Alzheimer's Disease (AD)

Recent studies have demonstrated that this compound can mitigate key pathological features in iPSC-derived neuronal models of Alzheimer's Disease. Specifically, this compound has been shown to reduce neuroinflammation and tau hyperphosphorylation by modulating the NLRP3, DYRK1A, and GSK3α/β signaling pathways.[1][2]

Quantitative Data Summary
BiomarkerCell ModelTreatmentResultReference
Tau Phosphorylation (p-Tau/Total Tau)AD iPSC-derived Excitatory NeuronsThis compound (10 µM) + LPSSignificant reduction in LPS-induced tau hyperphosphorylation[1][2]
IL-1β mRNA LevelsBV2 Microglial CellsThis compound (10 µM) + LPSSignificant suppression of LPS-induced IL-1β upregulation[1]
TNF-α mRNA LevelsBV2 Microglial CellsThis compound (10 µM) + LPSSignificant suppression of LPS-induced TNF-α upregulation
NLRP3 mRNA LevelsBV2 Microglial CellsThis compound (10 µM) + LPSSignificant reduction in LPS-induced NLRP3 expression
Experimental Protocols

This protocol is based on established methods for generating excitatory neurons from iPSCs.

Materials:

  • AD patient-derived iPSCs (e.g., carrying an APPswe mutation)

  • mTeSR1 medium

  • ROCK inhibitor (Y-27632)

  • Neural induction medium

  • Neuronal maturation medium

  • 6-well plates

Procedure:

  • Culture AD-iPSCs in mTeSR1 medium.

  • To initiate differentiation, plate iPSCs at a high density (e.g., 4x10^6 cells/well) in a 6-well plate with mTeSR1 medium supplemented with ROCK inhibitor.

  • After 24 hours, switch to a neural induction medium.

  • Continue culture for 7-10 days, allowing for the formation of neural rosettes.

  • Select and expand neural progenitor cells.

  • Induce terminal differentiation into excitatory neurons by culturing in a neuronal maturation medium for 4-6 weeks.

Materials:

  • Mature AD iPSC-derived excitatory neurons

  • This compound hydrochloride

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Blocking solution (10% normal donkey serum, 2% BSA, 1M glycine in PBST)

  • Primary antibodies against p-Tau and total Tau

  • Fluorescently labeled secondary antibodies

  • DAPI

Procedure:

  • Pre-treat mature AD iPSC-derived neurons with 10 µM this compound for 30 minutes.

  • Induce neuroinflammation by adding 200 ng/mL LPS for 5.5 hours. A control group should be treated with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize and block the cells with blocking solution for 1 hour.

  • Incubate with primary antibodies against p-Tau and total Tau overnight at 4°C.

  • Wash three times with PBST.

  • Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

  • Wash three times with PBST.

  • Acquire images using a fluorescence microscope and quantify the p-Tau/total Tau ratio.

Signaling Pathway

Lomerizine_AD_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Ca_channel Voltage-gated Ca²⁺ Channels Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx This compound This compound This compound->Ca_channel Inhibition DYRK1A DYRK1A Ca_ion->DYRK1A Activation GSK3b GSK3β Ca_ion->GSK3b Activation NFkB NF-κB MyD88->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Upregulation Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription IL1b IL-1β NLRP3->IL1b Activation Tau Tau DYRK1A->Tau Phosphorylation GSK3b->Tau Phosphorylation pTau p-Tau (Hyperphosphorylated)

Caption: this compound's mechanism in AD models.

Experimental Workflow

AD_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Induction cluster_analysis Analysis iPSC AD Patient-derived iPSCs Differentiation Differentiation into Excitatory Neurons iPSC->Differentiation Neurons Mature Excitatory Neurons Differentiation->Neurons This compound This compound Pre-treatment (10 µM, 30 min) Neurons->this compound LPS LPS Induction (200 ng/mL, 5.5 hr) This compound->LPS Fixation Fixation & Immunostaining LPS->Fixation Imaging Fluorescence Microscopy Fixation->Imaging Quantification Quantification of p-Tau/Total Tau Ratio Imaging->Quantification

Caption: Workflow for this compound in AD iPSC model.

Proposed Application in Parkinson's Disease (PD)

While direct studies of this compound in PD iPSC models are lacking, research on other calcium channel blockers, such as benidipine, suggests a potential neuroprotective role in iPSC-derived dopaminergic neurons from patients with PARK2 and PARK6 mutations. The proposed protocol is based on these findings.

Proposed Experimental Protocol

Materials:

  • PD patient-derived iPSCs (e.g., with PARK2 or PARK6 mutations)

  • Dopaminergic neuron differentiation medium

  • This compound hydrochloride

  • Rotenone (or other mitochondrial complex I inhibitor)

  • Reagents for immunocytochemistry (e.g., anti-TH, anti-cleaved caspase-3)

  • Reagents for neurite outgrowth analysis

Procedure:

  • Differentiate PD-iPSCs into dopaminergic neurons.

  • Pre-treat mature dopaminergic neurons with varying concentrations of this compound (e.g., 1-20 µM) for 24 hours.

  • Induce mitochondrial stress and apoptosis by treating with rotenone for 24 hours.

  • Assess neuronal viability using a live/dead assay.

  • Perform immunocytochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons and cleaved caspase-3 to quantify apoptosis.

  • Analyze neurite length and complexity to assess neuroprotection.

Proposed Experimental Workflow

PD_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Induction cluster_analysis Analysis iPSC PD Patient-derived iPSCs (e.g., PARK2/6 mutation) Differentiation Differentiation into Dopaminergic Neurons iPSC->Differentiation Neurons Mature Dopaminergic Neurons Differentiation->Neurons This compound This compound Pre-treatment (1-20 µM, 24 hr) Neurons->this compound Rotenone Rotenone Induction (24 hr) This compound->Rotenone Viability Neuronal Viability Assay Rotenone->Viability Apoptosis Apoptosis Assay (cleaved caspase-3) Rotenone->Apoptosis Morphology Neurite Outgrowth Analysis Rotenone->Morphology

Caption: Proposed workflow for this compound in PD iPSC model.

Proposed Application in Huntington's Disease (HD)

Studies on iPSC-derived medium spiny neurons (MSNs) from HD patients have revealed dysregulation of store-operated calcium entry (SOCE). This suggests that calcium channel blockers like this compound could be beneficial.

Proposed Experimental Protocol

Materials:

  • HD patient-derived iPSCs (with expanded CAG repeats)

  • Medium spiny neuron differentiation medium

  • This compound hydrochloride

  • Calcium imaging dyes (e.g., Fura-2 AM)

  • Thapsigargin (to induce SOCE)

  • Calcium-free and calcium-containing imaging buffers

Procedure:

  • Differentiate HD-iPSCs into medium spiny neurons (MSNs).

  • Load mature MSNs with a calcium indicator dye.

  • Treat cells with this compound at various concentrations.

  • Induce depletion of intracellular calcium stores by applying thapsigargin in a calcium-free buffer.

  • Reintroduce a calcium-containing buffer to measure SOCE.

  • Monitor intracellular calcium levels using fluorescence microscopy and quantify the amplitude and rate of calcium influx.

Proposed Experimental Workflow

HD_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Calcium Imaging cluster_analysis Analysis iPSC HD Patient-derived iPSCs (expanded CAG repeats) Differentiation Differentiation into Medium Spiny Neurons (MSNs) iPSC->Differentiation Neurons Mature MSNs Differentiation->Neurons Dye_Loading Load with Calcium Indicator (e.g., Fura-2 AM) Neurons->Dye_Loading This compound This compound Treatment Dye_Loading->this compound Thapsigargin Induce SOCE with Thapsigargin This compound->Thapsigargin Imaging Fluorescence Microscopy Thapsigargin->Imaging Quantification Quantify Store-Operated Calcium Entry (SOCE) Imaging->Quantification

Caption: Proposed workflow for this compound in HD iPSC model.

Conclusion

This compound presents a promising therapeutic candidate for neurological disorders, with demonstrated efficacy in reducing neuroinflammation and tau pathology in AD iPSC models. The proposed protocols provide a framework for further investigation into its neuroprotective effects in patient-derived iPSC models of Parkinson's and Huntington's diseases, paving the way for novel drug development strategies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Lomerizine Solubility for In Vivo Oral Gavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lomerizine. The following information is intended to address common challenges encountered during the preparation of this compound for in vivo oral gavage experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in preparing this compound for oral gavage?

A1: this compound is a lipophilic and poorly water-soluble drug, which presents significant challenges for oral administration in preclinical studies.[1][2] The primary obstacle is achieving a uniform and stable formulation at a desired concentration that allows for accurate and reproducible dosing. Poor solubility can lead to low and variable oral bioavailability.[3]

Q2: What are the known solvents for this compound?

A2: this compound base is soluble in chloroform, methanol, and Dimethyl Sulfoxide (DMSO).[1] The dihydrochloride salt of this compound exhibits solubility in DMSO and ethanol.[4] For in vivo studies, it is often formulated in a mixed solvent system to ensure solubility and tolerability.

Q3: Can this compound be administered as a simple aqueous suspension?

A3: Yes, simple aqueous suspensions can be prepared, but they require a suspending agent to ensure dose uniformity. A published study has reported the use of this compound administered via oral gavage as a suspension in distilled water containing 5% arabic gum. However, the stability and homogeneity of such suspensions should be carefully validated.

Q4: What are some common strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Particle size reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance its wettability and dissolution.

  • Use of co-solvents: A mixture of solvents can be used to dissolve the drug.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound during formulation preparation. The solvent or vehicle has a low solubilizing capacity for this compound.- Increase the proportion of the co-solvent (e.g., DMSO, PEG 300) in the formulation. - Gently warm and/or sonicate the preparation to aid dissolution. - Consider using a different vehicle system with higher solubilizing power (see Table 1).
Inconsistent results in in vivo studies. - Non-homogenous suspension leading to inaccurate dosing. - Poor bioavailability due to low solubility in the gastrointestinal tract.- Ensure the suspension is thoroughly mixed before each administration. - Prepare a fresh formulation for each experiment to avoid settling over time. - Employ solubility enhancement techniques such as preparing a solid dispersion or a nanosuspension.
Difficulty in dissolving this compound dihydrochloride. The pH of the aqueous medium may not be optimal.This compound hydrochloride is the salt of a weak base and its solubility is pH-dependent. Use a buffer with a slightly acidic pH (e.g., pH 4.0) to improve dissolution.
High viscosity of the formulation, making it difficult to administer by oral gavage. High concentration of polymers or other excipients.- Adjust the concentration of the viscosity-enhancing agents. - Select a different formulation approach that results in a less viscous solution or suspension.

Quantitative Data: Solubility of this compound Dihydrochloride

The following table summarizes the solubility of this compound dihydrochloride in various vehicles. This data can be used as a starting point for developing appropriate formulations for oral gavage.

VehicleConcentrationObservationsCitation
DMSO15 mg/mL (27.7 mM)Sonication is recommended.
Ethanol49 mg/mL (90.5 mM)Sonication is recommended.
Water< 1 mg/mLInsoluble or slightly soluble.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.84 mM)Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.84 mM)Clear solution.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.84 mM)Clear solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Dihydrochloride Solution for Oral Gavage

This protocol is based on a mixed solvent system and is suitable for achieving a clear solution.

Materials:

  • This compound dihydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound dihydrochloride in DMSO (e.g., 20.8 mg/mL).

  • In a separate tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution and mix thoroughly.

  • Add Tween-80 to the mixture and mix until uniform.

  • Finally, add saline to the desired final volume and mix until a clear solution is obtained.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Example Formulation (to achieve ≥ 2.08 mg/mL):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Protocol 2: Preparation of a this compound Nanosuspension for Oral Gavage

This protocol describes a general method for preparing a nanosuspension using an antisolvent precipitation-ultrasonication technique, which can be adapted for this compound.

Materials:

  • This compound

  • A suitable organic solvent (e.g., DMSO, methanol)

  • An aqueous solution containing a stabilizer (e.g., 0.02% w/v Tween 80 in water)

Procedure:

  • Dissolve this compound in the organic solvent to create a concentrated solution (e.g., 15 mg/mL).

  • Inject the this compound solution into the aqueous stabilizer solution under magnetic stirring.

  • Subject the resulting suspension to intense sonication for a defined period (e.g., 10 minutes) in an ultrasonic bath.

  • Continue mechanical stirring during and after sonication to ensure a uniform nanosuspension.

  • Characterize the particle size of the nanosuspension using dynamic light scattering (DLS).

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_strategies Solubility Enhancement Strategies cluster_characterization Characterization & Administration start Poorly Soluble this compound solubility_testing Solubility Screening in Various Vehicles start->solubility_testing formulation_choice Select Formulation Strategy solubility_testing->formulation_choice suspension Aqueous Suspension (with suspending agent) formulation_choice->suspension solution Co-solvent Solution (e.g., DMSO, PEG300) formulation_choice->solution nanosuspension Nanosuspension (e.g., wet milling, precipitation) formulation_choice->nanosuspension solid_dispersion Solid Dispersion (with hydrophilic carrier) formulation_choice->solid_dispersion characterization Physicochemical Characterization (e.g., particle size, stability) suspension->characterization solution->characterization nanosuspension->characterization solid_dispersion->characterization oral_gavage In Vivo Oral Gavage characterization->oral_gavage

Caption: Experimental workflow for improving this compound solubility.

signaling_pathway cluster_formulation Formulation in GI Tract cluster_absorption Intestinal Absorption cluster_bioavailability Outcome lomerizine_formulation This compound Formulation (e.g., Nanosuspension, Solution) increased_solubility Increased Solubility & Dissolution Rate lomerizine_formulation->increased_solubility Dispersion in GI fluids enterocytes Intestinal Enterocytes increased_solubility->enterocytes Enhanced membrane permeation systemic_circulation Systemic Circulation enterocytes->systemic_circulation Absorption bioavailability Improved Oral Bioavailability systemic_circulation->bioavailability

Caption: General mechanism of improved oral absorption.

References

Lomerizine Stability in DMSO Stock Solutions at -20°C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Lomerizine in Dimethyl Sulfoxide (DMSO) stock solutions when stored at -20°C. Below, you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A1: For short-term storage, this compound stock solutions in DMSO can be stored at -20°C for up to one month. For long-term storage, it is highly recommended to store the aliquoted stock solutions at -80°C, which can extend the stability for up to a year. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

Q2: How long can I expect my this compound DMSO stock to be stable at -20°C?

A2: Based on supplier recommendations, this compound in DMSO is stable for approximately one month when stored at -20°C.[1][2] If the solution is stored for longer than one month, its efficacy should be re-verified before use.[2]

Q3: What are the signs of this compound degradation in my DMSO stock solution?

A3: Visual signs of degradation can include color changes or the appearance of precipitates in the solution. However, chemical degradation can occur without any visible changes. The most reliable way to assess the stability of your this compound stock is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can quantify the amount of active this compound and detect the presence of degradation products.

Q4: Can I store my this compound DMSO stock solution at 4°C?

A4: It is not recommended to store this compound DMSO stock solutions at 4°C for any significant length of time. While some compounds may be stable for a short period at 4°C, freezing at -20°C or -80°C is the standard practice for preserving the integrity of the compound in a DMSO stock solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound in the DMSO stock solution.Prepare a fresh stock solution of this compound in anhydrous DMSO. If long-term storage is necessary, aliquot the fresh stock into single-use vials and store at -80°C. Consider performing a stability check on your old stock solution using HPLC or LC-MS if the issue persists.
Precipitate observed in the stock solution upon thawing. The solubility of this compound in DMSO may have been exceeded, or the compound is precipitating out of solution at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the precipitate. Ensure the initial concentration of your stock solution does not exceed the solubility limit of this compound in DMSO.
Difficulty dissolving this compound in DMSO. The this compound salt form may have low solubility, or the DMSO may have absorbed water.Use gentle warming and vortexing to aid dissolution. Ensure you are using anhydrous (dry) DMSO, as water content can decrease the solubility of some compounds and promote degradation.

Quantitative Data Summary

The following table summarizes the recommended storage durations for this compound in DMSO based on information from chemical suppliers.

Storage Temperature Recommended Maximum Duration Source
-20°C1 month
-80°C6 months - 1 year

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a this compound stock solution for experimental use.

Materials:

  • This compound dihydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Warming bath (optional)

Procedure:

  • Equilibrate the this compound powder and anhydrous DMSO to room temperature.

  • Calculate the required mass of this compound to achieve the desired stock solution concentration (e.g., 10 mM).

  • Weigh the this compound powder accurately and place it into a sterile tube or vial.

  • Add the calculated volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes or vials.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage.

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Aliquoting and Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store stability_assessment_workflow start Prepare this compound Stock in DMSO t0_analysis Analyze Time-Zero (T0) Sample via HPLC start->t0_analysis storage Store Aliquots at -20°C t0_analysis->storage time_points Analyze Samples at Predetermined Time Points storage->time_points time_points->time_points data_analysis Calculate % Remaining and Identify Degradants time_points->data_analysis end Determine Stability Profile data_analysis->end logical_relationship cluster_stressors Potential Stressors Leading to Degradation This compound This compound degradation Degradation Products This compound->degradation can lead to hydrolysis Hydrolysis (presence of water) hydrolysis->this compound affects oxidation Oxidation oxidation->this compound affects photolysis Photolysis (exposure to light) photolysis->this compound affects thermal Thermal Stress (improper storage temperature) thermal->this compound affects

References

Avoiding Lomerizine-induced side effects in long-term animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding and managing Lomerizine-induced side effects in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a diphenylmethylpiperazine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of voltage-gated L-type and T-type calcium channels.[1] This action leads to the relaxation of smooth muscle cells, particularly in cerebral arteries, resulting in increased cerebral blood flow.[1] It is primarily used for the prophylaxis of migraines and is also investigated for neuroprotective effects.[2]

Q2: What are the known side effects of this compound in humans that might be relevant for animal studies?

A2: In humans, common side effects of this compound include gastrointestinal discomfort (nausea, vomiting, stomach pain), dizziness, fatigue, and less commonly, weight gain and headaches.[3] While not all human side effects translate directly to animal models, these provide a basis for observational monitoring.

Q3: Are there any published long-term toxicology studies of this compound in animals?

A3: Publicly available, detailed long-term toxicology studies specifically for this compound in animals are limited. However, one 90-day study in mice with daily oral administration of 30 mg/kg this compound reported no significant differences in body-weight changes between the treated and vehicle groups. This compound is noted for its high selectivity for cerebral arteries over peripheral ones, which is suggested to minimize systemic side effects like hypotension that are common with other calcium channel blockers.

Q4: What are the potential advantages of this compound over other calcium channel blockers like Flunarizine in animal studies?

A4: this compound is suggested to have a more favorable side-effect profile compared to Flunarizine. For instance, studies in dogs have shown that Flunarizine can cause a decrease in blood pressure, whereas this compound increases cerebral blood flow without significantly affecting systemic blood pressure or heart rate at therapeutic doses. This selectivity may reduce the risk of cardiovascular side effects in long-term studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the long-term administration of this compound in animal studies.

Observed Issue Potential Cause Recommended Action
Reduced Food/Water Intake - Palatability of the drug formulation- Gastrointestinal discomfort- General malaise- If administering in food or water, consider adding a sweetening agent like sucrose to improve palatability.- For oral gavage, ensure the vehicle is neutral and non-irritating.- Monitor for signs of gastrointestinal distress (e.g., diarrhea, changes in fecal consistency).- If the issue persists, consider a dose reduction or a different administration route.
Weight Loss - Reduced caloric intake- Metabolic effects of the drug- Underlying health issues- Accurately measure food and water consumption daily.- Conduct regular health checks, including body weight measurements at least twice weekly.- If weight loss exceeds 10% in rats or dogs, or 6% in non-human primates, consider it a humane endpoint or a trigger for dose adjustment.- Perform interim blood analysis to check for metabolic changes.
Lethargy or Sedation - Central nervous system effects of the drug- Overdosing- Observe animals for changes in activity levels, especially after dosing.- Consider automated 24/7 monitoring systems for an objective assessment of activity patterns.- If sedation is significant, a dose reduction may be necessary.- Ensure accurate dose calculation and administration.
Skin or Coat Abnormalities - Allergic reaction- Nutritional deficiencies due to altered intake- Dehydration- Inspect the skin and coat during daily health checks.- Ensure adequate hydration, especially if water intake is reduced.- In case of suspected allergic reactions (e.g., rash, itching), consult with a veterinarian and consider discontinuing the treatment.
Gastrointestinal Issues (e.g., Diarrhea) - Direct irritation from the drug or vehicle- Alteration of gut motility- Ensure the formulation is well-tolerated.- Monitor fecal output and consistency.- If diarrhea is persistent, consider collecting fecal samples for analysis and consult with a veterinarian.

Data on this compound Administration in Animal Studies

Animal Model Dose Route of Administration Duration Observed Effects/Side Effects Reference
Mice30 mg/kgOral (p.o.), daily90 daysNo significant differences in body-weight changes. Protected against neuronal degeneration.
Rats1.25-10 mg/kgOral (p.o.)AcuteDose-dependent increase in cerebral blood flow without affecting blood pressure or heart rate.
Dogs2.5 and 5 mg/kgIntraduodenalAcuteDose-dependent increase in vertebral blood flow without significant changes in blood pressure or heart rate. At 10 mg/kg, blood pressure was decreased.
Rabbits0.1 and 0.3 mg/kgIntravenous (i.v.)AcuteIncreased retinal and optic nerve head blood flow.

Experimental Protocols

Protocol 1: Long-Term Oral Gavage Administration in Rats
  • Preparation of this compound Solution:

    • Based on the desired dose (e.g., 10 mg/kg), calculate the required concentration of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Ensure the solution is homogenous. Prepare fresh solutions regularly to maintain stability.

  • Animal Handling and Restraint:

    • Acclimatize the rats to handling for several days before the start of the study to reduce stress.

    • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Procedure:

    • Use a flexible, ball-tipped gavage needle of an appropriate size for the rat's weight.

    • Measure the distance from the rat's mouth to the last rib to determine the correct insertion depth and mark the needle.

    • Gently insert the needle into the esophagus. If resistance is met, do not force it.

    • Administer the solution slowly. The maximum recommended volume is 10-20 ml/kg.

  • Post-Administration Monitoring:

    • Observe the animal for at least 15 minutes post-gavage for any signs of respiratory distress, which could indicate accidental administration into the lungs.

    • Conduct daily health checks, including monitoring of body weight, food and water intake, and clinical signs of toxicity.

Protocol 2: Long-Term Administration in Drinking Water for Mice
  • Preparation of Medicated Water:

    • Determine the average daily water consumption of the mice before the study.

    • Calculate the concentration of this compound needed in the drinking water to achieve the target daily dose (mg/kg).

    • This compound may have a taste that reduces water intake. Consider adding a palatable substance like sucrose (e.g., 2.5-5.0 g/L) to the water.

    • Prepare fresh medicated water regularly (e.g., every 2-3 days) and protect it from light if the compound is light-sensitive.

  • Administration and Monitoring:

    • Provide the medicated water ad libitum.

    • Measure water consumption daily for the first week and then regularly throughout the study to ensure adequate hydration and consistent dosing.

    • Monitor the animals daily for clinical signs of dehydration (e.g., skin tenting, sunken eyes) and adverse effects.

    • Regularly weigh the animals to monitor for weight loss.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase DoseSelection Dose Selection & Vehicle Prep DailyDosing Daily Dosing (Oral Gavage or Medicated Water) DoseSelection->DailyDosing AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->DailyDosing DailyMonitoring Daily Monitoring (Clinical Signs, Food/Water Intake) DailyDosing->DailyMonitoring WeeklyMonitoring Weekly Monitoring (Body Weight) DailyMonitoring->WeeklyMonitoring InterimAnalysis Interim Analysis (Blood/Tissue Samples) DailyMonitoring->InterimAnalysis WeeklyMonitoring->DailyDosing WeeklyMonitoring->InterimAnalysis EndpointAnalysis Endpoint Analysis (Histopathology, etc.) InterimAnalysis->EndpointAnalysis

Caption: Experimental Workflow for Long-Term this compound Studies.

signaling_pathway This compound This compound CaChannels Voltage-Gated Ca2+ Channels (L-type & T-type) This compound->CaChannels Inhibits CaInflux Ca2+ Influx SmoothMuscle Vascular Smooth Muscle Cells CaInflux->SmoothMuscle Contraction Vasodilation Vasodilation (Cerebral Arteries) SmoothMuscle->Vasodilation Relaxation CBF Increased Cerebral Blood Flow Vasodilation->CBF TherapeuticEffect Therapeutic Effect (Migraine Prophylaxis) CBF->TherapeuticEffect

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing vehicle-related toxicity in in vivo experiments involving Lomerizine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is vehicle selection critical for in vivo studies?

A1: this compound is a diphenylpiperazine class L-type and T-type calcium channel blocker.[1] It is lipophilic, meaning it has low solubility in water, and is soluble in organic solvents like chloroform, methanol, and Dimethyl Sulfoxide (DMSO).[1] Due to its poor water solubility, a vehicle is required to administer it in aqueous biological systems for in vivo experiments. The choice of vehicle is critical because the vehicle itself can have biological effects and toxicity, which can confound experimental results.[2]

Q2: What are the common vehicles used for administering this compound or other lipophilic drugs in vivo?

A2: Common vehicles for lipophilic drugs include:

  • Aqueous Solutions: While not suitable for this compound alone, co-solvents can be used to create an aqueous formulation.

  • Organic Solvents: DMSO is a common choice due to its high solubilizing capacity.[1][2] Polyethylene glycol (PEG), especially PEG 400, and propylene glycol (PG) are also frequently used.

  • Surfactants/Emulsifying Agents: Tween 80 (polysorbate 80) is often used to improve the solubility and stability of hydrophobic compounds in aqueous solutions.

  • Oil-based Vehicles: For oral administration, oils like corn oil or sesame oil can be used.

  • Complexing Agents: Cyclodextrins can be used to encapsulate the drug and improve its solubility.

Q3: What are the potential signs of vehicle-related toxicity in my animals?

A3: Signs of toxicity can vary depending on the vehicle, dose, and route of administration. General signs may include:

  • Changes in body weight and food consumption.

  • Behavioral changes such as decreased motor activity, ataxia, or sedation.

  • Gastrointestinal issues like diarrhea.

  • Skin irritation or discoloration at the injection site (for parenteral routes).

  • Organ-specific toxicity, which may be identified through blood chemistry analysis (e.g., elevated liver enzymes) or histopathology.

Q4: How can I select an appropriate vehicle for my this compound experiment?

A4: The ideal vehicle should dissolve the drug at the desired concentration, be non-toxic at the administered volume, and not interfere with the experimental outcomes. A step-wise approach is recommended:

  • Solubility Testing: First, determine the solubility of this compound in various individual and combination vehicles.

  • Tolerability Studies: Conduct preliminary studies in a small group of animals to assess the tolerability of the vehicle alone at the intended volume and route of administration.

  • Literature Review: Consult existing literature for vehicles used in similar studies with this compound or other lipophilic drugs.

  • Control Groups: Always include a vehicle-only control group in your main experiment to differentiate the effects of the vehicle from those of this compound.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound upon administration Poor solubility or stability of the formulation in physiological fluids.1. Increase the concentration of the co-solvent or surfactant in the vehicle. 2. Consider using a different vehicle system, such as a microemulsion or a cyclodextrin-based formulation. 3. Ensure the pH of the formulation is optimal for this compound's solubility.
Unexpected mortality or severe adverse events in the treatment group The combined toxicity of this compound and the vehicle, or high vehicle toxicity.1. Review the administered dose of both this compound and the vehicle. The vehicle volume should not exceed recommended limits (see Table 1). 2. Conduct a dose-ranging study for the vehicle alone to determine its Maximum Tolerated Dose (MTD). 3. Consider a less toxic vehicle or a different route of administration.
High variability in experimental data Inconsistent drug formulation or administration. Vehicle-induced physiological changes.1. Ensure the formulation protocol is standardized and results in a homogenous solution or suspension. 2. Verify the accuracy and consistency of the administration technique (e.g., oral gavage). 3. Analyze the vehicle control group data carefully to identify any vehicle-induced effects that could contribute to variability.
No significant difference between the this compound group and the vehicle control group The vehicle may be masking the effect of this compound or have a similar biological effect.1. Research the potential biological activities of the chosen vehicle. For example, DMSO is known to have various biological effects. 2. Select a more inert vehicle if possible. 3. Ensure the dose of this compound is appropriate to elicit a measurable effect above any vehicle-related background.

Data Presentation: Vehicle Toxicity

Table 1: Acute Toxicity of Common Oral Vehicles in Rodents

VehicleAnimal ModelLD50 (Intraperitoneal)LD50 (Intravenous)Maximum Recommended Oral Gavage Volume
Dimethyl Sulfoxide (DMSO) Mouse6.2 mL/kg3.7 mL/kg10 mL/kg (ideally lower)
Rat9.9 mL/kg7.4 mL/kg10 mL/kg (ideally lower)
Polyethylene Glycol 400 (PEG 400) Mouse-2.0 - 8.0 mL/kg10 mL/kg
Rat--10 mL/kg
Tween 80 (Polysorbate 80) Mouse--10 mL/kg
Rat--10 mL/kg
Carboxymethylcellulose (CMC) Mouse / RatGenerally considered non-toxicGenerally considered non-toxic20 mL/kg (maximum)
Corn Oil Mouse / Rat--20 mL/kg (maximum)

Note: LD50 values can vary based on the study and animal strain. It is recommended to use the lowest effective vehicle concentration and volume.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol provides a general guideline. The final concentrations should be optimized based on the required dose of this compound and preliminary solubility and tolerability studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Tween 80

  • Sterile water or saline

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound powder in a minimal amount of DMSO. For example, start with a 10% DMSO concentration in the final formulation.

  • In a separate tube, prepare the co-solvent/surfactant mixture. A common combination is PEG 400 and Tween 80. For instance, you can prepare a stock of 10% Tween 80 in PEG 400.

  • Slowly add the PEG 400/Tween 80 mixture to the dissolved this compound while vortexing to ensure proper mixing.

  • Add sterile water or saline dropwise to the mixture to reach the final desired volume and concentration, while continuously vortexing.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent or surfactant concentration).

  • Prepare the vehicle control by following the same procedure but omitting the this compound powder.

Protocol 2: Acute Vehicle Toxicity Assessment

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of a chosen vehicle.

Animals:

  • Use the same species, strain, and sex of animals as in the planned this compound efficacy study.

  • A minimum of 3-5 animals per group is recommended for a preliminary assessment.

Procedure:

  • Divide the animals into several groups. One group will be the control (e.g., saline administration), and the other groups will receive increasing doses of the vehicle.

  • Administer the vehicle via the intended route of administration (e.g., oral gavage).

  • Observe the animals closely for the first 4 hours post-administration, and then at least twice daily for up to 7 days.

  • Record clinical signs of toxicity, including changes in behavior, posture, activity, and any signs of pain or distress.

  • Measure body weight daily.

  • At the end of the observation period, animals may be euthanized for gross necropsy and, if necessary, histopathological examination of key organs (liver, kidneys, spleen, etc.).

  • The MTD is the highest dose that does not cause significant toxicity or mortality.

Visualizations

Signaling Pathway

Lomerizine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_Ca_channel L-type Ca²⁺ Channel Ca2+_ext->L_type_Ca_channel T_type_Ca_channel T-type Ca²⁺ Channel Ca2+_ext->T_type_Ca_channel Ca2+_int Ca²⁺ L_type_Ca_channel->Ca2+_int Ca²⁺ Influx T_type_Ca_channel->Ca2+_int Ca²⁺ Influx Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2+_int->Cellular_Response This compound This compound This compound->L_type_Ca_channel This compound->T_type_Ca_channel

Caption: this compound's mechanism of action as a calcium channel blocker.

Experimental Workflow

Vehicle_Toxicity_Workflow Start Start Vehicle_Selection Vehicle Selection & Solubility Testing Start->Vehicle_Selection Formulation This compound Formulation & Vehicle Control Prep Vehicle_Selection->Formulation Animal_Grouping Animal Grouping (Treatment, Vehicle, Control) Formulation->Animal_Grouping Administration Administration (e.g., Oral Gavage) Animal_Grouping->Administration Monitoring In-life Monitoring (Clinical Signs, Body Weight) Administration->Monitoring Endpoint Endpoint Analysis (Blood Chemistry, Histopathology) Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing vehicle-related toxicity in this compound studies.

References

Lomerizine Dose-Response Curve Optimization in Cultured Retinal Neurons: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Lomerizine dose-response curve experiments in cultured retinal neurons.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in retinal neurons?

This compound is a diphenylmethylpiperazine derivative that acts as a voltage-gated calcium channel blocker, targeting both L-type and T-type calcium channels.[1][2] In retinal neurons, its neuroprotective effect is attributed to the inhibition of excessive calcium influx, which can lead to excitotoxicity and cell death, particularly under conditions of stress such as hypoxia or glutamate excitotoxicity.[1][3][4] By blocking these calcium channels, this compound helps to maintain intracellular calcium homeostasis.

Q2: What is a typical effective concentration range for this compound in cultured retinal neurons?

Based on in vitro studies, the effective concentration of this compound for neuroprotection in cultured retinal neurons typically ranges from 0.01 µM to 10 µM. A dose-dependent increase in retinal ganglion cell (RGC) viability has been observed in this range under hypoxic conditions. It is recommended to perform a dose-response experiment starting from nanomolar to micromolar concentrations to determine the optimal concentration for your specific experimental model and conditions.

Q3: How should I prepare a this compound stock solution for cell culture experiments?

This compound hydrochloride is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO and then dilute it to the final working concentrations in your cell culture medium. To minimize the cytotoxic effects of the solvent, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%.

Q4: How can I assess the viability of retinal neurons after this compound treatment?

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells. The yellow MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases of living cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Neuronal Adhesion to Culture Surface 1. Inadequate coating of the culture surface. 2. Poor quality of coating reagents (e.g., Poly-D-Lysine, Laminin). 3. Use of inappropriate culture vessels.1. Ensure complete and even coating of the culture surface with appropriate substrates like Poly-D-Lysine and/or Laminin. 2. Use fresh, high-quality coating reagents and optimize coating concentrations and incubation times. 3. Use tissue culture-treated plates specifically designed for neuronal cultures.
Neuronal Clumping or Aggregation 1. Suboptimal plating density. 2. Incomplete dissociation of retinal tissue. 3. Poor coating of the culture surface.1. Optimize the seeding density of your retinal neurons. Too high a density can lead to clumping. 2. Ensure gentle but thorough trituration during the cell isolation procedure to obtain a single-cell suspension. 3. Refer to "Poor Neuronal Adhesion" solutions.
High Variability in Dose-Response Data 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates due to evaporation. 3. Pipetting errors during drug dilution and addition. 4. Contamination of cultures.1. Ensure a homogenous single-cell suspension and careful pipetting to achieve consistent cell numbers across wells. 2. To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells and use the inner wells for your experiment. 3. Use calibrated pipettes and perform serial dilutions carefully. 4. Regularly check cultures for signs of contamination (e.g., cloudy media, rapid pH change).
This compound Appears to be Ineffective or has Low Potency 1. Degradation of this compound stock solution. 2. Incorrect dilution of the drug. 3. Insufficient incubation time with the drug. 4. The chosen stressor (e.g., glutamate, hypoxia) is too severe, causing rapid and widespread cell death.1. Prepare fresh this compound stock solutions and store them appropriately (aliquoted at -20°C or -80°C). 2. Double-check all calculations and dilution steps. 3. Optimize the incubation time for this compound treatment. Pre-incubation before applying the stressor may be necessary. 4. Titrate the concentration or duration of the stressor to induce a sub-maximal level of cell death, allowing for a window to observe neuroprotective effects.
Precipitation of this compound in Culture Medium 1. The final concentration of this compound is too high. 2. The final DMSO concentration is too high, causing the drug to come out of solution when diluted in aqueous media.1. Check the solubility of this compound in your specific culture medium. If precipitation occurs at higher concentrations, you may need to adjust your dose-response range. 2. Ensure the final DMSO concentration is as low as possible (ideally <0.1%).

Quantitative Data Presentation

The following table summarizes the dose-dependent neuroprotective effect of this compound on cultured rat retinal ganglion cells (RGCs) under hypoxic conditions (5% O2) for 12 hours. The data is presented as the mean percentage of viable cells ± standard deviation.

This compound Concentration (µM)% RGC Viability (Mean ± SD)
0 (Control)44.0 ± 4.5
0.0145.0 ± 3.8
0.150.6 ± 4.1
1.060.2 ± 5.9
Data adapted from Yamada H, et al., Invest. Ophthalmol. Vis. Sci. 2003.

Experimental Protocols

Protocol 1: Primary Retinal Neuron Culture

This protocol provides a general guideline for the isolation and culture of primary retinal neurons from neonatal rats.

Materials:

  • Neonatal rats (P5-P7)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Papain solution (e.g., 20 units/mL) with DNase I (e.g., 100 µg/mL)

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine and Laminin for coating

  • Sterile dissection tools

  • Tissue culture plates or coverslips

Procedure:

  • Preparation of Culture Surface:

    • Coat tissue culture plates or coverslips with Poly-D-Lysine (e.g., 50 µg/mL in sterile water) overnight at 37°C.

    • Wash three times with sterile water and allow to dry.

    • Coat with Laminin (e.g., 20 µg/mL in HBSS) for at least 2 hours at 37°C before plating cells.

  • Retinal Dissection:

    • Euthanize neonatal rats according to approved animal protocols.

    • Enucleate the eyes and place them in cold HBSS.

    • Under a dissecting microscope, carefully dissect the retinas from the eyecups.

  • Tissue Dissociation:

    • Incubate the retinas in the papain/DNase I solution for 30 minutes at 37°C with gentle agitation.

    • Stop the digestion by adding an equal volume of supplemented Neurobasal medium.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Cell Plating and Culture:

    • Determine cell density using a hemocytometer.

    • Plate the cells onto the prepared culture surface at an appropriate density (e.g., 1.5 x 10^5 cells/cm²).

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Change half of the medium every 2-3 days.

Protocol 2: this compound Dose-Response Experiment using MTT Assay

Materials:

  • Cultured primary retinal neurons in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Neurobasal medium (serum-free for the assay)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Plating: Plate retinal neurons in a 96-well plate and culture for at least 24 hours to allow for attachment and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free Neurobasal medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Induction of Neuronal Stress (Optional):

    • If investigating the neuroprotective effects of this compound, introduce a stressor (e.g., glutamate, H2O2, or hypoxia) for a predetermined duration after this compound pre-treatment.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified incubator.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a multi-well plate reader.

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Visualizations

Lomerizine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_type L-type Ca2+ Channel This compound->L_type blocks T_type T-type Ca2+ Channel This compound->T_type blocks Neuroprotection Neuroprotection Ca_influx Ca2+ Influx L_type->Ca_influx T_type->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excitotoxicity->Neuroprotection is reduced by

Caption: this compound's neuroprotective signaling pathway in retinal neurons.

Experimental_Workflow A 1. Isolate and Culture Primary Retinal Neurons B 2. Plate Neurons in 96-well Plates A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Induce Neuronal Stress (e.g., Hypoxia, Glutamate) C->D E 5. Assess Cell Viability (MTT Assay) D->E F 6. Data Analysis and Curve Fitting E->F

Caption: Experimental workflow for this compound dose-response analysis.

Troubleshooting_Logic Start High Variability in Dose-Response Data? Check_Seeding Consistent Cell Seeding? Start->Check_Seeding Check_Edge_Effects Minimized Edge Effects? Check_Seeding->Check_Edge_Effects Yes Optimize_Seeding Optimize Seeding Protocol Check_Seeding->Optimize_Seeding No Check_Pipetting Accurate Pipetting? Check_Edge_Effects->Check_Pipetting Yes Use_Inner_Wells Use Inner Wells Only Check_Edge_Effects->Use_Inner_Wells No Calibrate_Pipettes Calibrate Pipettes Check_Pipetting->Calibrate_Pipettes No Data_OK Data Quality Improved Check_Pipetting->Data_OK Yes Optimize_Seeding->Check_Seeding Use_Inner_Wells->Check_Edge_Effects Calibrate_Pipettes->Check_Pipetting

Caption: Troubleshooting logic for high data variability.

References

Technical Support Center: Lomerizine Dosage and Systemic Blood Pressure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Lomerizine dosage to minimize systemic blood pressure effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and how does it relate to its effects on blood pressure?

A1: this compound is a diphenylpiperazine class L-type and T-type calcium channel blocker.[1] By inhibiting these voltage-gated calcium channels, it prevents the influx of calcium into vascular smooth muscle cells.[2] This action leads to vasodilation, particularly in the cerebral arteries, which is the basis for its use in migraine prophylaxis.[2][3] A key feature of this compound is its relative selectivity for cerebral blood vessels over peripheral vessels, which generally results in minimal effects on systemic blood pressure at therapeutic doses.[1] Additionally, this compound has been shown to inhibit serotonin (5-HT) induced vasoconstriction by blocking 5-HT2A receptors, further contributing to its effects on cerebral vasculature.

Q2: What is the expected effect of this compound on systemic blood pressure at therapeutic doses?

A2: Preclinical and clinical studies have demonstrated that this compound generally has a minimal impact on systemic blood pressure and heart rate at therapeutic doses. For instance, a clinical study in migraine patients treated with 10 mg/day of this compound showed no significant difference in blood pressure after three months of treatment. Animal studies in rats and conscious rabbits also reported no significant changes in mean arterial blood pressure at doses that effectively increased cerebral and ocular blood flow.

Q3: Are there specific doses of this compound that have been shown to cause hypotension?

A3: While this compound is noted for its cerebrovascular selectivity, high doses may lead to a decrease in systemic blood pressure. A preclinical study in dogs showed that while doses of 2.5 and 5 mg/kg (intraduodenal) did not significantly alter blood pressure, a higher dose of 10 mg/kg resulted in a decrease in blood pressure.

Q4: What are the common adverse events associated with this compound, besides hypotension?

A4: Common side effects of this compound are generally mild and can include gastrointestinal discomfort (such as nausea and stomach pain), dizziness, and fatigue or drowsiness. Weight gain and headaches have also been reported, although the headaches are typically less severe than the migraines being treated.

Troubleshooting Guide: Managing this compound-Induced Hypotension in Experiments

Q1: I've administered this compound to my research animal, and I'm observing a significant drop in blood pressure. What should I do?

A1: If you observe a significant drop in blood pressure after this compound administration, consider the following steps:

  • Confirm the Finding: Ensure the blood pressure measurement is accurate and not an artifact. Check your equipment and repeat the measurement.

  • Reduce or Withhold Subsequent Doses: If hypotension is confirmed, the most immediate action is to reduce the dosage in subsequent experiments or temporarily withhold the drug.

  • Fluid Resuscitation: In cases of acute, severe hypotension, intravenous administration of an isotonic crystalloid solution (e.g., 0.9% saline) can help to increase intravascular volume.

  • Vasopressor Support: If hypotension persists despite fluid administration, the use of vasopressors may be necessary. The choice of vasopressor will depend on the specific experimental context and animal model.

Q2: How can I design my experiment to minimize the risk of this compound-induced hypotension?

A2: To minimize the risk of hypotension, consider the following experimental design strategies:

  • Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose of this compound that achieves the desired effect on cerebral blood flow without significantly impacting systemic blood pressure in your specific animal model.

  • Start with a Low Dose: Begin with the lowest effective dose reported in the literature and titrate upwards cautiously, while closely monitoring blood pressure.

  • Conscious vs. Anesthetized Animals: Be aware that anesthesia can affect cardiovascular parameters. If possible, conduct studies in conscious animals to get a more accurate assessment of the drug's direct effects on blood pressure.

Q3: Are there any known drug interactions that could potentiate the hypotensive effects of this compound?

A3: Yes, co-administration of this compound with other drugs that have hypotensive effects can increase the risk of a significant drop in blood pressure. These include other antihypertensive agents, vasodilators, and certain anesthetics. It is crucial to review all co-administered substances in your experimental protocol.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on systemic blood pressure from preclinical studies.

Table 1: Effect of this compound on Systemic Blood Pressure in Rats

Dosage (p.o.)Route of AdministrationEffect on Mean Arterial Pressure (MAP)Reference
1.25 - 10 mg/kgOral (p.o.)No significant effect

Table 2: Effect of this compound on Systemic Blood Pressure in Dogs

Dosage (i.d.)Route of AdministrationEffect on Mean Arterial Pressure (MAP)Reference
2.5 mg/kgIntraduodenal (i.d.)No significant change
5 mg/kgIntraduodenal (i.d.)No significant change
10 mg/kgIntraduodenal (i.d.)Decreased from 20 to 120 min after administration

Table 3: Effect of this compound on Systemic Blood Pressure in Anesthetized Rabbits

Dosage (i.v.)Route of AdministrationEffect on Mean Arterial Pressure (MAP)Reference
0.1 mg/kgIntravenous (i.v.)Smaller reduction compared to nilvadipine and pranidipine
0.3 mg/kgIntravenous (i.v.)Smaller reduction compared to nilvadipine and pranidipine

Experimental Protocols

Protocol 1: Measurement of Cerebral Blood Flow in Anesthetized Rats using Laser Doppler Flowmetry

This protocol is adapted from studies evaluating the effect of this compound on cerebral blood flow.

  • Animal Preparation: Anesthetize the rat (e.g., with an appropriate anesthetic agent) and place it in a stereotaxic frame. Monitor and maintain body temperature.

  • Surgical Procedure: Make a midline scalp incision and expose the skull. Thin a small area of the skull over the region of interest (e.g., parietal cortex) using a dental drill until the bone is translucent, taking care not to damage the dura mater.

  • Probe Placement: Secure a laser Doppler flowmetry probe over the thinned area of the skull. The probe should be held in place with a micromanipulator to ensure stable and continuous measurement.

  • Data Acquisition: After a baseline stabilization period, administer this compound (or vehicle control) and continuously record the cerebral blood flow signal. Simultaneously, monitor and record systemic blood pressure via a catheterized artery (e.g., femoral artery).

  • Data Analysis: Express changes in cerebral blood flow as a percentage of the baseline value. Correlate these changes with any observed changes in systemic blood pressure.

Protocol 2: Measurement of Vertebral Blood Flow in Anesthetized Dogs using an Electromagnetic Flowmeter

This protocol is based on methodologies used in preclinical evaluations of this compound.

  • Animal Preparation: Anesthetize the dog and provide mechanical ventilation. Monitor vital signs, including body temperature, throughout the procedure.

  • Surgical Procedure: Surgically expose a section of the vertebral artery. Carefully dissect the artery from the surrounding tissue to allow for the placement of the flow probe.

  • Probe Placement: Place an appropriately sized electromagnetic flowmeter probe around the isolated vertebral artery. Ensure a snug fit to obtain accurate flow measurements.

  • Data Acquisition: After a period of stabilization to obtain a baseline blood flow reading, administer this compound (or vehicle) intraduodenally. Continuously record vertebral blood flow using the electromagnetic flowmeter. Simultaneously, measure systemic blood pressure and heart rate.

  • Data Analysis: Analyze the changes in vertebral blood flow over time following drug administration and compare these with any concurrent changes in systemic cardiovascular parameters.

Visualizations

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental_Workflow cluster_PreExperiment Pre-Experiment cluster_Experiment Experiment cluster_PostExperiment Post-Experiment Animal_Model Select Animal Model (e.g., Rat, Dog) Dose_Selection Select this compound Doses (Based on Literature) Animal_Model->Dose_Selection Anesthesia Anesthetize Animal Dose_Selection->Anesthesia Surgical_Prep Surgical Preparation (e.g., Catheterization, Probe Placement) Anesthesia->Surgical_Prep Baseline Record Baseline (CBF, BP, HR) Surgical_Prep->Baseline Administration Administer this compound/Vehicle Baseline->Administration Monitoring Continuous Monitoring (CBF, BP, HR) Administration->Monitoring Data_Analysis Analyze Data (% Change from Baseline) Monitoring->Data_Analysis Interpretation Interpret Results (Assess Cerebrovascular Selectivity) Data_Analysis->Interpretation

Caption: General experimental workflow for assessing this compound's effects.

Troubleshooting_Logic Start Significant BP Drop Observed Confirm Confirm Measurement Accuracy Start->Confirm Adjust_Dose Reduce or Withhold Dose Confirm->Adjust_Dose Accurate Reassess Reassess Experimental Protocol Confirm->Reassess Inaccurate Fluid_Support Consider Fluid Resuscitation Adjust_Dose->Fluid_Support Vasopressor Administer Vasopressors (If Necessary) Fluid_Support->Vasopressor Hypotension Persists End Continue Experiment with Adjustments Fluid_Support->End BP Stabilizes Vasopressor->End Reassess->Start

Caption: Troubleshooting logic for this compound-induced hypotension.

References

Technical Support Center: Enhancing Lomerizine Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Lomerizine in central nervous system (CNS) studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to facilitate the effective delivery of this compound across the blood-brain barrier (BBB) in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery across the BBB important for research?

A1: this compound is a diphenylmethylpiperazine calcium channel blocker with selective effects on the central nervous system.[1] It is primarily known for its use in migraine prophylaxis and has demonstrated neuroprotective properties.[2][3] For research into neurological disorders such as glioblastoma, neuroinflammation, and ischemic brain injury, ensuring that this compound can efficiently cross the BBB is critical to study its therapeutic potential and mechanisms of action within the CNS.[1][2]

Q2: What are the main challenges in delivering this compound across the BBB?

A2: The primary challenges are inherent to the BBB itself, which is a highly selective, semipermeable border protecting the brain. Key obstacles include:

  • Tight Junctions: These protein complexes between endothelial cells of the BBB severely restrict the passive diffusion of molecules.

  • Efflux Transporters: Proteins such as P-glycoprotein (P-gp) actively pump xenobiotics, including some drugs, out of the brain and back into the bloodstream, reducing their effective concentration in the CNS.

  • Enzymatic Degradation: Metabolic enzymes present at the BBB can degrade drugs before they reach their target. While this compound is known to cross the BBB, optimizing its concentration for therapeutic effect in research models is a significant consideration.

Q3: What are the primary mechanisms by which this compound exerts its effects in the CNS?

A3: this compound's primary mechanism is the blockade of voltage-dependent L-type and T-type calcium channels. This action leads to several downstream effects:

  • Cerebral Vasodilation: By inhibiting calcium influx in the smooth muscle cells of cerebral arteries, this compound increases cerebral blood flow.

  • Neuroprotection: It reduces excessive calcium influx into neurons, which is a key factor in excitotoxicity and neuronal cell death following ischemic events or oxidative stress.

  • Modulation of Signaling Pathways: this compound has been shown to inhibit the STAT3 signaling pathway, which is implicated in the proliferation and survival of glioblastoma cells. It also modulates neuroinflammatory responses.

Troubleshooting Guide

Issue 1: Low or inconsistent this compound concentration detected in brain tissue.

  • Question: We administered this compound orally to our mouse model, but subsequent analysis shows highly variable and generally low concentrations in the brain homogenate. What could be the cause?

  • Answer:

    • First-Pass Metabolism: this compound, like many orally administered drugs, may be subject to significant first-pass metabolism in the liver, reducing the amount of active drug reaching systemic circulation and subsequently the brain.

    • Vehicle and Formulation: The solubility and stability of this compound in the administration vehicle are critical. Poor solubility can lead to incomplete absorption. Consider optimizing the vehicle or using a formulation designed to enhance bioavailability.

    • Efflux Transporter Activity: this compound may be a substrate for efflux transporters at the BBB. High variability in the expression or activity of these transporters between individual animals can lead to inconsistent brain penetration.

    • Troubleshooting Steps:

      • Switch Administration Route: Consider intraperitoneal (i.p.) administration to bypass first-pass metabolism. One study successfully used i.p. administration of this compound dissolved in 2% DMSO for in vivo assays.

      • Formulation Enhancement: Explore the use of nanocarriers like lipid nanoparticles or liposomes to protect this compound from degradation and facilitate its transport across the BBB.

      • Co-administration with Efflux Inhibitors: In an experimental context, co-administering a known P-gp inhibitor can help determine if efflux is a significant barrier.

Issue 2: Unexpected in vitro BBB model permeability results.

  • Question: Our in vitro BBB model (e.g., Transwell assay) shows lower permeability for this compound than expected from in vivo data. Why might this be?

  • Answer:

    • Model Integrity: The tightness of your in vitro BBB model is crucial. Low transendothelial electrical resistance (TEER) values indicate a "leaky" barrier, which may not accurately reflect the in vivo situation. Ensure your cell culture conditions, including the use of co-cultures with astrocytes or pericytes, are optimized to achieve high TEER values.

    • Lack of Shear Stress: Static models like the standard Transwell assay lack the physiological shear stress from blood flow, which is known to enhance the barrier properties of endothelial cells.

    • Transporter Expression: The expression levels of influx and efflux transporters in cultured cells may differ significantly from those in vivo.

    • Troubleshooting Steps:

      • Validate the Model: Always validate your BBB model with compounds known for high and low permeability.

      • Introduce Shear Stress: If possible, use a dynamic in vitro model that incorporates fluid flow to better mimic physiological conditions.

      • Optimize Co-culture Conditions: The presence of astrocytes and pericytes is known to improve the barrier function of endothelial cells in vitro.

Issue 3: Difficulty in formulating this compound into nanoparticles.

  • Question: We are trying to encapsulate this compound into PLGA nanoparticles, but we are getting low encapsulation efficiency and poor particle stability. What should we consider?

  • Answer:

    • Solvent Selection: The choice of solvent for both this compound and the polymer (PLGA) is critical for efficient encapsulation. This compound's solubility in the chosen organic solvent will influence its partitioning into the polymer matrix during nanoparticle formation.

    • Stabilizer Concentration: The type and concentration of the stabilizer (e.g., PVA, Pluronic) used in the emulsion process are key to preventing particle aggregation and ensuring a stable formulation.

    • Homogenization/Sonication Parameters: The energy input during the emulsification step (e.g., homogenization speed/time, sonication amplitude/duration) directly impacts particle size and encapsulation efficiency. These parameters need to be carefully optimized.

    • Troubleshooting Steps:

      • Systematic Parameter Optimization: Methodically vary one parameter at a time (e.g., drug-to-polymer ratio, stabilizer concentration, homogenization speed) to find the optimal conditions for your specific setup.

      • Review this compound's Physicochemical Properties: Consider this compound's pKa and logP to select the most appropriate formulation strategy (e.g., single vs. double emulsion) and pH conditions.

      • Characterize Intermediates: Analyze the emulsion before solvent evaporation to identify potential issues early in the process.

Quantitative Data

The following table summarizes key quantitative data from preclinical studies, which can serve as a baseline for experimental design.

ParameterSpeciesDose & RouteValueReference
Estimated Brain Concentration (Cmax) Mouse30 mg/kg, p.o.~6.5 µM
Estimated Brain Concentration (Cmax) Rat2 mg/kg, p.o.~0.43 µM
Effective In Vitro Concentration (Neuroprotection) Rat (cultured neurons)N/A0.1 - 10 µM
Plasma Concentration (at effective dose) Rat5 mg/kg, p.o.Similar to human therapeutic dose
Effect on Regional Cerebral Blood Flow (rCBF) Human10 mg/day, p.o.~20% increase

Experimental Protocols

Protocol 1: In Vivo Oral Administration of this compound in Mice

This protocol is adapted from a study investigating the neuroprotective effects of this compound.

  • Preparation of this compound Suspension:

    • Prepare a suspension of this compound in a 0.5% carboxymethyl cellulose (CMC) solution.

    • For a target dose of 30 mg/kg, if administering a volume of 10 mL/kg, the final concentration of the suspension should be 3 mg/mL.

    • Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Animal Handling and Administration:

    • Use adult C57BL/6J mice.

    • Administer the this compound suspension daily via oral gavage.

    • For a control group, administer the vehicle (0.5% CMC) only.

  • Tissue Collection and Analysis:

    • At the designated endpoint, euthanize the animals according to approved institutional protocols.

    • Perfuse transcardially with ice-cold saline to remove blood from the brain.

    • Dissect the brain, weigh it, and immediately freeze it on dry ice or in liquid nitrogen. Store at -80°C until analysis.

    • Quantify this compound concentration in brain tissue using a validated LC-MS/MS method (see Protocol 3).

Protocol 2: In Vitro BBB Permeability Assay (Transwell Model)

This is a generalized protocol for assessing the permeability of a compound across an in vitro BBB model. It should be optimized for the specific cell lines used.

  • Model Setup:

    • Use a Transwell insert system (e.g., 0.4 µm pore size).

    • Coat the luminal side of the insert with an appropriate extracellular matrix component (e.g., fibronectin, collagen IV).

    • Seed brain microvascular endothelial cells (e.g., hCMEC/D3 or primary cells) on the luminal side.

    • For a co-culture model, seed astrocytes and/or pericytes on the abluminal side of the insert or in the bottom of the well.

    • Culture the cells until a confluent monolayer is formed and TEER values are stable and high, indicating barrier integrity.

  • Permeability Experiment:

    • Replace the medium in both the apical (luminal) and basolateral (abluminal) chambers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add this compound (e.g., at a final concentration of 10 µM) to the apical chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Replace the volume with fresh transport buffer.

    • Also, take a sample from the apical chamber at the beginning and end of the experiment to confirm initial concentration and stability.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt = rate of accumulation of this compound in the basolateral chamber

      • A = surface area of the Transwell membrane

      • C0 = initial concentration of this compound in the apical chamber

Protocol 3: Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol provides a framework for developing an LC-MS/MS method for this compound quantification, based on general procedures for small molecules in brain tissue.

  • Sample Preparation (Brain Homogenate):

    • Accurately weigh the frozen brain tissue sample.

    • Add a specific volume of homogenization buffer (e.g., 4 volumes of ice-cold saline or PBS per gram of tissue).

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain. Keep the sample on ice throughout the process.

  • Extraction:

    • To a known volume of brain homogenate (e.g., 100 µL), add an internal standard (a molecule structurally similar to this compound but with a different mass).

    • Perform a protein precipitation extraction by adding a solvent like acetonitrile (e.g., 3 volumes). Vortex vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase for increased sensitivity.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 or Phenyl reverse-phase column. The mobile phase could consist of an aqueous component with an additive (e.g., 0.1% formic acid or 2 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile). A gradient elution is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Determine the optimal multiple reaction monitoring (MRM) transitions for this compound and the internal standard. For this compound (MW ~468.6), a potential precursor ion would be [M+H]+ at m/z 469.2. A reported product ion for quantification is m/z 181.0.

    • Quantification: Generate a calibration curve using known concentrations of this compound spiked into blank brain homogenate. Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

This compound's Neuroprotective Signaling Pathway

This compound's primary neuroprotective effect stems from its ability to block voltage-dependent calcium channels (VDCCs). This action prevents excessive intracellular calcium influx, a central event in excitotoxic neuronal injury and cell death triggered by oxidative stress or ischemic conditions.

G cluster_0 Extracellular Space cluster_1 Neuron Oxidative_Stress Oxidative Stress / Ischemia VDCC L-type & T-type Ca2+ Channels Oxidative_Stress->VDCC Activates Ca_Influx Ca2+ Influx VDCC->Ca_Influx Mediates Excitotoxicity Excitotoxicity & Cell Death Ca_Influx->Excitotoxicity This compound This compound This compound->VDCC Blocks

Caption: this compound blocks Ca2+ channels to prevent neuronal cell death.

This compound's Effect on the STAT3 Pathway in Glioblastoma

In glioblastoma cells, the STAT3 signaling pathway is often constitutively active, promoting tumor cell proliferation, survival, and migration. This compound has been shown to inhibit this pathway by preventing the phosphorylation of STAT3, thereby reducing its activity.

G cluster_0 Glioblastoma Cell Upstream_Kinase Upstream Kinase (e.g., JAK2) STAT3 STAT3 Upstream_Kinase->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes This compound This compound This compound->STAT3 Inhibits Phosphorylation

Caption: this compound inhibits the STAT3 signaling pathway in glioblastoma.

Experimental Workflow for Assessing BBB Delivery Enhancement

This diagram outlines a logical workflow for researchers aiming to enhance and quantify the delivery of this compound across the BBB using a nanoparticle-based approach.

G Start Start: Enhance This compound Delivery Formulation Step 1: Formulate this compound (e.g., Nanoparticles) Start->Formulation Characterization Step 2: Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization InVitro Step 3: In Vitro BBB Model (Permeability Assay) Characterization->InVitro InVivo Step 4: In Vivo Administration (e.g., Mouse Model) InVitro->InVivo Proceed if promising Quantification Step 5: Brain Tissue Quantification (LC-MS/MS) InVivo->Quantification Analysis Step 6: Data Analysis (Compare to Free Drug) Quantification->Analysis End End: Delivery Enhancement Quantified Analysis->End

Caption: Workflow for developing and testing enhanced this compound delivery.

References

Technical Support Center: Accounting for Lomerizine's Effect on P-glycoprotein in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the interaction of Lomerizine with P-glycoprotein (P-gp, also known as MDR1 or ABCB1). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of this compound on P-glycoprotein (P-gp)?

A1: this compound has been shown to be an inhibitor of P-glycoprotein.[1] It exhibits a concentration-dependent inhibitory effect on P-gp activity, which results in an increased intracellular accumulation of P-gp substrates.[1] While a precise IC50 value for this compound is not consistently reported in the literature, a derivative of this compound, CJZ3, has been shown to stimulate the basal ATPase activity of P-gp, with a half-maximal activity concentration (Km) of 6.8 ± 1.5 µM, indicating a direct interaction.[2]

Q2: Why is it important to account for this compound's effect on P-gp in my experiments?

A2: P-glycoprotein is a key efflux transporter that affects the absorption, distribution, and elimination of many drugs.[3] If your compound of interest is a P-gp substrate, co-administration or pre-incubation with this compound could inhibit its efflux, leading to increased intracellular concentrations. This can significantly alter the compound's efficacy, toxicity, and pharmacokinetic profiles in your experimental model. Therefore, it is crucial to account for this interaction to ensure accurate interpretation of your results.

Q3: Which experimental models are suitable for studying the interaction between this compound and P-gp?

A3: Several in vitro models can be used to investigate the effects of this compound on P-gp function. The choice of model depends on the specific research question. Commonly used models include:

  • Cell-based assays:

    • Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1): These cells form polarized monolayers and are considered a gold standard for studying P-gp-mediated transport.[4]

    • Human colon adenocarcinoma cells (Caco-2): These cells also form polarized monolayers and endogenously express P-gp, making them a relevant model for intestinal drug absorption.

    • P-gp overexpressing cancer cell lines (e.g., K562/DOX): These are useful for studying the reversal of multidrug resistance.

  • Membrane-based assays:

    • Inside-out membrane vesicles: These preparations from P-gp-overexpressing cells allow for the direct measurement of ATP-dependent transport and its inhibition.

Q4: What are the key signaling pathways associated with P-gp that might be relevant when studying this compound's effects?

A4: The expression and function of P-gp are regulated by various signaling pathways. While the direct effect of this compound on these pathways is not fully elucidated, it's important to be aware of them as they can influence P-gp levels in your experimental system. Key pathways include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

Troubleshooting Guides

Issue 1: High variability in P-gp substrate transport in the presence of this compound.
Possible CauseTroubleshooting Steps
Inconsistent this compound Concentration Ensure accurate and consistent preparation of this compound solutions. Use a freshly prepared solution for each experiment.
Cell Monolayer Integrity Issues Monitor the transepithelial electrical resistance (TEER) of cell monolayers (e.g., Caco-2, MDCK-MDR1) before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity. Perform a Lucifer yellow permeability assay to check for leaky monolayers.
This compound Cytotoxicity Determine the cytotoxicity of this compound at the concentrations used in your assay. High concentrations may compromise cell health and transporter function. Perform a cell viability assay (e.g., MTT, LDH) with this compound alone.
Variability in P-gp Expression Ensure consistent cell passage number and culture conditions, as P-gp expression can vary. Periodically verify P-gp expression levels using Western blot or qPCR.
Issue 2: this compound does not appear to inhibit P-gp-mediated efflux of my test compound.
Possible CauseTroubleshooting Steps
Sub-optimal this compound Concentration Test a wider range of this compound concentrations. The inhibitory effect may only be apparent at higher concentrations.
Test Compound is Not a P-gp Substrate Confirm that your test compound is indeed a substrate for P-gp. Run a bidirectional transport assay with your compound in a validated P-gp-expressing cell line (e.g., MDCK-MDR1) in the presence and absence of a known potent P-gp inhibitor like Verapamil or Cyclosporin A.
Assay Sensitivity The chosen assay may not be sensitive enough to detect inhibition. Consider using a more sensitive P-gp substrate or a different assay format (e.g., a fluorescent substrate-based assay like the Calcein-AM assay).
Direct Interaction between this compound and Test Compound Investigate any potential for direct chemical or physical interaction between this compound and your test compound that might interfere with the assay.

Experimental Protocols

Bidirectional Transport Assay to Determine P-gp Inhibition by this compound

This protocol is adapted for use with polarized cell monolayers like Caco-2 or MDCK-MDR1 cells.

Materials:

  • Caco-2 or MDCK-MDR1 cells cultured on Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • P-gp substrate (e.g., Digoxin, Rhodamine 123)

  • This compound

  • Positive control inhibitor (e.g., Verapamil)

  • Scintillation counter or fluorescence plate reader

  • Lucifer yellow

Methodology:

  • Cell Culture: Seed Caco-2 or MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2 and 4-6 days for MDCK-MDR1).

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold.

  • Pre-incubation: Wash the cell monolayers with warm transport buffer. Pre-incubate the cells with transport buffer containing different concentrations of this compound or the positive control inhibitor for 30-60 minutes at 37°C. Include a vehicle control.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Add the P-gp substrate (with or without inhibitors) to the apical (A) chamber.

    • Add fresh transport buffer (with or without inhibitors) to the basolateral (B) chamber.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at different time points.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Add the P-gp substrate (with or without inhibitors) to the basolateral (B) chamber.

    • Add fresh transport buffer (with or without inhibitors) to the apical (A) chamber.

    • Incubate and collect samples from the apical chamber as described above.

  • Lucifer Yellow Permeability Assay: After the transport experiment, add Lucifer yellow to the apical chamber and measure its appearance in the basolateral chamber to confirm monolayer integrity was maintained.

  • Quantification: Analyze the concentration of the P-gp substrate in the collected samples using an appropriate method (e.g., LC-MS/MS, scintillation counting for radiolabeled substrates, or fluorescence for fluorescent substrates).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B).

    • Determine the percent inhibition of the efflux ratio by this compound at different concentrations and calculate the IC50 value.

Calcein-AM Efflux Assay for High-Throughput Screening of P-gp Inhibition

This is a rapid, fluorescence-based assay to assess P-gp inhibition.

Materials:

  • P-gp overexpressing cells (e.g., K562/DOX, MDCK-MDR1)

  • Parental cell line (as a negative control)

  • Calcein-AM

  • This compound

  • Positive control inhibitor (e.g., Verapamil)

  • Fluorescence plate reader

Methodology:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Inhibitor Treatment: Wash the cells with assay buffer. Add the assay buffer containing various concentrations of this compound or the positive control inhibitor to the wells. Include a vehicle control.

  • Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of ~0.25-1 µM and incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percent increase in fluorescence in the presence of this compound compared to the vehicle control.

    • Determine the IC50 value of this compound for P-gp inhibition.

Quantitative Data Summary

Assay TypeCompoundCell LineParameterValueReference
ATPase Activity AssayThis compound Derivative (CJZ3)K562/DOXKm6.8 ± 1.5 µM
Rhodamine 123 AccumulationThis compoundPrimary cultured rat brain microvessel endothelial cellsEffectConcentration-dependent increase in substrate accumulation

Note: The Km value for the this compound derivative indicates the concentration at which half-maximal stimulation of P-gp ATPase activity is achieved and suggests a direct interaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare P-gp Expressing Cells (e.g., Caco-2, MDCK-MDR1) pre_incubation Pre-incubate cells with this compound prep_cells->pre_incubation prep_this compound Prepare this compound Solutions prep_this compound->pre_incubation prep_substrate Prepare P-gp Substrate Solution transport_assay Perform Bidirectional Transport Assay (A->B and B->A) prep_substrate->transport_assay pre_incubation->transport_assay calcein_assay Alternatively, perform Calcein-AM Assay pre_incubation->calcein_assay quantification Quantify Substrate Concentration transport_assay->quantification calcein_assay->quantification calc_papp Calculate Papp and Efflux Ratio quantification->calc_papp calc_ic50 Determine IC50 of this compound calc_papp->calc_ic50

Caption: Experimental workflow for assessing this compound's P-gp inhibition.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected Results with this compound cause1 Assay Variability start->cause1 cause2 No Apparent Inhibition start->cause2 cause3 Cytotoxicity start->cause3 sol1a Check Monolayer Integrity (TEER) cause1->sol1a sol1b Verify Reagent Concentrations cause1->sol1b sol2a Confirm Test Compound is a P-gp Substrate cause2->sol2a sol2b Optimize this compound Concentration Range cause2->sol2b sol3a Perform Cell Viability Assay cause3->sol3a

Caption: Troubleshooting logic for this compound and P-gp experiments.

pgp_signaling cluster_pathways P-gp Regulatory Signaling Pathways cluster_regulation Regulation of P-gp pi3k_akt PI3K/Akt Pathway transcription MDR1 Gene Transcription pi3k_akt->transcription mapk_erk MAPK/ERK Pathway mapk_erk->transcription nf_kb NF-κB Pathway nf_kb->transcription expression P-gp Protein Expression transcription->expression activity P-gp Efflux Activity expression->activity This compound This compound This compound->activity Inhibits

Caption: Key signaling pathways regulating P-gp and the inhibitory effect of this compound.

References

Best practices for preparing Lomerizine working solutions from stock

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of Lomerizine working solutions. Tailored for researchers, scientists, and drug development professionals, this guide aims to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing this compound stock solutions for in vitro studies.[1][2][3][4] this compound is also soluble in ethanol, methanol, and chloroform.[2] For in vivo studies, suspensions can be prepared using vehicles like 0.25% or 0.5% carboxymethyl cellulose (CMC) or by dissolving in a mixture of Pleuronic solution and DMSO, followed by dilution with saline.

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound varies across different solvents. The following table summarizes the approximate solubility data. It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce solubility.

SolventSolubility (this compound HCl)Concentration (mM)Notes
DMSO≥30 mg/mL>55.4 mMGentle warming and sonication can aid dissolution.
Ethanol≥47.2 mg/mL>87.2 mMSonication is recommended to aid dissolution.
WaterInsoluble-This compound HCl has very poor solubility in water.

Q3: How should this compound stock solutions be stored?

A3: Proper storage is critical to maintain the stability and activity of this compound solutions.

Storage ConditionPowderStock Solution in Solvent
Temperature -20°C-80°C (long-term) or -20°C (short-term)
Duration Up to 3 yearsUp to 1 year at -80°C; Up to 1 month at -20°C
Best Practice Store in a desiccator.Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Q4: What is the general protocol for preparing a this compound working solution for cell culture experiments?

A4: To prepare a working solution, dilute the high-concentration stock solution (e.g., in DMSO) with your cell culture medium to the final desired concentration. It is imperative that the final concentration of DMSO in the cell culture medium does not exceed 0.1%, as higher concentrations can be toxic to cells. Always add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion, which helps prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound dihydrochloride powder (Molar Mass: 541.46 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 5.41 mg.

  • Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath or warm it gently (e.g., at 37°C) until the this compound is completely dissolved.

  • Sterilization: If required for your experiment, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into sterile, single-use cryovials and store at -80°C for long-term storage or -20°C for short-term use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer or media Low aqueous solubility of this compound.- Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).- Add the DMSO stock solution to the aqueous solution while vigorously vortexing.- Warm the aqueous solution to 37°C before adding the stock solution.- Consider using a surfactant like Tween 80 (e.g., 5%) in your formulation for in vivo preparations.
Cloudy or hazy solution Incomplete dissolution or presence of insoluble impurities.- Sonicate the solution for a longer duration.- Gently warm the solution.- Centrifuge the solution to pellet any insoluble material and use the clear supernatant.
Inconsistent experimental results Degradation of this compound due to improper storage.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Use freshly prepared working solutions for each experiment.- Ensure the stock solution has not been stored for longer than the recommended duration.
Cell toxicity observed at expected non-toxic concentrations High final DMSO concentration.- Calculate the final DMSO concentration in your working solution and ensure it is below cytotoxic levels for your cell line (typically <0.1%).- Perform a vehicle control experiment with the same final DMSO concentration to assess its effect on the cells.

Visualizations

This compound Solution Preparation Workflow

Lomerizine_Preparation_Workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound HCl Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm add_dmso->dissolve store_stock 4. Aliquot & Store at -80°C dissolve->store_stock thaw 5. Thaw Stock Aliquot store_stock->thaw Retrieve for use dilute 6. Dilute in Culture Medium (Final DMSO <0.1%) thaw->dilute use 7. Use Immediately in Experiment dilute->use

Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.

Simplified Signaling Pathway of this compound's Mechanism of Action

This compound is known to be a blocker of both L-type and T-type voltage-gated calcium channels. This action prevents the influx of calcium ions into cells, which is a critical step in various signaling pathways, including those leading to vasoconstriction and neuronal excitotoxicity.

Lomerizine_Mechanism Simplified Mechanism of this compound Action cluster_membrane Cell Membrane Ca_channel Voltage-Gated Ca²⁺ Channels (L-type & T-type) Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates This compound This compound This compound->Ca_channel Blocks Downstream Downstream Cellular Effects (e.g., Vasodilation, Neuroprotection) Ca_influx->Downstream Triggers

Caption: Diagram showing this compound blocking calcium channels to prevent calcium influx and downstream effects.

References

Selecting appropriate controls for Lomerizine experiments in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate controls and troubleshooting common issues in in vitro experiments involving Lomerizine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

This compound is a diphenylpiperazine class calcium channel blocker with activity against both L-type and T-type voltage-gated calcium channels.[1] Its neuroprotective effects in many in vitro models are attributed to its ability to block excessive calcium influx into cells, which can prevent excitotoxicity and subsequent cell death pathways.[1][2]

Q2: What are the known off-target effects of this compound that I should consider in my experiments?

Beyond its calcium channel blocking activity, this compound has been shown to exhibit other pharmacological effects. Notably, it can act as a 5-HT2A receptor antagonist.[1] This is believed to contribute to its anti-migraine effects.[1] Additionally, some studies suggest that this compound may impact mitochondrial function. Therefore, it is crucial to design experiments with controls that can help dissect these on-target and off-target effects.

Q3: What are suitable positive controls to use alongside this compound?

Several other known calcium channel blockers can be used as positive controls to benchmark the effects of this compound. The choice of positive control may depend on the specific subtype of calcium channel being investigated and the experimental system. Commonly used positive controls include:

  • Flunarizine: A structurally similar diphenylpiperazine calcium channel blocker.

  • Nimodipine: A dihydropyridine L-type calcium channel blocker.

  • Verapamil: A phenylalkylamine L-type calcium channel blocker.

Q4: What should I use as a negative control in my this compound experiments?

The ideal negative control would be a molecule structurally similar to this compound but pharmacologically inactive on calcium channels. While a perfect inactive analog may not be commercially available, dibenzylpiperazine (DBZP), a by-product of benzylpiperazine synthesis, has been shown to be behaviorally active but with lower potency and efficacy than other piperazine derivatives, and could be considered for some applications.

In the absence of a specific inactive analog, the following are essential controls:

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration used for the this compound-treated cells. The final concentration of DMSO in cell culture should typically not exceed 0.1%.

  • Unrelated Channel Blocker: To demonstrate specificity for calcium channels, an inhibitor of a different type of ion channel expressed in the cells of interest can be used.

Q5: What are typical effective concentrations of this compound in vitro?

The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. In vitro studies have reported effects in the range of 0.1 µM to 10 µM. For example, in rat cultured retinal neurons, this compound at 0.1 µM and 1 µM significantly reduced glutamate-induced neurotoxicity. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low solubility of this compound in aqueous media This compound hydrochloride has limited solubility in water.Prepare a concentrated stock solution in an organic solvent like DMSO. For final dilutions in cell culture media, ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). Gentle warming and vortexing can aid dissolution.
Observed cytotoxicity at higher concentrations High concentrations of this compound or the vehicle (e.g., DMSO) can be toxic to cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound and the vehicle in your specific cell line. Always include a vehicle-only control.
Inconsistent or unexpected results This could be due to off-target effects, experimental variability, or issues with compound stability.Include appropriate positive and negative controls in every experiment. To investigate off-target effects, consider using specific antagonists for the 5-HT2A receptor in parallel with this compound. Ensure consistent experimental conditions (e.g., cell density, incubation times). Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Difficulty distinguishing on-target vs. off-target effects This compound's multiple mechanisms of action can complicate data interpretation.Use a multi-faceted approach. Combine calcium imaging or electrophysiology to confirm calcium channel blockade with assays that measure downstream signaling or cellular processes potentially affected by 5-HT2A antagonism or mitochondrial effects.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on this compound and related compounds.

Table 1: Effective Concentrations of this compound in Neuroprotection Assays

Cell Type Assay This compound Concentration Observed Effect Reference
Rat Hippocampal Primary CellsGlutamate-induced neurotoxicity0.1 - 10 µMReduction of neurotoxicity
Rat Cultured Retinal NeuronsGlutamate-induced neurotoxicity0.1 µM and 1 µMSignificant reduction of neurotoxicity
Rat Cultured Retinal NeuronsNMDA- and kainate-induced neurotoxicity1 µMProtective effects

Table 2: Comparative Effects of Calcium Channel Blockers

Compound Cell/Tissue Type Assay Potency/Effect Reference
This compoundRat Hippocampal SlicesSpreading depression latency3 to 1000 times more potent than Flunarizine
FlunarizineRat Hippocampal SlicesSpreading depression latency-
NifedipineBasilar ArteryK+-induced vasoconstrictionCompletely blocked
This compoundBasilar Artery5-HT-induced vasoconstrictionMore strongly inhibited than Nifedipine

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Cell Viability using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound hydrochloride

  • Positive control (e.g., Flunarizine)

  • Vehicle (e.g., sterile DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and the positive control in DMSO. Create a series of dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, positive control, or vehicle control. Include wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular Calcium Levels

This protocol provides a general framework for using calcium-sensitive fluorescent dyes to measure changes in intracellular calcium in response to this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes or plates

  • Calcium imaging buffer (e.g., HBSS)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • This compound hydrochloride

  • Positive control (e.g., Nimodipine)

  • Vehicle (e.g., DMSO)

  • Stimulus to induce calcium influx (e.g., high potassium solution, specific agonist)

  • Fluorescence microscope with a suitable camera and software for time-lapse imaging

Procedure:

  • Dye Loading: Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in calcium imaging buffer.

  • Incubate the cells with the loading solution for 30-60 minutes at 37°C or room temperature, according to the dye manufacturer's instructions.

  • Washing: Gently wash the cells two to three times with fresh calcium imaging buffer to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence recording for a few minutes before adding any compounds.

  • Compound Addition: Add this compound, positive control, or vehicle control at the desired final concentration and continue recording.

  • Stimulation: After a sufficient pre-incubation period with the compound, apply a stimulus to induce calcium influx and record the change in fluorescence intensity.

  • Data Analysis: Analyze the fluorescence intensity changes over time. The data is often presented as a ratio of fluorescence relative to the baseline (F/F0). Compare the response in this compound-treated cells to that of control cells.

Visualizations

Signaling Pathways

L_Type_Calcium_Channel_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol L_type L-type Ca2+ Channel Ca2_influx Ca2+ Influx L_type->Ca2_influx Depolarization Depolarization Depolarization->L_type Calmodulin Calmodulin Ca2_influx->Calmodulin CaMK CaMK Calmodulin->CaMK CREB CREB CaMK->CREB Gene_Expression Gene Expression CREB->Gene_Expression This compound This compound This compound->L_type

Caption: L-type calcium channel signaling pathway and the inhibitory action of this compound.

T_Type_Calcium_Channel_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol T_type T-type Ca2+ Channel Ca2_influx Ca2+ Influx T_type->Ca2_influx Low_Voltage_Depolarization Low-Voltage Depolarization Low_Voltage_Depolarization->T_type Rhythmic_Firing Rhythmic Firing Ca2_influx->Rhythmic_Firing Gene_Expression Gene Expression Ca2_influx->Gene_Expression This compound This compound This compound->T_type

Caption: T-type calcium channel signaling and inhibition by this compound.

HT2A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein HT2A_Receptor->Gq_protein Serotonin Serotonin (5-HT) Serotonin->HT2A_Receptor PLC Phospholipase C Gq_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Cellular_Response Cellular Response PKC->Cellular_Response This compound This compound (Antagonist) This compound->HT2A_Receptor experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Neuronal Cells) Compound_Prep 2. Compound Preparation (this compound, Controls) Cell_Culture->Compound_Prep Calcium_Imaging 3a. Calcium Imaging Compound_Prep->Calcium_Imaging Viability_Assay 3b. Cell Viability Assay (e.g., MTT) Compound_Prep->Viability_Assay Data_Acquisition 4. Data Acquisition Calcium_Imaging->Data_Acquisition Viability_Assay->Data_Acquisition Statistical_Analysis 5. Statistical Analysis Data_Acquisition->Statistical_Analysis Interpretation 6. Interpretation of Results Statistical_Analysis->Interpretation

References

Optimizing tissue harvesting and preparation for Lomerizine pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize tissue harvesting and preparation for Lomerizine pharmacokinetic (PK) studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the optimal method for storing tissue samples intended for this compound analysis?

A1: For long-term storage, it is highly recommended to snap-freeze tissue samples in liquid nitrogen immediately after collection and then store them at -80°C.[1][2] This rapid freezing process minimizes enzymatic degradation of this compound and its metabolites.[1] For short-term storage of a few days, refrigeration at 4°C may be acceptable, but freezing is always the preferred method to ensure sample integrity.[1] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the analyte; aliquot samples into smaller volumes before freezing if multiple analyses are planned.[1]

Q2: Which tissues are most relevant for this compound pharmacokinetic and pharmacodynamic studies?

A2: The choice of tissue depends on the study's objectives.

  • Central Nervous System (CNS) Tissues: Brain, retina, and optic nerve head are critical targets due to this compound's mechanism as a calcium channel blocker with high selectivity for cerebral arteries and its neuroprotective effects.

  • Organs of Metabolism and Excretion: Liver and kidney tissues are important for studying the drug's metabolic profile and clearance pathways.

  • Systemic Exposure: Plasma is the standard matrix for determining systemic pharmacokinetic parameters like Cmax, Tmax, and AUC, providing a baseline for comparison with tissue concentrations.

Q3: Can I use formalin-fixed paraffin-embedded (FFPE) tissues for this compound quantification?

A3: It is strongly advised not to use FFPE tissues for the quantitative analysis of small molecules like this compound. The chemical processes of fixation and embedding can significantly alter the drug's structure and lead to inaccurate and unreliable quantification. Fresh or, preferably, snap-frozen tissue samples are the gold standard for dependable quantitative bioanalysis.

Q4: What are the key chemical properties of this compound that influence its extraction from tissue?

A4: Understanding this compound's physicochemical properties is essential for developing an effective extraction protocol. While specific data for this compound can be inferred from similar compounds and its chemical structure, the following properties are key considerations.

PropertyValue (Inferred/Related Compounds)Implication for Extraction
LogP (Lipophilicity) ~1.8 (for Thiocolchicine, a moderately lipophilic compound)Indicates moderate lipophilicity. This compound can be extracted with a range of organic solvents. A moderately polar solvent like ethyl acetate or a mixture of non-polar and polar solvents would be a good starting point.
pKa (Ionization) ~12.74 (for Thiocolchicoside, a weakly basic compound)As a weakly basic compound, this compound's charge state is pH-dependent. Adjusting the sample pH to be >2 units above the pKa will render it neutral, enhancing its solubility in organic solvents during liquid-liquid extraction (LLE).
Protein Binding Low to moderate (inferred)Low protein binding suggests that protein precipitation can be an effective and straightforward initial step for sample clean-up with an expectation of good recovery.

Section 2: Troubleshooting Guides

Problem: Low or Inconsistent Recovery of this compound

Low recovery is a frequent challenge in bioanalysis that can compromise the accuracy and sensitivity of an assay.

Potential CauseRecommended Solution(s)
Inefficient Extraction from Tissue Matrix Optimize the extraction solvent based on this compound's moderate lipophilicity. Consider solvent mixtures (e.g., hexane/isopropanol). Ensure the homogenization buffer pH is adjusted to keep this compound in a neutral, more extractable state.
Incomplete Protein Precipitation Use a sufficient volume of cold organic solvent (e.g., acetonitrile), typically a 3:1 or 4:1 ratio to the homogenate volume. Ensure vigorous and thorough vortexing to fully denature and precipitate proteins.
Analyte Adsorption to Labware This compound may adhere to surfaces of glass or plastic tubes. Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also minimize adsorption.
Emulsion Formation During LLE Emulsions can trap the analyte, preventing efficient phase separation. To break emulsions, centrifuge the sample at a higher speed or for a longer duration. Adding salt ("salting out") to the aqueous phase can also improve phase separation.
Analyte Instability/Degradation This compound may be sensitive to pH, light, or temperature. Keep samples on ice throughout the preparation process. Minimize exposure to light by using amber vials. Ensure the pH of buffers is within a stable range for the compound. Add antioxidants if oxidative degradation is suspected.
Problem: High Variability Between Replicate Samples

High variability can obscure true results and is often traced back to the initial stages of sample handling.

Potential CauseRecommended Solution(s)
Tissue Heterogeneity Drug distribution within a single tissue can be non-uniform. To obtain a more representative sample, homogenize a larger piece of the tissue before taking smaller aliquots for individual extractions.
Inconsistent Homogenization Incomplete or inconsistent homogenization leads to variable drug concentrations in aliquots. Standardize the homogenization procedure (e.g., duration, speed, bead type). For tough tissues like the heart or lung, a pre-treatment with enzymes like collagenase may be necessary to ensure complete disruption.
Pipetting/Handling Errors Inconsistent manual procedures can introduce significant variability. Ensure pipettes are properly calibrated. Consider using automated sample preparation systems for high-throughput studies to improve reproducibility.
Sample Cross-Contamination Carryover from one sample to the next can cause artificially high results in subsequent samples. Use fresh, clean instruments (e.g., scalpel blades, forceps) for each tissue sample collected. Run blank matrix samples during analysis to check for contamination.

Section 3: Detailed Experimental Protocols

Protocol 1: Tissue Harvesting and Snap-Freezing
  • Preparation: Label all cryovials clearly with permanent, cryo-resistant ink before beginning. Pre-cool forceps and other dissection tools on dry ice.

  • Excision: Excise the tissue of interest as rapidly as possible to minimize post-mortem changes and analyte degradation. Optimally, tissue should be processed within 30 minutes of resection.

  • Cleaning: Gently rinse the excised tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood. Blot the tissue dry carefully with a lint-free wipe to avoid introducing excess water, which can affect final concentration calculations.

  • Weighing (Optional but Recommended): Place the tissue in a pre-tared, pre-chilled cryovial and record the wet weight. This step should be done quickly to prevent thawing.

  • Snap-Freezing: Immediately place the cryovial into a container of liquid nitrogen. The sample should freeze within 30-60 seconds. Alternatively, submerge the vial in isopentane cooled with liquid nitrogen.

  • Storage: Transfer the frozen sample to a -80°C freezer for long-term storage. Record all details, including animal ID, tissue type, weight, and date, in a lab notebook.

Protocol 2: Tissue Homogenization using a Bead Beater
  • Preparation: Keep frozen tissue samples on dry ice until ready to process.

  • Buffer Addition: Add a pre-determined volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to tissue weight, 1:4 w/v). A common buffer is PBS or 50 mM Tris-HCl. The buffer choice may need optimization depending on the analytical endpoint.

  • Homogenization: Place the tissue and buffer into a bead beater tube containing ceramic or steel beads appropriate for the tissue type.

  • Processing: Secure the tube in the bead beater and process according to the manufacturer's instructions (e.g., 2 cycles of 40 seconds at 6 m/s). Rest the sample on ice for 1-2 minutes between cycles to prevent overheating and potential degradation of this compound.

  • Verification: After homogenization, the resulting suspension (homogenate) should be uniform and free of visible tissue pieces. If not, an additional cycle may be required.

  • Storage: Use the homogenate immediately for extraction or store aliquots at -80°C.

Section 4: Visualizations

G General Workflow for this compound Tissue Analysis cluster_prep Sample Preparation cluster_analysis Bioanalysis Harvest 1. Tissue Harvesting Clean 2. Rinse with PBS & Blot Dry Harvest->Clean Freeze 3. Snap-Freeze in Liquid N2 Clean->Freeze Store 4. Store at -80°C Freeze->Store Homogenize 5. Homogenize Tissue Store->Homogenize Extract 6. Extract this compound Homogenize->Extract LCMS 7. LC-MS/MS Analysis Extract->LCMS Data 8. Data Processing LCMS->Data PK 9. Pharmacokinetic Modeling Data->PK

Caption: Workflow from tissue collection to pharmacokinetic analysis.

G Troubleshooting Logic for Low Analyte Recovery Start Low this compound Recovery Observed Check_Extraction Is the extraction protocol optimized? Start->Check_Extraction Optimize_Solvent Optimize solvent polarity. Adjust pH to neutralize this compound. Check_Extraction->Optimize_Solvent No Check_Degradation Is analyte degradation suspected? Check_Extraction->Check_Degradation Yes Success Recovery Improved Optimize_Solvent->Success Improve_Handling Keep samples on ice. Minimize light exposure. Process samples faster. Check_Degradation->Improve_Handling Yes Check_Binding Is non-specific binding possible? Check_Degradation->Check_Binding No Improve_Handling->Success Use_LowBind Use low-binding tubes/tips. Consider silanized glassware. Check_Binding->Use_LowBind Yes Check_Binding->Success No Use_LowBind->Success

Caption: Decision tree for troubleshooting low this compound recovery.

G Simplified Signaling Pathway of this compound This compound This compound L_Channel L-Type Voltage-Gated Ca2+ Channel This compound->L_Channel Blocks T_Channel T-Type Voltage-Gated Ca2+ Channel This compound->T_Channel Blocks Ca_Influx Ca2+ Influx L_Channel->Ca_Influx T_Channel->Ca_Influx Vascular_Effect Cerebral Vasodilation & Increased Blood Flow Ca_Influx->Vascular_Effect Modulates Neuronal_Effect Reduced Neuronal Excitability Ca_Influx->Neuronal_Effect Modulates

Caption: this compound's mechanism via calcium channel blockade.

References

Validation & Comparative

Lomerizine vs. Flunarizine in a Cortical Spreading Depression Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of migraine research, cortical spreading depression (CSD) is a critical experimental model, believed to be the physiological correlate of migraine aura. This guide provides a detailed comparison of two calcium channel blockers, Lomerizine and Flunarizine, and their effects within this model, tailored for researchers, scientists, and drug development professionals.

Comparative Efficacy in Cortical Spreading Depression

This compound and Flunarizine have both demonstrated inhibitory effects on parameters associated with cortical spreading depression. Notably, studies indicate that this compound may be significantly more potent than Flunarizine in this context. One study highlighted that this compound was 3 to 1000 times more potent than Flunarizine in the CSD models tested[1]. Both drugs are believed to exert their effects through the blockade of Ca2+ entry, which can lead to an increase in cerebral blood flow and the prevention of excessive Ca2+ influx into brain cells[1][2].

The following table summarizes the key quantitative findings from comparative studies:

ParameterThis compoundFlunarizineReference
Inhibition of CSD-induced Cortical Hypoperfusion Effective at 0.3 and 1 mg/kg, i.v.Effective at 1 and 3 mg/kg, i.v.[1][2]
Attenuation of c-Fos-like Immunoreactivity Significant attenuation at 1 mg/kg, i.v. and 3-30 mg/kg, p.o.Significant attenuation at 3 mg/kg, i.v. and 30 mg/kg, p.o.
Prolongation of Hypoxia-induced SD Latency Significant prolongation at 1 and 10 nMSignificant prolongation at 1 µM
Effect on CSD Wave Amplitude Not specified in direct comparisonDecreased amplitude under normoxic conditions. Intravenously administered Flunarizine hydrochloride was shown to lower the amplitude of CSD waves from 24.40 ± 3.57 mv in the CSD group to 11.40 ± 4.12 mv in the flunarizine group.
Effect on Number of CSD Waves Not specified in direct comparisonIntravenously administered Flunarizine hydrochloride reduced the number of CSD waves from 8.50 ± 2.07 in the CSD group to 4.50 ± 1.84 in the flunarizine group.
Effect on CSD Wave Latency Not specified in direct comparisonIntravenously administered Flunarizine hydrochloride increased the latency of the first CSD wave from 130.90 ± 13.30 s in the CSD group to 167.90 ± 25.18 s in the flunarizine group.

Experimental Protocols

The following is a detailed methodology for a typical experiment comparing the effects of this compound and Flunarizine in a rat model of cortical spreading depression induced by potassium chloride (KCl).

Animal Model and Surgical Preparation:
  • Animal Model: Adult male rats are utilized for the CSD model.

  • Anesthesia: Animals are anesthetized to ensure a lack of response to noxious stimuli.

  • Stereotaxic Frame: The anesthetized rat is placed in a stereotaxic frame to ensure a stable and precise surgical field.

  • Craniotomy: A surgical opening is made in the skull to expose the dura mater over the cerebral cortex. Care is taken to keep the dura moist with a modified synthetic interstitial fluid.

Induction of Cortical Spreading Depression:
  • Chemical Stimulation: CSD is induced by the topical application of a high concentration of KCl solution (e.g., 1 M KCl) onto the cortical surface.

  • Application: A filter paper soaked in the KCl solution is applied to the exposed cortex for a defined period, for instance, 30 seconds.

Drug Administration:
  • Route of Administration: this compound and Flunarizine are administered intravenously (i.v.) or orally (p.o.).

  • Timing: The drugs are typically administered a specific time before the induction of CSD, for example, 5 minutes prior to KCl application for intravenous administration.

Measurement of CSD Parameters:
  • Cerebral Blood Flow (CBF): Changes in cortical blood flow are monitored using techniques such as laser Doppler flowmetry and the hydrogen clearance method. A transient increase in CBF is typically followed by a sustained period of hypoperfusion (20-30% below baseline) for at least 60 minutes after KCl application.

  • Neuronal Activation: The expression of c-Fos-like immunoreactivity is used as an indicator of neuronal activation. This is typically assessed 2 hours after CSD induction through immunohistochemistry.

  • Electrophysiological Recordings: Extracellular DC potential shifts are recorded to measure the characteristics of the CSD wave, including amplitude, duration, and propagation speed.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the underlying mechanisms of action for this compound and Flunarizine, the following diagrams have been generated.

G cluster_prep Animal Preparation cluster_csd CSD Induction cluster_drug Drug Administration cluster_measurement Data Acquisition Anesthesia Anesthetize Rat Stereotaxic Mount on Stereotaxic Frame Anesthesia->Stereotaxic Craniotomy Perform Craniotomy Stereotaxic->Craniotomy Lomerizine_admin Administer this compound Flunarizine_admin Administer Flunarizine Vehicle_admin Administer Vehicle (Control) KCl_prep Prepare 1M KCl Solution KCl_app Apply KCl to Cortex KCl_prep->KCl_app CBF Measure Cerebral Blood Flow (Laser Doppler) KCl_app->CBF Post-induction c_Fos Measure c-Fos Expression (Immunohistochemistry) KCl_app->c_Fos Post-induction Electrophysiology Record DC Potential Shifts KCl_app->Electrophysiology Post-induction Lomerizine_admin->KCl_app 5 min pre-induction (i.v.) Flunarizine_admin->KCl_app 5 min pre-induction (i.v.) Vehicle_admin->KCl_app 5 min pre-induction (i.v.)

Experimental Workflow for CSD Model

The proposed mechanism of action for both this compound and Flunarizine centers on their ability to block voltage-gated calcium channels, which are crucial in the cascade of events leading to CSD.

G cluster_upstream CSD Trigger cluster_cellular Cellular Events cluster_downstream Pathophysiological Consequences cluster_drugs Drug Intervention KCl High Extracellular K+ Depolarization Neuronal and Glial Depolarization KCl->Depolarization Ca_channel Voltage-Gated Ca2+ Channels (L- and T-type) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Glutamate_release Glutamate Release Ca_influx->Glutamate_release Hypoperfusion Cortical Hypoperfusion Ca_influx->Hypoperfusion c_Fos c-Fos Expression (Neuronal Activation) Ca_influx->c_Fos NMDA_activation NMDA Receptor Activation Glutamate_release->NMDA_activation NMDA_activation->Ca_influx Migraine_aura Migraine Aura Hypoperfusion->Migraine_aura c_Fos->Migraine_aura This compound This compound This compound->Ca_channel Block Flunarizine Flunarizine Flunarizine->Ca_channel Block

References

Comparative Efficacy of Lomerizine and Nilvadipine on Optic Nerve Head Circulation: A Research and Drug Development Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two calcium channel blockers and their impact on ocular blood flow, supported by experimental data for researchers, scientists, and drug development professionals.

The management of ocular circulatory disturbances, particularly in the context of diseases like normal-tension glaucoma, has led to the investigation of various vasoactive compounds. Among these, calcium channel blockers have shown promise in enhancing blood flow to the optic nerve head (ONH). This guide provides a detailed comparison of two such agents: Lomerizine, a diphenylmethylpiperazine derivative, and Nilvadipine, a dihydropyridine derivative. Their comparative efficacy on ONH circulation is evaluated based on available preclinical and clinical data.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the effects of this compound and Nilvadipine on optic nerve head and ocular circulation.

ParameterThis compoundNilvadipineSpeciesKey Findings
ONH Blood Velocity (Normalized Blur) Small but significant increase in humans with 5 mg oral dose.[1]Increased by ~20% in NTG patients with 4 mg/day oral dose.[2]HumanNilvadipine showed a more pronounced increase in ONH blood velocity in the studied patient population.
Significant dose-dependent increase in conscious rabbits (IV doses of 0.03, 0.1, 0.3 mg/kg).[3]Increased by ~10% to 25% in anesthetized rabbits (IV dose of 3.2 µg/kg).[2]RabbitBoth drugs increased ONH blood velocity in rabbits.
ONH Blood Flow Tended to increase at 0.3 mg/kg IV in anesthetized rabbits (H2 gas clearance).[1] Significantly increased at 0.1 and 0.3 mg/kg IV in other rabbit studies.Increased by ~25% in anesthetized rabbits (H2 gas clearance).RabbitBoth drugs demonstrated an ability to increase ONH blood flow in rabbit models.
Retinal Blood Flow Significantly increased (62.5% at 0.1 mg/kg, 82.0% at 0.3 mg/kg IV) in anesthetized rabbits.Data not available from the provided search results.RabbitThis compound showed a significant increase in retinal blood flow.
Systemic Blood Pressure No significant change in conscious rabbits or healthy humans at therapeutic doses.Transient decrease in anesthetized rabbits. Significantly decreased in conscious rabbits. No significant change in NTG patients.Rabbit & HumanThis compound appears to have a more favorable profile regarding systemic blood pressure, with minimal hypotensive effects at doses effective for increasing ocular blood flow.
Heart Rate Significantly increased at 0.3 mg/kg IV in conscious rabbits. No significant change in healthy humans.Increased in a dose-dependent manner in conscious rabbits. No significant change in NTG patients.Rabbit & HumanBoth drugs can influence heart rate in animal models, but this effect was not significant in the human studies cited.
Endothelin-1 Induced Hypoperfusion Inhibited ET-1 induced hypoperfusion in the ONH of rabbits at 0.1 and 0.3 mg/kg IV.Inhibited ET-1 induced hypoperfusion in the ONH of rabbits at 0.01 mg/kg IV.RabbitBoth drugs demonstrated a protective effect against endothelin-1 induced vasoconstriction in the ONH.

Experimental Protocols

The methodologies employed in the key studies form the basis of our understanding of these drugs' effects.

Measurement of Optic Nerve Head Circulation
  • Laser Speckle Flowmetry (LSFG): This non-invasive technique was used to measure the normalized blur (NB), a quantitative index of tissue blood velocity, in the ONH of both rabbits and humans. The principle involves illuminating the tissue with a laser and analyzing the resulting speckle pattern, which is influenced by the movement of red blood cells.

  • Hydrogen Gas Clearance Method: This invasive technique was used to measure tissue blood flow in the ONH of rabbits. It involves the inhalation of hydrogen gas and subsequent measurement of its clearance rate from the tissue, which is proportional to blood flow.

Animal Studies
  • Subjects: New Zealand white or Dutch-belted rabbits were commonly used.

  • Anesthesia: Urethane or a combination of halothane and nitrous oxide were used for anesthetized studies. Some studies were conducted in conscious rabbits to assess the effects without the confounding influence of anesthesia.

  • Drug Administration: this compound and Nilvadipine were typically administered intravenously (IV) to allow for precise dosing and rapid onset of action. Dosages varied across studies to establish dose-response relationships.

Human Studies
  • Subjects: Studies were conducted in both healthy volunteers and patients with normal-tension glaucoma (NTG).

  • Study Design: A double-masked, placebo-controlled, crossover design is a robust methodology used in these studies to minimize bias.

  • Drug Administration: Oral administration of this compound (5 mg) and Nilvadipine (4 mg/day) was used in human studies to reflect the clinical route of administration.

  • Measurements: In addition to ONH blood flow, systemic parameters such as blood pressure, heart rate, and intraocular pressure (IOP) were monitored.

Visualizing the Pathways and Processes

Proposed Mechanism of Action

Both this compound and Nilvadipine are calcium channel blockers. They are believed to increase blood flow by inhibiting the influx of extracellular calcium into vascular smooth muscle cells, leading to vasodilation. This compound is a diphenylmethylpiperazine calcium channel blocker, while Nilvadipine belongs to the dihydropyridine class. This compound may have a greater selectivity for cerebral and ocular blood vessels, potentially explaining its reduced systemic hypotensive effects.

Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Drugs Drug Intervention Ca_Channel Voltage-Dependent Calcium Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Relaxation Vasodilation (Increased Blood Flow) Contraction Vasoconstriction Ca_Influx->Contraction Leads to This compound This compound This compound->Ca_Channel Blocks Nilvadipine Nilvadipine Nilvadipine->Ca_Channel Blocks

Caption: Proposed mechanism of this compound and Nilvadipine in promoting vasodilation.

Experimental Workflow: Comparative Drug Efficacy Assessment

The following diagram outlines a typical experimental workflow for comparing the effects of vasoactive drugs on optic nerve head circulation.

Experimental_Workflow cluster_Subject_Recruitment Subject Selection cluster_Baseline_Measurement Baseline Assessment cluster_Intervention Drug Administration cluster_Post_Intervention_Measurement Follow-up Assessment Animal_Model Animal Model (e.g., Rabbit) Baseline_LSFG Baseline LSFG (Blood Velocity) Animal_Model->Baseline_LSFG Baseline_H2 Baseline H2 Clearance (Blood Flow) Animal_Model->Baseline_H2 Human_Subjects Human Subjects (Healthy or NTG) Human_Subjects->Baseline_LSFG Drug_A This compound Baseline_LSFG->Drug_A Drug_B Nilvadipine Baseline_LSFG->Drug_B Placebo Placebo/Vehicle Baseline_LSFG->Placebo Baseline_H2->Drug_A Baseline_H2->Drug_B Baseline_H2->Placebo Baseline_Systemic Baseline BP, HR, IOP Baseline_Systemic->Drug_A Baseline_Systemic->Drug_B Baseline_Systemic->Placebo Post_LSFG Post-Dose LSFG Drug_A->Post_LSFG Post_H2 Post-Dose H2 Clearance Drug_A->Post_H2 Post_Systemic Post-Dose BP, HR, IOP Drug_A->Post_Systemic Drug_B->Post_LSFG Drug_B->Post_H2 Drug_B->Post_Systemic Placebo->Post_LSFG Placebo->Post_H2 Placebo->Post_Systemic Data_Analysis Data Analysis (Statistical Comparison) Post_LSFG->Data_Analysis Post_H2->Data_Analysis Post_Systemic->Data_Analysis

Caption: Generalized workflow for assessing drug effects on ONH circulation.

Conclusion

Both this compound and Nilvadipine have demonstrated efficacy in increasing optic nerve head circulation in both animal models and human subjects. Nilvadipine appears to produce a more pronounced increase in ONH blood velocity in patients with normal-tension glaucoma. However, a key differentiating factor is the systemic hemodynamic effect. This compound exhibits a more favorable side-effect profile, particularly concerning its minimal impact on systemic blood pressure at clinically relevant doses for improving ocular blood flow. This characteristic could be advantageous in treating patients where a drop in blood pressure might be detrimental.

For researchers and drug development professionals, the choice between these or similar compounds may depend on the desired therapeutic window and the target patient population. Further head-to-head clinical trials in diverse patient populations would be invaluable to definitively establish the comparative efficacy and safety of this compound and Nilvadipine for the management of ocular ischemic conditions. The neuroprotective effects of these calcium channel blockers, beyond their vascular actions, also warrant further investigation.

References

Validating the Neuroprotective Effects of Lomerizine Against NMDA-Induced Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Lomerizine's neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity. For researchers, scientists, and drug development professionals, this document outlines the mechanistic basis for this compound's action and benchmarks its efficacy against other neuroprotective agents, namely Nimodipine and Memantine, supported by experimental data.

Introduction to NMDA-Induced Excitotoxicity and Neuroprotection

Overactivation of the NMDA receptor, a key player in synaptic plasticity and memory, leads to excessive calcium (Ca2+) influx into neurons.[1][2] This overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, ATP depletion, the generation of reactive oxygen species (ROS), and the activation of apoptotic pathways, ultimately culminating in neuronal death.[2][3] This process, known as excitotoxicity, is implicated in a range of neurological disorders. Consequently, agents that can mitigate this process are of significant therapeutic interest.

This compound is a voltage-gated calcium channel (VGCC) blocker with activity against both L-type and T-type channels.[4] Its primary neuroprotective mechanism is believed to be the reduction of Ca2+ influx, thereby dampening the downstream excitotoxic cascade. This guide compares this compound to two other agents with distinct mechanisms:

  • Nimodipine: A selective L-type VGCC blocker, sharing a similar, albeit more specific, mechanism with this compound.

  • Memantine: An uncompetitive NMDA receptor antagonist that directly blocks the receptor's ion channel, preventing excessive Ca2+ entry.

Comparative Analysis of Neuroprotective Agents

The following table summarizes the mechanisms of action and key experimental findings for this compound, Nimodipine, and Memantine in the context of NMDA-induced toxicity.

AgentDrug ClassPrimary Mechanism of ActionExperimental ModelKey Findings
This compound Voltage-Gated Calcium Channel (VGCC) Blocker (L- and T-type)Reduces Ca2+ influx by blocking voltage-gated calcium channels, downstream of NMDA receptor activation.Cultured Rat Retinal Neurons0.1 and 1 µM concentrations significantly reduced glutamate-induced neurotoxicity.
Mouse Model (in vivo)30 mg/kg daily administration significantly suppressed the NMDA-induced decrease in retinal ganglion cell count.
Nimodipine L-type VGCC BlockerSelectively blocks L-type voltage-gated calcium channels, reducing Ca2+ influx.Organotypic Rat Hippocampal Slices1 µM and 20 µM concentrations significantly reduced NMDA-induced cell death.
Rat Model (in vivo)Treatment resulted in an approximate 30% reduction of NMDA-induced cholinergic nerve fiber loss.
Memantine NMDA Receptor Antagonist (Uncompetitive)Directly blocks the NMDA receptor ion channel, preventing excessive Ca2+ influx at the source.Cultured Rat Cortical NeuronsFully reversed NMDA toxicity at concentrations of 2.5 and 5 µM.
Cultured Rat Hippocampal NeuronsCo-administration with NMDA increased the number of viable cells by 43.5% compared to NMDA alone.
Neonatal Rat Stroke ModelA single 20 mg/kg dose reduced infarct size by 36.3%.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological and experimental processes is crucial for understanding the interplay between NMDA receptor activation, neurotoxicity, and the points of therapeutic intervention.

NMDA_Toxicity_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Cascade Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_channel Ca²⁺ Channel (NMDA) NMDAR->Ca_channel Opens Ca_influx Excessive Ca²⁺ Influx Ca_channel->Ca_influx Mito Mitochondrial Dysfunction Ca_influx->Mito ROS ↑ ROS Production Mito->ROS Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis ROS->Apoptosis Caspase->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_induction Toxicity Induction cluster_analysis Analysis Culture Culture Neuronal Cells (e.g., cortical neurons) Pretreat Pre-treatment with This compound or Comparator Culture->Pretreat Induce Induce Excitotoxicity (e.g., 100µM NMDA for 30 min) Pretreat->Induce Incubate Incubate for 24 hours Induce->Incubate Assess Assess Cell Viability (e.g., MTT, LDH assay) Incubate->Assess Quantify Quantify Apoptosis (e.g., TUNEL, Caspase-3 assay) Incubate->Quantify Mechanisms_of_Action NMDAR NMDA Receptor Activation Ca_NMDAR Ca²⁺ Influx (via NMDAR) NMDAR->Ca_NMDAR Depolarization Membrane Depolarization Ca_NMDAR->Depolarization Toxicity Excitotoxicity Ca_NMDAR->Toxicity VGCC VGCC Activation Depolarization->VGCC Ca_VGCC Ca²⁺ Influx (via VGCC) VGCC->Ca_VGCC Ca_VGCC->Toxicity Memantine Memantine Memantine->Ca_NMDAR Blocks This compound This compound This compound->Ca_VGCC Blocks Nimodipine Nimodipine Nimodipine->Ca_VGCC Blocks

References

Cross-study validation of Lomerizine's efficacy in different animal models of stroke

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lomerizine's potential efficacy in animal models of stroke. Due to a notable lack of direct preclinical studies of this compound in common stroke models, this guide draws comparisons with the more extensively studied calcium channel blockers, Flunarizine and Nimodipine, to offer a contextual understanding of its potential neuroprotective mechanisms.

Executive Summary

This compound, a diphenylmethylpiperazine calcium channel blocker, is primarily recognized for its use in migraine prophylaxis, attributed to its ability to increase cerebral blood flow.[1][2] While its neuroprotective effects have been observed in models of retinal ischemia and against oxidative stress, there is a significant gap in the literature regarding its efficacy in established animal models of ischemic stroke, such as transient middle cerebral artery occlusion (tMCAO), permanent MCAO (pMCAO), and embolic stroke models.[3][4] This guide synthesizes the available preclinical data for the alternative calcium channel blockers, Flunarizine and Nimodipine, in these models to provide a benchmark for the potential evaluation of this compound.

Mechanism of Action: Calcium Channel Blockade in Ischemic Stroke

Ischemic stroke triggers a cascade of detrimental events, including excessive calcium influx into neurons, leading to excitotoxicity and cell death. Calcium channel blockers, in theory, can mitigate this damage by preventing this calcium overload. This compound is known to block both L- and T-type voltage-dependent calcium channels.[4] This dual action, coupled with its demonstrated ability to increase cerebral blood flow, forms the basis of its therapeutic potential in cerebrovascular disorders.

dot

This compound's Potential Mechanism of Action in Stroke This compound's Potential Mechanism of Action in Stroke Ischemic_Stroke Ischemic Stroke Glutamate_Release ↑ Glutamate Release Ischemic_Stroke->Glutamate_Release NMDA_AMPA_Activation NMDA/AMPA Receptor Activation Glutamate_Release->NMDA_AMPA_Activation Calcium_Influx ↑ Intracellular Ca2+ NMDA_AMPA_Activation->Calcium_Influx Neuronal_Death Neuronal Death Calcium_Influx->Neuronal_Death This compound This compound CCB Voltage-Gated Ca2+ Channel Blockade This compound->CCB Inhibits CBF ↑ Cerebral Blood Flow This compound->CBF Promotes CCB->Calcium_Influx CBF->Ischemic_Stroke Mitigates

Caption: this compound's dual mechanism in stroke.

Comparative Efficacy of Calcium Channel Blockers in Animal Stroke Models

While direct data for this compound is scarce, studies on Flunarizine and Nimodipine offer insights into the potential efficacy of this drug class in stroke.

Data Presentation
DrugAnimal ModelKey FindingsReference
Flunarizine Photochemical Thrombosis (Rat)Reduced infarct size by 31% when administered 4 hours post-infarction.
Mechanical MCAO (Rat)Showed cerebroprotective effects, though the extent of vascular leakage differed compared to the photochemical model.
Global Ischemia (Rat)Significantly improved histological outcome (fewer irreversibly damaged cells) with both pre- and post-insult treatment.
Nimodipine MCAO (Rat)Post-treatment with nimodipine showed a substantial reduction of infarct size.
Focal Cerebral Ischemia (Systematic Review)50% of 20 animal studies showed a beneficial effect of nimodipine.

Note: The absence of this compound in this table highlights the critical need for further preclinical research to validate its efficacy in established stroke models.

Experimental Protocols of Cited Studies

To facilitate replication and further research, detailed methodologies from key studies are outlined below.

Flunarizine in a Photochemical Stroke Model (Rat)
  • Stroke Induction: Unilateral photochemical infarcts were induced in the hindlimb sensorimotor neocortex of rats. This was achieved by the intravenous injection of the photosensitive dye Rose Bengal, followed by focal illumination of the intact skull surface.

  • Treatment: Flunarizine was administered 30 minutes after the induction of infarction.

  • Outcome Measures: Sensorimotor function was assessed, and neocortical infarct volume and thalamic gliosis were measured at 21 days post-infarction. Early infarct size was also measured at 4 hours post-treatment.

Flunarizine in a Global Ischemia Model (Rat)
  • Stroke Induction: Rats were subjected to 9 minutes of global brain ischemia.

  • Treatment: One group received Flunarizine orally 24 and 4 hours before the ischemic insult. Another group received intravenous Flunarizine 5 minutes after the insult, followed by oral administration at 8 and 24 hours.

  • Outcome Measures: Histological outcome, specifically the number of irreversibly damaged cells, was assessed after 7 days of recovery. Local cerebral blood flow and cortical metabolites were also measured during early recirculation.

dot

Experimental_Workflow_Stroke_Models General Experimental Workflow for Preclinical Stroke Studies Animal_Model Animal Model Selection (e.g., Rat, Mouse) Stroke_Induction Stroke Induction Animal_Model->Stroke_Induction tMCAO Transient MCAO Stroke_Induction->tMCAO Method pMCAO Permanent MCAO Stroke_Induction->pMCAO Method Embolic Embolic Model Stroke_Induction->Embolic Method Treatment Treatment Administration tMCAO->Treatment pMCAO->Treatment Embolic->Treatment Lomerizine_T This compound Treatment->Lomerizine_T Comparator_T Comparator (e.g., Flunarizine) Treatment->Comparator_T Vehicle_T Vehicle Control Treatment->Vehicle_T Outcome Outcome Assessment Treatment->Outcome Infarct_Volume Infarct Volume (TTC Staining) Outcome->Infarct_Volume Neuro_Score Neurological Deficit Score Outcome->Neuro_Score Histology Histology Outcome->Histology

Caption: A generalized workflow for preclinical stroke studies.

Discussion and Future Directions

The data on Flunarizine and Nimodipine demonstrate that calcium channel blockers can reduce infarct volume and improve neurological outcomes in various preclinical stroke models. This underscores the potential of this drug class and strengthens the case for investigating this compound within the same experimental paradigms.

Crucial next steps for the research community include:

  • Direct evaluation of this compound in tMCAO, pMCAO, and embolic stroke models: These studies are essential to determine its neuroprotective efficacy and establish a dose-response relationship.

  • Comparative studies: Head-to-head comparisons of this compound with Flunarizine, Nimodipine, and other neuroprotective agents will be critical to ascertain its relative therapeutic potential.

  • Investigation of the therapeutic window: Determining the time frame after stroke onset within which this compound administration is effective is crucial for its potential clinical translation.

References

A Comparative Analysis of Lomerizine and Nifedipine on Serotonin-Induced Vasoconstriction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals.

This report provides a comprehensive analysis of the pharmacological effects of Lomerizine and Nifedipine on serotonin-induced vasoconstriction, with a focus on their mechanisms of action and inhibitory potencies. The data presented is compiled from preclinical research to inform further investigation and drug development in therapeutic areas where serotonin-mediated vascular tone is a key pathological factor.

Executive Summary

This compound demonstrates a superior inhibitory effect on serotonin-induced vasoconstriction compared to Nifedipine. This enhanced potency is attributed to its dual mechanism of action, functioning as both a voltage-dependent calcium channel blocker and a 5-HT2A receptor antagonist. In contrast, Nifedipine's effect is primarily mediated through the blockade of L-type voltage-dependent calcium channels. While both drugs are effective in blocking vasoconstriction induced by potassium chloride (KCl), this compound is significantly more effective in counteracting serotonin-specific vascular contraction.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound and Nifedipine on vasoconstriction and their receptor binding affinities.

Table 1: Inhibitory Effects on Vasoconstriction in Rabbit Basilar Artery

DrugTargetAgonistIC50 (μM)
This compound Voltage-Dependent Ca²⁺ Channels & 5-HT₂ₐ ReceptorsSerotonin (5-HT)0.28
Voltage-Dependent Ca²⁺ ChannelsK⁺0.029
Nifedipine L-type Voltage-Dependent Ca²⁺ ChannelsSerotonin (5-HT)>1
L-type Voltage-Dependent Ca²⁺ ChannelsK⁺0.0028

Data extracted from Ishii et al., 2009.

Table 2: Receptor and Ion Channel Binding Affinities

DrugTargetBinding Affinity (Ki)
This compound 5-HT₂ₐ Receptor62 nM
L-type and T-type Ca²⁺ ChannelsNot specified in the provided results
Nifedipine 5-HT₂ₐ ReceptorNo significant affinity
L-type Ca²⁺ ChannelsNot specified in the provided results

This compound Ki value for 5-HT2A receptor from Munusamy et al., 2013. Nifedipine is reported to have no significant direct interaction with 5-HT2A receptors.

Mechanisms of Action

Serotonin-Induced Vasoconstriction: Serotonin (5-HT) induces vasoconstriction primarily through the activation of 5-HT2A receptors on vascular smooth muscle cells. This activation initiates a signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with the influx of extracellular Ca²⁺ through voltage-dependent calcium channels, leads to the activation of myosin light chain kinase (MLCK) and subsequent smooth muscle contraction.

This compound: this compound exhibits a dual mechanism to counteract serotonin-induced vasoconstriction. Firstly, it acts as a non-competitive antagonist at the 5-HT2A receptor, directly inhibiting the initial step of the serotonin signaling cascade.[1] Secondly, it blocks voltage-dependent L-type and T-type calcium channels, thereby reducing the influx of extracellular Ca²⁺ that is essential for sustained vasoconstriction.[2] This combined action makes it a potent inhibitor of serotonin-mediated vascular contraction.

Nifedipine: Nifedipine is a dihydropyridine calcium channel blocker that selectively inhibits L-type voltage-dependent calcium channels.[3] Its vasodilatory effect is achieved by reducing the influx of extracellular Ca²⁺ into vascular smooth muscle cells, leading to muscle relaxation.[3] While effective against vasoconstriction triggered by depolarization (e.g., high K⁺ concentrations), its efficacy against serotonin-induced vasoconstriction is limited as it does not directly antagonize the 5-HT2A receptor or the release of intracellular calcium.

Experimental Protocols

The key experimental data cited in this guide is based on the following methodology:

Measurement of Isometric Tension in Isolated Rabbit Basilar Artery

  • Tissue Preparation: Male Japanese White rabbits are euthanized, and the basilar arteries are carefully dissected in ice-cold, oxygenated Krebs solution. The isolated arteries are cut into rings approximately 2 mm in length.

  • Mounting: The arterial rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Preconditioning: The arterial rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g. During this period, the Krebs solution is replaced every 20 minutes. The viability of the arterial rings is assessed by contracting them with 60 mM KCl.

  • Induction of Vasoconstriction: Serotonin is cumulatively added to the organ bath to achieve a stable contraction, typically at a concentration of 1 μM.

  • Application of Antagonists: After achieving a stable serotonin-induced contraction, this compound or Nifedipine is added to the bath in a cumulative manner to obtain concentration-response curves for the inhibition of vasoconstriction.

  • Data Analysis: The inhibitory effects of the drugs are expressed as a percentage of the serotonin-induced contraction. The IC50 values (the concentration of the drug that produces 50% inhibition of the maximal contraction) are calculated from the concentration-response curves.

Visualized Signaling Pathways and Experimental Workflow

Serotonin_Vasoconstriction_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Binds to Gq_11 Gq_11 5-HT2A_Receptor->Gq_11 Activates L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx L_type_Ca_Channel->Ca_influx Ca²⁺ Influx PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq_11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca_release SR->Ca_release Releases Ca²⁺ Ca_concentration ↑ [Ca²⁺]i Ca_release->Ca_concentration Ca_influx->Ca_concentration MLCK Myosin Light Chain Kinase Ca_concentration->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Leads to

Caption: Serotonin-induced vasoconstriction signaling pathway.

Drug_Action_Workflow cluster_stimulus Stimulus cluster_receptor Receptor / Channel cluster_drugs Drug Intervention cluster_response Cellular Response Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Activates Vasoconstriction Vasoconstriction 5-HT2A_Receptor->Vasoconstriction Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->Vasoconstriction Ca²⁺ Influx This compound This compound This compound->5-HT2A_Receptor Blocks This compound->Ca_Channel Blocks Nifedipine Nifedipine Nifedipine->Ca_Channel Blocks

Caption: Mechanisms of action of this compound and Nifedipine.

Experimental_Workflow A Isolate Rabbit Basilar Artery B Mount Artery Ring in Organ Bath A->B C Equilibrate and Precondition B->C D Induce Contraction with Serotonin C->D E Add this compound or Nifedipine Cumulatively D->E F Record Isometric Tension E->F G Calculate IC50 F->G

References

Lomerizine versus Metoprolol: differential effects in migraine prophylaxis models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of migraine prophylaxis, both Lomerizine, a calcium channel blocker, and Metoprolol, a beta-blocker, have demonstrated efficacy in reducing the frequency and severity of migraine attacks. This guide provides a detailed comparison of their mechanisms of action, clinical efficacy based on available experimental data, and typical experimental protocols used in their evaluation, aimed at researchers, scientists, and drug development professionals.

Mechanisms of Action: Divergent Pathways to a Common Goal

This compound and Metoprolol achieve their prophylactic effects through distinct molecular pathways. This compound primarily acts as a calcium channel antagonist, while Metoprolol functions by blocking beta-adrenergic receptors.

This compound: This diphenylpiperazine derivative is a selective blocker of both L-type and T-type voltage-gated calcium channels.[1][2] By inhibiting calcium ion influx into neuronal and vascular smooth muscle cells, this compound is thought to prevent the excessive neuronal excitability and vasodilation that contribute to migraine attacks.[1][[“]] Furthermore, some research suggests its anti-migraine effects may also be attributed to its antagonistic action on the 5-HT2A receptor, which inhibits serotonin-induced vasoconstriction of the basilar artery.[4] this compound has also been shown to possess neuroprotective properties.

Metoprolol: As a cardioselective β-1 adrenergic receptor blocker, Metoprolol's primary mechanism in migraine prophylaxis involves antagonizing the effects of catecholamines like adrenaline and noradrenaline. This action is believed to modulate cortical information processing and reduce neuronal excitability. Studies have shown that Metoprolol can normalize the contingent negative variation (CNV), a slow cortical potential, which is often altered in migraine patients.

Simplified Signaling Pathways in Migraine Prophylaxis cluster_this compound This compound cluster_Metoprolol Metoprolol This compound This compound Ca_channel L-type & T-type Ca++ Channels This compound->Ca_channel Blocks Serotonin_receptor 5-HT2A Receptor This compound->Serotonin_receptor Antagonizes Neuronal_excitability_L ↓ Neuronal Excitability Ca_channel->Neuronal_excitability_L Vasoconstriction_L ↓ Vasoconstriction Serotonin_receptor->Vasoconstriction_L Migraine_prophylaxis_L Migraine Prophylaxis Neuronal_excitability_L->Migraine_prophylaxis_L Vasoconstriction_L->Migraine_prophylaxis_L Metoprolol Metoprolol Beta_receptor β1-Adrenergic Receptor Metoprolol->Beta_receptor Blocks Cortical_processing ↑ Cortical Information Processing Normalization Beta_receptor->Cortical_processing Neuronal_excitability_M ↓ Neuronal Excitability Beta_receptor->Neuronal_excitability_M Catecholamines Catecholamines Catecholamines->Beta_receptor Migraine_prophylaxis_M Migraine Prophylaxis Cortical_processing->Migraine_prophylaxis_M Neuronal_excitability_M->Migraine_prophylaxis_M

Fig. 1: Signaling Pathways of this compound and Metoprolol

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and Metoprolol are scarce. However, data from individual placebo-controlled and comparative studies provide insights into their respective efficacies. A notable point of indirect comparison is a study that found Flunarizine, another calcium channel blocker, to be as effective as Metoprolol in migraine prophylaxis, suggesting a potential equivalence in efficacy between the two drug classes.

Table 1: Summary of Clinical Efficacy Data

ParameterThis compoundMetoprolol
Reduction in Migraine Frequency Significant reduction in Headache Impact Test-6 (HIT-6) scores. In a retrospective study, 74% of patients were consistent responders.At 200 mg/day, reduced migraine attacks from 3.55 to 1.82 per month. Meta-analysis showed a reduction of approximately 0.86 headaches per month compared to placebo.
Responder Rate (>50% reduction in attacks) Data not consistently reported in available studies.Approximately 47% of patients achieve a >50% reduction in migraine frequency.
Effect on Migraine Severity/Duration Significantly improved symptoms in 87% of patients with migraine-associated vertigo.At 200 mg/day, reduced mean duration of attacks from 8.0 to 6.0 hours.
Key Comparative Data This compound (10 mg/day) was found to increase regional cerebral blood flow by approximately 20% in migraineurs.Metoprolol (200 mg/day) was found to be as effective as Flunarizine (10 mg/day), with both reducing migraine days by 37%.

Experimental Protocols in Migraine Prophylaxis Trials

Clinical trials evaluating the efficacy of migraine prophylactic drugs typically follow a structured protocol to ensure robust and comparable data.

Typical Experimental Workflow for Migraine Prophylaxis Clinical Trials cluster_workflow Clinical Trial Workflow Start Patient Screening & Inclusion/Exclusion Criteria Run_in Baseline/Run-in Period (e.g., 4 weeks) - Headache Diary Start->Run_in Randomization Randomization Run_in->Randomization Treatment_A Treatment Group A (e.g., this compound 10 mg/day) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Metoprolol 200 mg/day) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Treatment_Phase Treatment Phase (e.g., 12-16 weeks) - Continued Headache Diary - Adverse Event Monitoring Treatment_A->Treatment_Phase Treatment_B->Treatment_Phase Placebo->Treatment_Phase Follow_up Follow-up Period (Optional) Treatment_Phase->Follow_up Data_Analysis Data Analysis - Primary Endpoint (e.g., Change in Migraine Days) - Secondary Endpoints (e.g., Responder Rate, Severity) Follow_up->Data_Analysis Conclusion Conclusion on Efficacy & Safety Data_Analysis->Conclusion

Fig. 2: Migraine Prophylaxis Clinical Trial Workflow

A typical double-blind, randomized, placebo-controlled trial for a migraine prophylactic agent would involve the following key steps:

  • Patient Selection: Participants are screened based on established diagnostic criteria for migraine (e.g., International Classification of Headache Disorders, ICHD-3). Key inclusion criteria often include a history of a certain number of migraine days per month.

  • Baseline Period: A run-in period of approximately 4 weeks is common, during which patients maintain a headache diary to establish a baseline frequency, severity, and duration of their migraines.

  • Randomization: Patients are randomly assigned to receive the investigational drug (e.g., this compound), a comparator drug (e.g., Metoprolol), or a placebo.

  • Treatment Phase: This phase typically lasts for 12 to 16 weeks, with patients taking the assigned treatment at a specified dosage (e.g., this compound 10 mg/day, Metoprolol 200 mg/day). Throughout this period, patients continue to record their headache characteristics in a diary.

  • Outcome Measures: The primary endpoint is usually the change in the mean number of migraine days per month from baseline. Secondary endpoints often include the responder rate (percentage of patients with at least a 50% reduction in migraine frequency), changes in headache severity and duration, and the use of acute medication.

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

Table 2: Common Side Effects Reported in Clinical Trials

This compoundMetoprolol
Data on specific side effects from large-scale comparative trials is limited.Daytime sedation, fatigue, dizziness, and sleep disturbances.
Depression (reported in 3% of patients in one study).

Conclusion

Both this compound and Metoprolol are valuable options for migraine prophylaxis, operating through distinct pharmacological mechanisms. While Metoprolol has a more extensive evidence base from numerous clinical trials and meta-analyses, this compound has demonstrated efficacy, particularly in studies conducted in Japan where it is a first-line prophylactic drug. The choice between these agents may be guided by patient-specific factors, including comorbidities and potential side effect profiles. The available data, including indirect comparisons with other calcium channel blockers, suggest that this compound's efficacy is likely comparable to that of established beta-blockers like Metoprolol. Further direct comparative studies would be beneficial to definitively establish their relative efficacy and safety profiles.

References

A Comparative Analysis of Lomerizine and Pranidipine on Ocular Blood Flow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lomerizine and Pranidipine, two calcium channel blockers with demonstrated effects on ocular blood flow. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in key studies. This information is intended to support further research and drug development in ophthalmology, particularly for ischemic ocular diseases like glaucoma.

Introduction and Mechanism of Action

Both this compound and Pranidipine are calcium channel blockers that induce vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells. However, they belong to different chemical classes, which may influence their selectivity and systemic effects.

  • This compound : A diphenylmethylpiperazine calcium channel blocker, this compound is noted for its relatively selective effects on the central nervous system and its use as a prophylactic treatment for migraines.[1] It has been investigated for its potential in treating eye diseases associated with local circulatory disturbances, such as normal-tension glaucoma.[1][2] Studies suggest this compound improves ocular circulation with minimal cardiovascular side effects, such as changes in blood pressure or heart rate.[2][3]

  • Pranidipine : A dihydropyridine calcium channel blocker, Pranidipine is primarily used as an antihypertensive agent. Its S-isomer is significantly more potent in its calcium channel blocking action than its R-isomer. In addition to its primary mechanism, research indicates that Pranidipine may also enhance the vasodilatory action of nitric oxide (NO) released from endothelial cells by inhibiting superoxide-induced NO decomposition.

The fundamental mechanism of action for both drugs involves the blockade of L-type voltage-dependent calcium channels in vascular smooth muscle. This inhibition prevents the influx of extracellular calcium, a critical step for muscle contraction. The resulting smooth muscle relaxation leads to vasodilation and an increase in blood flow.

G cluster_0 Vascular Smooth Muscle Cell VDC L-type Voltage-Dependent Calcium Channel (VDCC) Ca_in Ca²⁺ Influx VDC->Ca_in Depolarization opens channel Relaxation Muscle Relaxation (Vasodilation) VDC->Relaxation Blockade leads to Calmodulin Ca²⁺ binds Calmodulin Ca_in->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Muscle Contraction (Vasoconstriction) MLCK->Contraction Drugs This compound & Pranidipine Drugs->VDC Block Ca_out Extracellular Ca²⁺ Ca_out->VDC

Figure 1. Signaling pathway of calcium channel blockers in vascular smooth muscle.

Comparative Data on Ocular Blood Flow

Direct comparative studies and individual drug trials provide quantitative data on the effects of this compound and Pranidipine on various ocular hemodynamic parameters. The data presented below is primarily from studies conducted on anesthetized rabbits.

ParameterThis compoundPranidipineKey Findings & Systemic Effects
Optic Nerve Head (ONH) Blood Flow Significant Increase. In healthy humans, increased blood velocity in the ONH was observed.Significant Increase. An average increase of 24% in blood velocity (NB) was reported.A direct comparison showed both drugs increased ONH blood flow. However, this compound demonstrated a smaller reduction in systemic blood pressure compared to Pranidipine.
Retinal Blood Flow Significant Increase. An average increase of 82.0% was seen with a 0.3 mg/kg dose.Significant Increase. An average increase of 17% in blood velocity (NB) was reported.This compound appears to have a more pronounced effect on vessels in neural tissues like the retina and ONH compared to uveal tissues.
Choroidal Blood Flow No significant change. Significant Increase. An average increase of 19% in blood velocity (NB) was reported.The drugs appear to have differential effects on choroidal circulation, with Pranidipine showing a significant increase while this compound does not.
Systemic Blood Pressure (BP) Slight or no significant change. Transient decrease. Significantly lowered blood pressure in comparative studies.This compound exhibits minimal cardiovascular side effects, a potential advantage in treating ocular conditions without altering systemic hemodynamics.
Heart Rate (HR) No significant change. Not consistently reported, but generally minimal effects expected with dihydropyridines.This compound's lack of effect on heart rate further supports its favorable systemic side effect profile.

Experimental Protocols

The following are detailed methodologies from key studies that form the basis of the comparative data.

Protocol 1: Direct Comparison in Anesthetized Rabbits
  • Objective : To compare the effects of this compound, Pranidipine, and Nilvadipine on optic nerve head (ONH) blood flow.

  • Subjects : Anesthetized rabbits.

  • Methodology :

    • Anesthesia : Rabbits were anesthetized, likely with urethane or a similar agent.

    • Blood Flow Measurement : Tissue blood flow in the ONH was measured using the hydrogen gas clearance method. Putative blood flow in the long posterior ciliary artery was measured using laser Doppler flowmetry.

    • Drug Administration : this compound (0.1 and 0.3 mg/kg), Pranidipine (0.003 and 0.01 mg/kg), and Nilvadipine (0.003 and 0.01 mg/kg) were administered intravenously (i.v.).

    • Systemic Monitoring : Systemic blood pressure and heart rate were monitored throughout the experiment.

    • Endothelin-1 Challenge : In a subset of experiments, the drugs were administered 5 minutes before an injection of endothelin-1 to evaluate their ability to inhibit induced hypoperfusion in the ONH.

Protocol 2: Pranidipine Effects on Ocular Circulation in Rabbits
  • Objective : To study the effects of Pranidipine on tissue circulation in the ONH, choroid, and retina.

  • Subjects : Urethane-anesthetized albino and Dutch rabbits.

  • Methodology :

    • Anesthesia : Rabbits were anesthetized with urethane.

    • Blood Flow Measurement : The laser speckle method was used to measure the normalized blur value (NB), a quantitative index of tissue blood velocity. Measurements were taken in the ONH, choroid, and retina in areas free of visible surface vessels.

    • Drug Administration : Pranidipine (5 µg/kg) or a vehicle solution was injected intravenously.

    • Data Collection : Measurements were taken at baseline and for 90 minutes following the injection.

    • Statistical Analysis : Analysis of variance (ANOVA) was used to determine significant differences between the Pranidipine and control groups.

G Recruit Subject Recruitment (e.g., Anesthetized Rabbits) Baseline Baseline Measurements - Ocular Blood Flow (Laser Speckle, H₂ Clearance) - Systemic BP & HR Recruit->Baseline Random Randomization Baseline->Random GroupA Group A: This compound (i.v.) Random->GroupA GroupB Group B: Pranidipine (i.v.) Random->GroupB GroupC Group C: Vehicle (Control) Random->GroupC PostDose Post-Dose Monitoring (Continuous or at set intervals, e.g., 90 min) GroupA->PostDose GroupB->PostDose GroupC->PostDose Analysis Data Analysis (e.g., ANOVA, Paired t-test) PostDose->Analysis

Figure 2. Generalized experimental workflow for comparing ocular blood flow agents.

Discussion and Conclusion

Both this compound and Pranidipine effectively increase blood flow in the optic nerve head and retina, suggesting potential therapeutic value for ischemic ocular conditions. The primary distinction lies in their systemic hemodynamic effects and their impact on choroidal circulation.

This compound consistently demonstrates an ability to enhance ocular blood flow, particularly in neural tissues, with minimal impact on systemic blood pressure and heart rate. This profile makes it an attractive candidate for treating conditions like normal-tension glaucoma, where improving perfusion without causing systemic hypotension is a key therapeutic goal. Its apparent selectivity for cerebral and ocular vasculature is a significant advantage.

Pranidipine also robustly increases perfusion across the ONH, retina, and choroid. However, its utility may be influenced by its systemic hypotensive effects, which were observed in comparative animal studies. While this is a primary effect for its use in hypertension, it could be a limiting factor in normotensive patients.

References

A Comparative Analysis of the Side Effect Profiles of Lomerizine and Flunarizine in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a detailed comparison of the side effect profiles of two calcium channel blockers, Lomerizine and Flunarizine, as observed in preclinical animal studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of the potential adverse effects of these compounds.

Summary of Key Differences

This compound and Flunarizine, while both classified as calcium channel blockers, exhibit distinct side effect profiles in animal models. Flunarizine is frequently associated with extrapyramidal symptoms (EPS), including catalepsy, which is linked to its moderate dopamine D2 receptor antagonism.[1][2] In contrast, this compound demonstrates a more favorable cardiovascular profile, notably increasing cerebral blood flow without significantly impacting systemic blood pressure or heart rate.[3]

Quantitative Comparison of Side Effects

The following table summarizes the key side effects observed for this compound and Flunarizine in various animal models.

Side Effect CategoryThis compoundFlunarizineAnimal Model(s)Key Findings
Extrapyramidal Symptoms (EPS) Not prominently reported in the reviewed studies.Mild catalepsy at 30 mg/kg; more pronounced at 50 mg/kg and 100 mg/kg (p.o.).[1]MiceFlunarizine's potential for EPS is a significant finding.[1]
Cardiovascular Effects Dose-dependently increased cerebral blood flow (CBF) at 1.25-10 mg/kg (p.o.) without affecting blood pressure (BP) or heart rate (HR).Did not significantly increase CBF at 10 mg/kg (p.o.); decreased BP at 20 mg/kg (p.o.).Rats, DogsThis compound shows a greater selectivity for cerebral vasculature with fewer systemic hypotensive effects compared to Flunarizine.
Sedation Reported as a potential side effect.Drowsiness is a commonly reported side effect.General observationBoth drugs have sedative properties.
Gastrointestinal Effects Nausea, vomiting, and stomach pain are commonly reported.Nausea and vomiting can occur.General observationBoth drugs can cause gastrointestinal discomfort.
Weight Gain Less common, but a potential concern.A frequent side effect.General observationWeight gain appears to be more commonly associated with Flunarizine.

Detailed Experimental Protocols

Assessment of Extrapyramidal Symptoms (Catalepsy) in Mice
  • Animal Model: Male Swiss mice.

  • Drug Administration: Flunarizine was administered orally (p.o.).

  • Methodology: Catalepsy was measured as a proxy for extrapyramidal symptoms. The "bar test" is a standard method for this assessment. In this test, the mouse's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time it takes for the mouse to remove its paws from the bar is recorded. A longer latency to movement is indicative of catalepsy.

  • Data Analysis: The duration of catalepsy was recorded at different doses of Flunarizine.

Assessment of Cardiovascular Effects in Rats and Dogs
  • Animal Models:

    • Anesthetized Wistar rats.

    • Anesthetized beagle dogs.

  • Drug Administration:

    • Rats: this compound (1.25-10 mg/kg) and Flunarizine (10 and 20 mg/kg) were administered orally (p.o.).

    • Dogs: this compound (2.5 and 5 mg/kg) was administered intraduodenally.

  • Methodology:

    • Cerebral Blood Flow (CBF): In rats, CBF in the cerebral cortex was measured using laser Doppler flowmetry.

    • Vertebral Blood Flow: In dogs, vertebral blood flow was measured using an electromagnetic flowmeter.

    • Blood Pressure (BP) and Heart Rate (HR): These parameters were monitored concurrently in both animal models.

  • Data Analysis: Changes in CBF, vertebral blood flow, BP, and HR were measured and compared before and after drug administration.

Visualizing Mechanisms and Workflows

Putative Signaling Pathway for Flunarizine-Induced Extrapyramidal Symptoms

G Flunarizine Flunarizine D2R Dopamine D2 Receptor (in Striatum) Flunarizine->D2R Antagonism Ca_Channel Voltage-Gated Ca2+ Channel Flunarizine->Ca_Channel Blockade Dopamine_Signal Dopaminergic Signaling D2R->Dopamine_Signal Inhibition of Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx Leads to EPS Extrapyramidal Symptoms (e.g., Parkinsonism) Dopamine_Signal->EPS Contributes to Ca_Influx->EPS Theoretically contributes to

Caption: Proposed mechanism for Flunarizine-induced extrapyramidal symptoms.

Experimental Workflow for Cardiovascular Side Effect Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Anesthetized Rat or Dog Instrumentation Implantation of Flow Probes & BP/HR Monitors Animal_Model->Instrumentation Baseline Baseline Measurement (CBF, BP, HR) Instrumentation->Baseline Drug_Admin Oral/Intraduodenal Administration of this compound or Flunarizine Baseline->Drug_Admin Post_Admin Post-Administration Monitoring (Continuous Recording) Drug_Admin->Post_Admin Comparison Comparison of Pre- and Post-Drug Values Post_Admin->Comparison Conclusion Determination of Cardiovascular Side Effect Profile Comparison->Conclusion

Caption: Workflow for assessing cardiovascular side effects in animal models.

Logical Relationship: Drug Properties and Observed Effects

G This compound This compound Cerebral_Selectivity Higher Cerebral Vascular Selectivity This compound->Cerebral_Selectivity Flunarizine Flunarizine D2_Antagonism Moderate D2 Receptor Antagonism Flunarizine->D2_Antagonism Systemic_Hypotension Lower Systemic Hypotension Cerebral_Selectivity->Systemic_Hypotension Leads to EPS_Risk Higher Risk of Extrapyramidal Symptoms D2_Antagonism->EPS_Risk Leads to

Caption: Relationship between drug properties and key side effects.

References

Safety Operating Guide

Proper Disposal of Lomerizine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of Lomerizine, a calcium channel blocker, with a focus on mitigating environmental impact. Adherence to these procedures is vital to ensure the safety of personnel and the protection of aquatic ecosystems.

This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, under no circumstances should this compound or its containers be disposed of down the drain. Improper disposal can lead to the contamination of water supplies, posing a significant risk to wildlife.[1]

Hazard Profile of this compound Hydrochloride

The following table summarizes the key hazard information for this compound hydrochloride based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[1]
Hazardous to the Aquatic Environment, Acute HazardH400Very toxic to aquatic life[1]
Hazardous to the Aquatic Environment, Long-term HazardH410Very toxic to aquatic life with long lasting effects[1]

Disposal Procedures for this compound in a Laboratory Setting

The primary and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste management company. This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Isolate all waste materials containing this compound, including unused or expired tablets/capsules, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weighing papers, vials).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization:

    • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste that poses an environmental risk, a common practice is to use white containers with blue lids, clearly marked "for incineration".

    • Ensure the container is kept securely closed when not in use.

  • Labeling:

    • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").

    • Include the accumulation start date on the label.

  • Storage:

    • Store the sealed and labeled container in a designated, secure hazardous waste accumulation area.

    • This area should be away from general laboratory traffic and inaccessible to unauthorized personnel.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and incineration of the this compound waste.

    • Ensure you have all necessary documentation, such as a waste manifest, ready for the disposal vendor.

Disposal Workflow for this compound Waste

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Lomerizine_Disposal_Workflow start This compound Waste Generated is_contaminated Is the material (e.g., PPE, labware) contaminated with this compound? start->is_contaminated pure_this compound Unused/Expired this compound is_contaminated->pure_this compound No contaminated_material Contaminated Material is_contaminated->contaminated_material Yes segregate Segregate this compound Waste pure_this compound->segregate contaminated_material->segregate containerize Place in a labeled, sealed hazardous waste container segregate->containerize store Store in a designated secure area containerize->store contact_ehs Contact EHS/Licensed Waste Vendor store->contact_ehs incinerate Dispose via Incineration contact_ehs->incinerate

Caption: A workflow for the proper disposal of this compound waste in a laboratory setting.

Guidance for Household Disposal of this compound

While primarily used in research settings, if small quantities of this compound are present in a non-laboratory environment, the following steps should be taken, aligning with FDA and EPA recommendations for household pharmaceutical disposal.

  • Do Not Flush: Never flush this compound down the toilet or pour it down the sink.

  • Drug Take-Back Programs: The most responsible method for household disposal is to utilize a local drug take-back program. These programs provide a safe and environmentally sound way to dispose of unwanted medications. You can find authorized collection sites through the U.S. Drug Enforcement Administration (DEA) website.

  • Household Trash Disposal (if no take-back program is available):

    • Remove the this compound from its original container.

    • Mix the medication with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.

    • Place the mixture in a sealed plastic bag or other container to prevent it from leaking.

    • Dispose of the sealed container in your household trash.

    • Before discarding the original container, obscure or remove all personal information from the prescription label to protect your privacy.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lomerizine
Reactant of Route 2
Reactant of Route 2
Lomerizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.